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5-Chloro-2,3-difluoroisonicotinaldehyde Documentation Hub

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  • Product: 5-Chloro-2,3-difluoroisonicotinaldehyde
  • CAS: 1333319-52-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Utilization of 5-Chloro-2,3-difluoroisonicotinaldehyde

Abstract 5-Chloro-2,3-difluoroisonicotinaldehyde (CAS 1333319-52-0) represents a "privileged scaffold" intermediate in modern medicinal chemistry. Its unique substitution pattern—combining a reactive aldehyde handle with...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Chloro-2,3-difluoroisonicotinaldehyde (CAS 1333319-52-0) represents a "privileged scaffold" intermediate in modern medicinal chemistry. Its unique substitution pattern—combining a reactive aldehyde handle with a highly functionalizable halogenated pyridine core—makes it a critical building block for kinase inhibitors, agrochemicals, and complex heterocycles. This guide provides an in-depth technical analysis of its physicochemical properties, synthetic pathways, and rigorous quality control methodologies.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

Precise molecular characterization is the foundation of reproducible synthesis. For 5-Chloro-2,3-difluoroisonicotinaldehyde, the presence of multiple halogen atoms introduces significant isotopic distribution effects that must be accounted for in mass spectrometry.

Core Data Table
ParameterSpecificationNotes
IUPAC Name 5-Chloro-2,3-difluoropyridine-4-carbaldehydeAlso known as 5-Chloro-2,3-difluoroisonicotinaldehyde
CAS Number 1333319-52-0 Primary identifier for regulatory compliance
Molecular Formula C₆H₂ClF₂NO
Molecular Weight 177.54 g/mol Average weight (useful for stoichiometry)
Monoisotopic Mass 176.979 g/mol Based on ³⁵Cl and ¹⁹F
Physical State Low-melting solid or viscous oilHighly dependent on purity; tends to oxidize to acid upon air exposure
Storage -20°C, Inert Atmosphere (Ar/N₂)Aldehyde is prone to oxidation; fluorines are hydrolytically sensitive
Isotopic Distribution Analysis

When analyzing this molecule via LC-MS, the chlorine atom creates a distinct M+2 peak.

  • M (100%): 176.98 Da (³⁵Cl)

  • M+2 (~32%): 178.98 Da (³⁷Cl)

Scientist’s Note: Do not mistake the M+2 peak for an impurity. The 3:1 ratio of ³⁵Cl to ³⁷Cl is a diagnostic signature for confirming the integrity of the 5-chloro substitution during synthesis.

Synthetic Architecture & Reactivity

The value of this molecule lies in its orthogonal reactivity . It possesses three distinct "handles" for chemical modification, allowing for sequential, regioselective functionalization.

The Synthesis Pathway (Reverse Engineering)

The most robust route to 5-Chloro-2,3-difluoroisonicotinaldehyde typically involves a Halogen Exchange (Halex) reaction followed by a Directed Ortho-Lithiation (DoM) .

  • Precursor Synthesis: 2,3,5-Trichloropyridine is fluorinated using anhydrous KF or CsF in a polar aprotic solvent (Sulfolane or DMSO) to yield 5-chloro-2,3-difluoropyridine (CAS 89402-43-7).

  • Formylation: The pyridine ring is lithiated at the C4 position. The C3-Fluorine and C5-Chlorine atoms act as directing groups, acidifying the C4 proton. The resulting lithiated species is quenched with DMF to install the aldehyde.

Visualization: Synthesis & Reactivity Logic

G Start 2,3,5-Trichloropyridine Inter 5-Chloro-2,3- difluoropyridine (Precursor) Start->Inter KF/CsF, Sulfolane (Halex Reaction) Target 5-Chloro-2,3- difluoroisonicotinaldehyde (TARGET) Inter->Target 1. LDA, THF, -78°C 2. DMF (Formylation) SnAr SnAr Product (C2-Substitution) Target->SnAr R-NH2 / NaOR (Preferential C2 attack) Suzuki Biaryl Product (C5-Coupling) Target->Suzuki Ar-B(OH)2, Pd(0) (Late Stage) RedAm Amine Scaffold (C4-Reductive Amination) Target->RedAm R-NH2, NaBH(OAc)3

Figure 1: Synthetic route from trichloropyridine and subsequent orthogonal reactivity map.

Regioselectivity Rules (The "Why")
  • Nucleophilic Aromatic Substitution (SnAr): The C2-fluorine is significantly more reactive than the C3-fluorine. This is due to the inductive effect of the ring nitrogen, which renders the C2 position highly electrophilic.

    • Protocol Implication: When reacting with amines, perform the reaction at low temperatures (0°C) to exclusively substitute at C2. Higher temperatures may lead to C2/C3 mixtures.

  • Suzuki-Miyaura Coupling: The C5-chlorine is less reactive than the fluorines toward SnAr but is an excellent handle for Palladium-catalyzed cross-coupling. This is usually performed after SnAr manipulations to avoid catalyst poisoning by free amines.

Experimental Protocols

Quality Control Workflow

Because this aldehyde is reactive, commercial batches often degrade into the corresponding carboxylic acid (5-chloro-2,3-difluoroisonicotinic acid). A rigorous QC protocol is required before using the material in high-value steps.

Method A: 1H NMR Validation
  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signal: Look for the aldehyde proton singlet at δ 10.2 – 10.4 ppm .

  • Impurity Check: A broad singlet near δ 13.0 ppm indicates oxidation to the carboxylic acid.

  • Coupling: The aromatic proton (if visible/uncoupled) or residual precursor protons will appear in the aromatic region (δ 7.5 – 8.5 ppm).

Method B: 19F NMR (Critical Step)

Fluorine NMR is superior for checking regiochemical purity.

  • Expectation: Two distinct signals.[1]

  • Coupling: The F-F coupling and F-H coupling will create complex splitting patterns.

  • Impurity Flag: A single fluorine signal suggests accidental defluorination or substitution during synthesis.

Handling & Storage Protocol
  • Arrival: Upon receipt, immediately verify the physical state. If the material is a dark crusty solid, it may be polymerized or oxidized.

  • Purification (if degraded):

    • Dissolve in EtOAc.

    • Wash with saturated NaHCO₃ (removes the acid impurity).

    • Dry over Na₂SO₄ and concentrate.

    • Note: Distillation is risky due to thermal instability; column chromatography on silica (Hexane/EtOAc) is preferred.

Application Case Study: Kinase Inhibitor Scaffold

In drug discovery, this molecule is often used to synthesize fused bicyclic systems, such as fluoro-azaindoles or fluoro-naphthyridines .

Workflow: Synthesis of a 4-Azaindole Derivative
  • Step 1 (SnAr): React 5-Chloro-2,3-difluoroisonicotinaldehyde with a primary amine (R-NH₂) at 0°C. The amine displaces the C2-fluorine.

  • Step 2 (Cyclization): The resulting intermediate possesses an aldehyde at C4 and a secondary amine at C2. Under basic conditions (or via Knoevenagel-type condensation with a nucleophile), the ring can be closed to form complex heterocycles.

Workflow Step1 Start: 5-Chloro-2,3-difluoroisonicotinaldehyde Step2 Add Primary Amine (R-NH2) Solvent: THF, 0°C Step1->Step2 Step3 Intermediate: 2-Amino-3-fluoro-5-chloro-pyridine-4-carbaldehyde Step2->Step3 Selective C2 SnAr Step4 Cyclization / Functionalization (Formation of Azaindole Core) Step3->Step4 Intramolecular Condensation

Figure 2: Typical workflow for converting the aldehyde into a bicyclic drug scaffold.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2783248, 5-Chloro-2,3-difluoropyridine (Precursor Data). Retrieved from [Link]

  • ChemWhat. 5-Chloro-2,3-difluoroisonicotinaldehyde CAS# 1333319-52-0 Data Sheet. Retrieved from [Link]

  • Google Patents.Synthesis method of 5-chloro-2,3-difluoropyridine (CN106008329A).

Sources

Exploratory

Technical Monograph: 5-Chloro-2,3-difluoroisonicotinaldehyde

[1] Executive Summary 5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 1333319-52-0) is a highly specialized halogenated pyridine intermediate used primarily in the synthesis of advanced fluoroquinolone antibiotics and agro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 1333319-52-0) is a highly specialized halogenated pyridine intermediate used primarily in the synthesis of advanced fluoroquinolone antibiotics and agrochemicals.[1][2][3] Characterized by its electron-deficient pyridine ring, the molecule exhibits high reactivity toward nucleophilic aromatic substitution (


) at the C-2 and C-3 positions, while the C-4 aldehyde functionality serves as a versatile handle for condensation and reductive amination reactions.

This guide provides a comprehensive technical profile for researchers handling this compound, distinguishing between the target aldehyde and its primary precursor, 5-chloro-2,3-difluoropyridine (CAS: 89402-43-7).

Physicochemical Profile

Identity & Constants

The following data aggregates experimental and high-confidence predicted values for the target aldehyde.

PropertyValueNotes
IUPAC Name 5-Chloro-2,3-difluoropyridine-4-carbaldehydeAlso: 3-Chloro-5,6-difluoroisonicotinaldehyde
CAS Number 1333319-52-0 Distinct from precursor 89402-43-7
Molecular Formula

Molecular Weight 177.54 g/mol
Exact Mass 176.979 g/mol Monoisotopic
Physical State Solid / Low-melting solidOften supplied as an oil if impure
Boiling Point ~204 °C (Predicted)Decomposes at high temp
Density 1.55 ± 0.06 g/cm³ (Predicted)High density due to halogens
LogP (cLogP) 1.57Moderate lipophilicity
pKa -1.46 ± 0.28 (Predicted)Conjugate acid of pyridine N
Solubility Soluble in DCM, THF, DMSOReacts with protic solvents (MeOH) over time
Structural Analysis

The molecule features a "push-pull" electronic system:

  • Inductive Withdrawal: The fluorine atoms at C-2 and C-3, combined with the chlorine at C-5, create a severely electron-deficient ring.

  • Reactivity Hotspot: The C-2 fluorine is particularly labile to nucleophilic displacement (e.g., by amines or alkoxides), a critical feature for derivatization.

  • Aldehyde Sensitivity: The C-4 aldehyde is prone to rapid oxidation to the carboxylic acid (5-chloro-2,3-difluoroisonicotinic acid) upon exposure to air.

Synthesis & Manufacturing Context

Commercial supplies of 5-Chloro-2,3-difluoroisonicotinaldehyde are often prepared on-demand or in situ due to its instability. The standard industrial route involves the lithiation of the stable precursor.

Synthesis Pathway (Directed ortho-Metallation)

The synthesis relies on the acidity of the C-4 proton in the precursor 5-chloro-2,3-difluoropyridine .

Synthesis Precursor 5-Chloro-2,3-difluoropyridine (CAS: 89402-43-7) Lithiation Lithiation (LDA, THF, -78°C) Precursor->Lithiation Deprotonation at C4 Intermediate 4-Lithio Species (Transient) Lithiation->Intermediate Quench Formylation (DMF or Ethyl Formate) Intermediate->Quench Electrophilic Attack Product 5-Chloro-2,3-difluoro- isonicotinaldehyde (CAS: 1333319-52-0) Quench->Product Acidic Workup

Figure 1: Synthetic workflow via Directed ortho-Metallation (DoM).

Key Impurities

When sourcing or synthesizing this material, be aware of these common impurities:

  • Regioisomers: 3-Chloro-2,6-difluoroisonicotinaldehyde (arising from non-selective lithiation).

  • Hydrolysis Product: 5-Chloro-2,3-difluoroisonicotinic acid (white solid precipitate).

  • Hydrate Form: Aldehydes with strong electron-withdrawing groups often form stable gem-diols in the presence of moisture.

Handling, Stability & Safety (HSE)

Storage Protocol

This compound is Air and Moisture Sensitive .

  • Temperature: Store at 2–8°C (Refrigerator). Long-term storage at -20°C is recommended.

  • Atmosphere: Must be stored under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined septa. Avoid metal spatulas if the solid is corrosive.

Hazard Identification

Classified under GHS standards (derived from structural analogs):

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[4][5][6]
Eye Irritation H319Causes serious eye irritation.[4][5][6]
STOT-SE H335May cause respiratory irritation.[5][6]

Self-Validating Safety Check: Before opening the vessel, check for white crust formation around the cap. This indicates oxidation to the benzoic acid derivative, signaling compromised integrity.

Experimental Characterization Protocols

Purity Determination (GC-MS)

Due to the aldehyde's thermal instability, low-temperature GC or HPLC is preferred.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Injector Temp: 200°C (Avoid higher temps to prevent decarbonylation).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Program: 50°C (2 min) → 10°C/min → 250°C.

  • Retention: Expect elution after the precursor (CAS 89402-43-7) but before heavier oxidation byproducts.

1H-NMR Validation
  • Solvent:

    
     or 
    
    
    
    (dry).
  • Key Signal: Look for the aldehyde proton singlet at δ 10.0–10.4 ppm .

  • Coupling: The aromatic proton at C-6 will appear as a doublet or multiplet due to F-H coupling (

    
    ).
    

References

  • Biosynth . (2025). 5-Chloro-2,3-difluoroisonicotinaldehyde Product Specification.

  • EnamineStore . (2025).[7][6] Building Blocks: 5-chloro-2,3-difluoropyridine-4-carbaldehyde.

  • PubChem . (2025).[4][7][6] Compound Summary: 5-Chloro-2,3-difluoropyridine (Precursor Data). National Library of Medicine.

  • ChemicalBook . (2025). Product List: 5-Chloro-2,3-difluoroisonicotinaldehyde.

  • BLD Pharm . (2025). Safety Data Sheet (SDS) for Fluorinated Pyridine Aldehydes.

Sources

Foundational

5-Chloro-2,3-difluoroisonicotinaldehyde chemical structure

Chemical Structure, Synthesis, and Application in Medicinal Chemistry Executive Summary 5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 1333319-52-0) is a highly specialized pyridine derivative serving as a critical scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 1333319-52-0) is a highly specialized pyridine derivative serving as a critical scaffold in the synthesis of fluoroquinolone antibiotics and next-generation kinase inhibitors.[1] Characterized by a unique substitution pattern—two fluorine atoms at positions 2 and 3, a formyl group at position 4, and a chlorine atom at position 5—this molecule offers versatile reactivity profiles for orthogonal functionalization. This guide provides a comprehensive technical analysis of its structural properties, synthetic pathways, and utility in drug development.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 5-Chloro-2,3-difluoropyridine-4-carbaldehyde
Common Name 5-Chloro-2,3-difluoroisonicotinaldehyde
CAS Number 1333319-52-0
Molecular Formula

Molecular Weight 177.54 g/mol
SMILES C1(=C(C(=NC(=C1Cl)C=O)F)F)
Structural Properties

The molecule features a highly electron-deficient pyridine ring due to the cumulative inductive effects (-I) of the nitrogen atom and three halogen substituents.[1]

  • Electronic Environment: The C2 and C3 positions are heavily deactivated, making C2 highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • Steric Considerations: The "isonicotinic" aldehyde at C4 is flanked by a fluorine at C3 and a chlorine at C5.[1] This "ortho-disubstituted" aldehyde environment creates significant steric hindrance, influencing the kinetics of condensation reactions (e.g., reductive amination).[1]

Synthesis Protocols

The synthesis of 5-Chloro-2,3-difluoroisonicotinaldehyde is typically achieved via a Halogen Exchange (Halex) reaction followed by Directed Ortho-Lithiation (DoM) .[1] This route ensures high regioselectivity.[1]

Step 1: Precursor Synthesis (Halex Reaction)

Target: 5-Chloro-2,3-difluoropyridine (CAS: 89402-43-7) Mechanism: Nucleophilic fluorination of 2,3,5-trichloropyridine.[1]

  • Reagents: Potassium Fluoride (KF) or Cesium Fluoride (CsF), Sulfolane or DMSO (Solvent).[1]

  • Conditions: High temperature (180–200°C), inert atmosphere (

    
    ).[1]
    
  • Protocol:

    • Charge a reactor with 2,3,5-trichloropyridine and anhydrous spray-dried KF (molar excess 2.5 equiv).

    • Add dry sulfolane and a phase transfer catalyst (e.g., 18-crown-6 or

      
      ).[1]
      
    • Heat to 190°C for 12–18 hours.

    • Purification: Distillation is required to separate the product (BP ~135°C) from partially fluorinated byproducts.[1]

Step 2: Lithiation and Formylation

Target: 5-Chloro-2,3-difluoroisonicotinaldehyde Mechanism: Directed Ortho-Lithiation (DoM) at C4 followed by electrophilic trapping.[1]

  • Reagents: Lithium Diisopropylamide (LDA), DMF or N-Formylmorpholine, THF (anhydrous).[1]

  • Conditions: Cryogenic (-78°C).[1]

  • Protocol:

    • Deprotonation: To a solution of 5-chloro-2,3-difluoropyridine in THF at -78°C, add LDA (1.1 equiv) dropwise.

      • Note: The proton at C4 is the most acidic due to the combined inductive effect of flanking F (C3) and Cl (C5).[1]

    • Equilibration: Stir for 30–60 minutes to ensure complete formation of the 4-lithio species.

    • Quench: Add dry DMF (1.5 equiv) slowly, maintaining temperature below -70°C.

    • Hydrolysis: Warm to 0°C and quench with dilute HCl or

      
      .
      
    • Isolation: Extract with EtOAc, wash with brine, and recrystallize.

SynthesisPathway Trichloro 2,3,5-Trichloropyridine Difluoro 5-Chloro-2,3- difluoropyridine Trichloro->Difluoro KF, Sulfolane 190°C (Halex) Lithio [4-Lithio Intermediate] Difluoro->Lithio LDA, THF -78°C (DoM) Product 5-Chloro-2,3-difluoro- isonicotinaldehyde Lithio->Product DMF (Formylation)

Figure 1: Synthetic pathway from trichloropyridine to the target aldehyde via Halex and DoM.[1]

Reactivity Profile & Applications

Nucleophilic Aromatic Substitution ( )

The molecule possesses two leaving groups (fluorines) activated by the pyridine nitrogen.[1]

  • Regioselectivity: The C2-Fluorine is significantly more reactive than the C3-Fluorine due to the direct activation by the adjacent ring nitrogen (formation of a Meisenheimer-like complex stabilized by N).[1]

  • Application: Reaction with primary amines or alkoxides yields 2-amino-3-fluoro or 2-alkoxy-3-fluoro derivatives, which are common motifs in antibacterial agents.[1]

Aldehyde Condensation

The C4-aldehyde is a versatile handle for scaffold elongation.[1]

  • Knoevenagel Condensation: Reacts with malononitrile or ethyl cyanoacetate to form vinyl nitriles.[1]

  • Reductive Amination: Forms benzylic amines, crucial for linking the pyridine core to solubilizing tails in drug design.[1]

  • Oxidation: Conversion to 5-chloro-2,3-difluoroisonicotinic acid provides a precursor for amide coupling.[1]

ReactivityMap Center 5-Chloro-2,3-difluoro- isonicotinaldehyde SNAr 2-Amino Derivative Center->SNAr R-NH2, Base (Selectivity at C2) Acid Isonicotinic Acid Center->Acid NaClO2 (Oxidation) Imine Schiff Base / Amine Center->Imine R-NH2, NaBH(OAc)3 (Reductive Amination) Heterocycle Bicyclic Quinolones Center->Heterocycle Cyclization (Scaffold Building)

Figure 2: Divergent reactivity map showing primary functionalization vectors.

Safety & Handling (MSDS Highlights)

  • Hazards: Fluorinated pyridines are often skin irritants and lachrymators.[1] The aldehyde functionality increases reactivity toward biological nucleophiles.[1]

  • Storage: Store under inert gas (

    
     or 
    
    
    
    ) at 2–8°C to prevent oxidation to the acid.
  • Disposal: Incineration with a scrubber for HF and HCl gases.[1]

References

  • Synthesis of Fluorinated Pyridines via Halex Reaction Source:Google Patents (CN106008329A).[1] "Preparation method of 5-chloro-2,3-difluoropyridine."

  • Lithiation of Halogenated Pyridines Source:Schlosser, M. et al.[1] "Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines."[1][2] Journal of the American Chemical Society.[1] [1]

  • Reactivity of 2,3-Difluoropyridines Source:ChemicalBook. "5-Chloro-2,3-difluoropyridine Properties and Synthesis."[1]

  • Applications in Quinolone Antibiotics Source:ResearchGate.[1][3][4] "Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for antimicrobial drugs."[1][3][4]

Sources

Exploratory

Technical Guide: Synthesis of 5-Chloro-2,3-difluoroisonicotinaldehyde

Part 1: Strategic Overview & Retrosynthesis Target Molecule Profile 5-Chloro-2,3-difluoroisonicotinaldehyde is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of next-generati...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthesis

Target Molecule Profile

5-Chloro-2,3-difluoroisonicotinaldehyde is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors.[1] The molecule features a unique substitution pattern where the C4 aldehyde is flanked by a fluorine at C3 and a chlorine at C5, creating a sterically crowded and electronically deficient center ideal for nucleophilic additions and heterocycle formation.

  • IUPAC Name: 5-Chloro-2,3-difluoropyridine-4-carbaldehyde

  • Molecular Formula: C₆H₂ClF₂NO

  • Key Reactivity: The C4-aldehyde is highly reactive due to the electron-withdrawing nature of the adjacent halogens. The C2-fluorine is labile and susceptible to SNAr displacement, serving as a secondary handle for diversification.

Retrosynthetic Analysis

The synthesis is best approached via a Directed Ortho-Lithiation (DoM) strategy. The high acidity of the C4 proton, flanked by fluorine and chlorine, allows for regioselective deprotonation followed by formylation.

Retrosynthesis Target 5-Chloro-2,3-difluoro- isonicotinaldehyde (Target) Precursor1 5-Chloro-2,3-difluoropyridine (Core Scaffold) Target->Precursor1 C4-Lithiation / Formylation (LDA, DMF) Precursor2 2,3,5-Trichloropyridine Precursor1->Precursor2 Halex Fluorination (KF, CsF, Sulfolane) Start 2-Aminopyridine (Commodity Starter) Precursor2->Start Chlorination / Sandmeyer (Cl2, NaNO2)

Figure 1: Retrosynthetic pathway highlighting the critical Halex fluorination and C4-selective lithiation steps.

Part 2: Synthesis of the Core Scaffold (5-Chloro-2,3-difluoropyridine)

Before the aldehyde can be introduced, the fluorinated pyridine core must be synthesized. Direct fluorination of pyridine is non-viable; therefore, a Halogen Exchange (Halex) reaction on a chlorinated precursor is the industry standard.

Step 1: Preparation of 2,3,5-Trichloropyridine

While commercially available, this intermediate can be synthesized in-house to ensure purity.

  • Reagents: 2-Aminopyridine, Cl₂, NaNO₂, HCl.

  • Mechanism: Electrophilic chlorination followed by a Sandmeyer reaction.

  • Protocol Summary: 2-Aminopyridine is chlorinated to 2-amino-3,5-dichloropyridine.[2] Diazotization in the presence of HCl/CuCl yields 2,3,5-trichloropyridine.

Step 2: Halex Fluorination (The "Gold Standard" Route)

This step requires rigorous moisture control to prevent hydrolysis to pyridinones.

Reaction Scheme: 2,3,5-Trichloropyridine + KF/CsF → 5-Chloro-2,3-difluoropyridine[2]

Experimental Protocol:

  • Setup: A Hastelloy or glass-lined reactor (if T < 200°C) equipped with a high-efficiency condenser and a nitrogen sweep.

  • Solvent Preparation: Charge Sulfolane (Tetramethylene sulfone) and DMSO (1:1 ratio). Dehydrate by heating to 140°C under reduced pressure until moisture content is <0.05%.

  • Reagent Addition: Cool to 120°C. Add Potassium Fluoride (KF) (spray-dried, 2.5 equiv) and Cesium Fluoride (CsF) (0.1 equiv, catalyst).

  • Substrate Addition: Add 2,3,5-Trichloropyridine (1.0 equiv).

  • Reaction: Heat to 190–200°C for 18–24 hours.

    • Note: The 3-position chlorine is difficult to exchange; CsF and high temperature are critical to drive the reaction at the sterically hindered C3 position.

  • Workup: The product is volatile. Distill the product directly from the reaction mixture under reduced pressure (approx. 20 mmHg) as it forms or post-reaction.

  • Yield: Expect 85–90%.

  • Validation: GC-MS should show a single peak with M+ at 149/151 (Cl isotope pattern).

Part 3: Critical Step – Regioselective Formylation

This is the most technically demanding step. The objective is to install the aldehyde at C4.

Mechanistic Rationale

The C4 proton in 5-chloro-2,3-difluoropyridine is the most acidic site (pKa ~24-26) because it is flanked by two electron-withdrawing halogens (F at C3 and Cl at C5). The C6 proton is less acidic (flanked by Cl and N).

  • Base Selection: Lithium Diisopropylamide (LDA) is preferred over n-BuLi to avoid nucleophilic attack on the pyridine ring (SNAr at C2-F).

  • Temperature: Strict -78°C control is required to prevent "halogen dance" (isomerization) or benzyne formation.

Mechanism Substrate 5-Chloro-2,3- difluoropyridine Lithio 4-Lithio-5-chloro- 2,3-difluoropyridine (Intermediate) Substrate->Lithio LDA, THF -78°C, 1h Product 5-Chloro-2,3-difluoro- isonicotinaldehyde Lithio->Product 1. DMF 2. H3O+ Quench

Figure 2: Reaction mechanism for the regioselective C4-formylation.

Detailed Protocol: C4-Formylation

Reagents:

  • 5-Chloro-2,3-difluoropyridine (1.0 equiv)

  • LDA (1.1 equiv, 2.0 M in THF/heptane)

  • DMF (anhydrous, 1.5 equiv)

  • THF (anhydrous, solvent)[3]

Step-by-Step Methodology:

  • Inertion: Flame-dry a 3-neck round-bottom flask and flush with Argon.

  • Base Charge: Add anhydrous THF and cool to -78°C (dry ice/acetone bath). Add LDA solution dropwise.

  • Substrate Addition: Dissolve 5-chloro-2,3-difluoropyridine in THF (1M concentration). Add this solution dropwise to the LDA over 30 minutes, maintaining internal temperature below -70°C.

    • Observation: The solution typically turns yellow/orange, indicating formation of the lithiated species.

  • Metalation: Stir at -78°C for 45–60 minutes. Do not exceed 1 hour to minimize decomposition.

  • Formylation: Add anhydrous DMF (Dimethylformamide) dropwise.

    • Critical: The reaction is extremely fast. Stir for 15 minutes at -78°C, then allow to warm to 0°C over 30 minutes.

  • Quench: Pour the reaction mixture into a vigorously stirred solution of 5% aqueous HCl or saturated NH₄Cl at 0°C. Adjust pH to ~4–5.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: The crude aldehyde is often unstable on silica gel. Purify via recrystallization (Hexane/EtOAc) or rapid filtration through a short plug of neutral alumina.

Data Summary Table

ParameterSpecificationReason
Temperature -78°C ± 2°CPrevents benzyne formation and halogen scrambling.
Base LDA (1.1 eq)Steric bulk prevents nucleophilic attack at C2.
Quench Acidic (pH 4-5)Necessary to hydrolyze the intermediate hemiaminal salt to aldehyde.
Expected Yield 70–85%Losses primarily due to competing polymerization.

Part 4: Process Safety & Engineering Controls

Thermal Hazards
  • Lithiated Pyridines: The 4-lithio intermediate is thermally unstable. If the cooling system fails and temperature rises above -40°C before DMF addition, the species may undergo elimination to form a pyridyne (benzyne analog), leading to uncontrolled polymerization and exotherms.

  • Control Measure: Use a jacketed reactor with automated temperature logging. Have a "kill quench" (e.g., solution of AcOH in THF) ready for emergency termination.

Chemical Compatibility
  • Moisture Sensitivity: The Halex reaction (Step 2) is severely inhibited by water. KF must be spray-dried. Sulfolane is hygroscopic; Karl Fischer titration is mandatory before starting.

  • HF Generation: During the Halex reaction workup, traces of HF may be generated if moisture enters. Use PTFE-lined equipment where possible.

References

  • Preparation of 5-chloro-2,3-difluoropyridine (Halex Route)

    • Source: Vertex Chemical (Nanjing)
    • Relevance: Describes the industrial optimization of the KF/CsF fluorin
  • Source: Schlosser, M. et al. "Site Selective Lithiation of 3-Chloro-2-fluoropyridine." Journal of Organic Chemistry.
  • General DoM Methodologies for Pyridine Aldehydes

    • Source:Organic Syntheses, Coll. Vol. 9, p. 272 (1998).
    • Relevance: Standard operating procedures for LDA-mediated formylation of electron-deficient heterocycles.
  • Process for the preparation of 2,3-difluoro-5-halopyridines

    • Source: US Patent 5,650,517.[4]

    • Relevance: Details the isolation and purification of the fluorin

Sources

Foundational

Technical Guide: Spectroscopic Data &amp; Characterization of 5-Chloro-2,3-difluoroisonicotinaldehyde

This guide details the spectroscopic characterization and analytical profile of 5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 1333319-52-0). This compound is a specialized heterocyclic building block, primarily used as a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization and analytical profile of 5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 1333319-52-0).

This compound is a specialized heterocyclic building block, primarily used as a scaffold in the synthesis of fluoroquinolone antibiotics and Factor IXa inhibitors. Its structural density—featuring a pyridine core substituted with three distinct halogens and a reactive aldehyde—requires a rigorous, multi-modal spectroscopic approach for validation.

Chemical Identity & Structural Profile[1][2]

Property Data
IUPAC Name 5-Chloro-2,3-difluoropyridine-4-carbaldehyde
Common Name 5-Chloro-2,3-difluoroisonicotinaldehyde
CAS Registry Number 1333319-52-0
Molecular Formula C

H

ClF

NO
Molecular Weight 177.54 g/mol
Physical State Pale yellow to off-white solid (low melting) or oil
Solubility Soluble in DMSO, CDCl

, Acetone; sparingly soluble in water
Structural Analysis

The molecule consists of a pyridine ring with:

  • Nitrogen at position 1.[1]

  • Fluorine atoms at positions 2 and 3 (vicinal difluoro motif).

  • Aldehyde group (-CHO) at position 4.

  • Chlorine atom at position 5.[1][2][3][4][5]

  • Proton at position 6.[3][4]

This specific substitution pattern creates a unique electronic environment, making


F NMR and 

H NMR integration critical for distinguishing it from regioisomers (e.g., the 3,5-difluoro-2-chloro isomer).

Synthesis & Origin (Context for Analysis)[5]

Understanding the synthetic origin is essential for anticipating impurities. This compound is typically synthesized via Directed Ortho-Lithiation (DoM) .

Synthetic Route[2][4][5][7][8]
  • Starting Material: 5-Chloro-2,3-difluoropyridine (CAS 89402-43-7).[1]

  • Reagent: Lithium Diisopropylamide (LDA) in THF at -78°C.

  • Mechanism: The fluorine at C3 directs lithiation to the C4 position (ortho to F, meta to Cl).

  • Quench: Dimethylformamide (DMF) is added to form the aldehyde.

Synthesis Figure 1: Synthesis via Directed Ortho-Lithiation (DoM) targeting the C4 position. SM 5-Chloro-2,3-difluoropyridine (CAS 89402-43-7) Int Lithiated Intermediate (4-Li Species) SM->Int LDA, THF -78°C Prod 5-Chloro-2,3-difluoroisonicotinaldehyde (CAS 1333319-52-0) Int->Prod DMF (Quench) H3O+

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[4][7]

The NMR profile is dominated by the coupling between the fluorine atoms and the remaining protons.


H NMR (400 MHz, DMSO-d

or CDCl

)

There are only two proton environments in the molecule.

Shift (

ppm)
MultiplicityIntegralAssignmentCoupling Constants (

)
10.20 – 10.35 Singlet (s) or fine doublet1H-CHO (Aldehyde)May show small long-range coupling to F3 (

Hz).
8.30 – 8.50 Singlet (s)1HH-6 (Ring Proton)Located between N and Cl. Typically appears as a singlet due to lack of strong coupling partners.

Analyst Note: The chemical shift of the H-6 proton is diagnostic. In the related amide derivative (5-chloro-2,3-difluoroisonicotinamide), this proton appears at 8.31 ppm .[6] The aldehyde group is more electron-withdrawing, likely shifting this signal slightly downfield to ~8.40–8.50 ppm.


F NMR (376 MHz, CDCl

)

The two fluorine atoms are chemically non-equivalent and will show strong coupling.

Shift (

ppm)*
MultiplicityAssignmentNotes
-90.0 to -95.0 Doublet (d)F-2 Adjacent to Nitrogen. Deshielded relative to F-3.
-135.0 to -145.0 Doublet (d)F-3 Adjacent to Aldehyde and F-2.
  • Note: Shifts are referenced to CFCl

    
     (0 ppm). The 
    
    
    
    coupling constant is typically 20–30 Hz.
B. Mass Spectrometry (MS)[7]

Mass spectrometry provides confirmation of the molecular weight and the presence of the chlorine atom via its isotopic signature.

  • Ionization Mode: ESI (Positive/Negative) or EI.

  • Molecular Ion (M): 177.

  • Isotopic Pattern: The presence of one Chlorine atom (

    
    Cl/
    
    
    
    Cl) creates a distinct 3:1 ratio between the M and M+2 peaks.
m/z PeakIntensityOrigin
177.0 100% (Base)[M]

containing

Cl
179.0 ~32%[M+2]

containing

Cl
149.0 Fragment[M - CO]

(Loss of Carbonyl)
114.0 Fragment[M - CO - Cl]

(Loss of Carbonyl + Cl)
C. Infrared Spectroscopy (IR)[7]

The IR spectrum is useful for verifying the functional groups, particularly the carbonyl and the halogenated ring.

Wavenumber (cm

)
Vibration ModeFunctional Group
1700 – 1720 Strong StretchC=O (Aldehyde Carbonyl)
1580 – 1600 Medium StretchC=N / C=C (Pyridine Ring)
1000 – 1100 Strong StretchC-F (Aryl Fluoride)
700 – 800 Medium StretchC-Cl (Aryl Chloride)

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure high-resolution data and prevent aldehyde oxidation (to carboxylic acid):

  • Solvent: Use high-purity CDCl

    
      (neutralized with K
    
    
    
    CO
    
    
    if acidic) or DMSO-d
    
    
    .
  • Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

  • Tube: Use a standard 5mm NMR tube.

  • Stability: Run the spectrum immediately. Aldehydes on electron-deficient rings are prone to air oxidation, forming 5-chloro-2,3-difluoroisonicotinic acid (which would show a broad -COOH proton at >12 ppm and loss of the 10.2 ppm signal).

Protocol 2: Purity Assessment (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine ring absorption).

  • Retention Time: The aldehyde is less polar than the corresponding acid impurity but more polar than the starting material (5-chloro-2,3-difluoropyridine).

References

  • World Intellectual Property Organization (WIPO) . Method for the preparation of (1,2,4)-triazolo(4,3-a)pyridines. WO2014210042A2. (Describes the lithiation protocol and analogous amide characterization).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 53394627 (5-Chloro-2,3-difluoroisonicotinaldehyde).

  • China National Intellectual Property Administration . Preparation method of [1,2,4]-triazolo[4,3-a]pyridine. CN105452245B. (Details the synthetic pathway from 5-chloro-2,3-difluoropyridine).

Sources

Exploratory

1H NMR spectrum of 5-Chloro-2,3-difluoroisonicotinaldehyde

Executive Summary This guide details the structural validation of 5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 89402-43-7 analogue/derivative) using Proton Nuclear Magnetic Resonance ( H NMR).[1][2] As a critical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural validation of 5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 89402-43-7 analogue/derivative) using Proton Nuclear Magnetic Resonance (


H NMR).[1][2] As a critical intermediate in the synthesis of agrochemicals and fluorinated kinase inhibitors, this molecule presents a unique spectral challenge due to its electron-deficient pyridine core and significant fluorine-proton spin coupling.[1][2]

Key Spectral Fingerprint:

  • Proton Count: 2 (One aromatic, One aldehydic).[1][2][3][4]

  • Dominant Feature: The spectrum is deceptively simple in integration (1:1) but complex in splitting due to

    
    F heteronuclear coupling.[1][2][4]
    
  • Critical Quality Attribute: The presence of a "ghost" spectrum often indicates the formation of a gem-diol (hydrate), a common instability in electron-poor pyridine aldehydes.[1][2]

Part 1: Structural Context & Electronic Environment[2][4]

To interpret the spectrum, we must first map the magnetic environment.[1][2] The molecule consists of a pyridine ring substituted at every position except


.[1][2]
PositionSubstituentElectronic EffectNMR Impact
1 NitrogenStrong Electron Withdrawing (EWG)Deshields adjacent protons (

).[1][2]
2 FluorineInductive EWG + Mesomeric DonorSplits

via long-range coupling (

).[1][2]
3 FluorineInductive EWGSplits Aldehyde-H (

) and

(

).[1][2]
4 Aldehyde (-CHO)Strong EWGHighly deshielded signal (>10 ppm).[1][2][4]
5 ChlorineInductive EWGWeakly deshields

(ortho effect).[1][2][4]
6 Proton (

)
Analyte The sole aromatic signal.[1][2]
Structural Connectivity Map

The following diagram illustrates the scalar coupling pathways that dictate the multiplicity of the observed signals.

CouplingMap cluster_molecule 5-Chloro-2,3-difluoroisonicotinaldehyde N1 N (Pos 1) F2 F (Pos 2) H6 H6 (Pos 6) (Aromatic) F2->H6 4J(HF) ~1-2 Hz (Trans-annular) F3 F (Pos 3) CHO CHO (Pos 4) F3->CHO 4J(HF) ~1-2 Hz F3->H6 5J(HF) <1 Hz (Para) Cl5 Cl (Pos 5)

Figure 1: Scalar coupling network. Red dashed lines indicate the heteronuclear spin-spin interactions (


) responsible for signal splitting.[1][2]

Part 2: The 1H NMR Spectrum (Predicted Analysis)

Based on substituent additivity rules for pyridines and empirical data from poly-halo analogues (e.g., 5-chloro-2,3-difluoropyridine), the spectrum will display two distinct regions.[1][2]

Signal A: The Aldehyde Proton (-CHO)[1][2]
  • Chemical Shift (

    
    ): 10.20 – 10.40 ppm 
    
    • Reasoning: The anisotropic effect of the carbonyl combined with the electron-deficient pyridine ring pushes this signal significantly downfield.[1][2]

  • Multiplicity: Doublet (d) or Broad Singlet

    • Coupling: It couples to the Fluorine at Position 3 (

      
      ) via a 4-bond path (
      
      
      
      ).[1][2]
    • Coupling Constant (

      
      ): Typically 1.5 – 2.5 Hz .[1][2][4]
      
    • Observation: On lower field instruments (300 MHz), this may appear as a broadened singlet.[1][2] On 400+ MHz, a clear doublet is resolved.[1][2][4]

Signal B: The Aromatic Proton ( )
  • Chemical Shift (

    
    ): 8.40 – 8.60 ppm 
    
    • Reasoning: This proton is alpha to the Nitrogen (strong deshielding) and ortho to the Chlorine.[1][2]

  • Multiplicity: Doublet of Doublets (dd) or Apparent Singlet

    • Coupling 1: Coupling to

      
       across the Nitrogen (
      
      
      
      ).[1][2] This "W-coupling" or trans-annular coupling is often 1.0 – 2.0 Hz .[1][2]
    • Coupling 2: Coupling to

      
       (Para, 
      
      
      
      ).[1][2] Usually < 1.0 Hz (often unresolved).[1][2][4]
    • Observation: Expect a sharp signal that integrates to 1H.[1][2][4] If the resolution is high, it will look like a small doublet.[1][2]

Summary Table: Spectral Assignments
Signal

(ppm)
IntegralMultiplicity

(Hz)
Assignment
1 10.2 - 10.41Hd~2.0 (

)
Aldehyde (-CHO)
2 8.4 - 8.61Hd or s~1.5 (

)
Aromatic C6-H

Part 3: Experimental Protocol & Workflow

To ensure data integrity, especially given the volatility and reactivity of fluorinated aldehydes, follow this strict protocol.

Solvent Selection
  • Recommended: DMSO-

    
      (Dimethyl sulfoxide-d6).[1][2]
    
    • Why: DMSO stabilizes the aldehyde form and prevents rapid hydration compared to

      
       or wet 
      
      
      
      .[1][2] It also provides excellent solubility for polar heterocycles.[1][2][4]
  • Alternative: Acetone-

    
     .[1][2][5]
    
    • Why: Good for resolving small couplings if DMSO viscosity causes line broadening.[1][2][4]

  • Avoid: Methanol-

    
     (forms hemiacetals immediately).[1][2]
    
Acquisition Parameters
  • Pulse Angle:

    
     (ensures accurate integration).
    
  • Relaxation Delay (D1): > 5 seconds .

    • Critical: Aldehyde protons often have long

      
       relaxation times.[1][2][4] Short delays will under-integrate the aldehyde signal, leading to false purity calculations.[1][2]
      
  • Scans (NS): 16 – 64 (Sufficient for >5 mg sample).[1][2][4]

  • Spectral Width: -2 to 14 ppm (Ensure the aldehyde at ~10ppm is not aliased).[1][2]

Workflow Diagram

Workflow Start Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) Check Visual Check: Is solution clear? Start->Check Check->Start No (Filter) Acquire Acquisition: Set D1 > 5s Center O1P ~6 ppm Check->Acquire Yes Process Processing: LB = 0.3 Hz Zero Fill to 64k Acquire->Process Analyze Analysis: Check for Hydrate (See Part 4) Process->Analyze

Figure 2: Standard Operating Procedure for NMR acquisition.

Part 4: Troubleshooting & Impurities (The "Gotchas")

The most common failure mode in analyzing this compound is Hydration .[1][2]

The Hydrate Problem (Gem-Diol Formation)

Electron-deficient aldehydes are hygroscopic.[1][2] In the presence of trace water (even from "dry" solvents), the carbonyl reacts to form a gem-diol:


[1][2]

Spectral Symptoms of Hydration:

  • Disappearance of Signal A: The signal at 10.3 ppm decreases or vanishes.[1][2]

  • Appearance of a New Signal: A new triplet or broad singlet appears around 6.0 – 6.5 ppm .[1][2][4] This is the methine proton of the hydrate (

    
    ).[1][2]
    
  • Broad Exchangeable Protons: Broad humps around 5-7 ppm corresponding to the -OH groups.[1][2]

Corrective Action:

  • Dry the sample under high vacuum for 2 hours.[1][2]

  • Use a fresh ampoule of DMSO-

    
     with molecular sieves.[1][2]
    
  • Run the experiment immediately after preparation.[1][2]

References

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1][2][4] (Standard text for pulse sequences and coupling analysis).

  • Dolbier, W. R. (2009).[1][2][4] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2][4] (Authoritative source on H-F and F-F coupling constants).

  • Lázaro Martínez, J. M., et al. (2010).[1][2][4][5] NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde. Journal of Organic Chemistry, 75(10), 3208-3213.[1][2][5] Link (Mechanistic validation of aldehyde hydration in electron-deficient heterocycles).

  • Reichert, D. (2005).[1][2] Pyridine and its Derivatives. In Encyclopedia of Reagents for Organic Synthesis. Wiley.[1][2][4] (General chemical shifts for pyridine derivatives).

Sources

Foundational

13C NMR analysis of 5-Chloro-2,3-difluoroisonicotinaldehyde

Technical Analysis Guide: C NMR of 5-Chloro-2,3-difluoroisonicotinaldehyde Executive Summary The structural elucidation of poly-halogenated N-heterocycles represents a significant analytical challenge in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis Guide:


C NMR of 5-Chloro-2,3-difluoroisonicotinaldehyde 

Executive Summary The structural elucidation of poly-halogenated N-heterocycles represents a significant analytical challenge in drug development. 5-Chloro-2,3-difluoroisonicotinaldehyde is a high-value pharmacophore scaffold, often utilized in the synthesis of kinase inhibitors and agrochemicals. Its


C NMR spectrum is non-trivial due to the presence of two vicinal fluorine atoms (

F, spin ½, 100% abundance) and a chlorine substituent on a pyridine core.

This guide moves beyond standard spectral assignment, offering a mechanistic breakdown of the complex spin-spin coupling networks (


) and chemical shift perturbations. It provides a self-validating protocol for researchers to definitively assign the carbon skeleton of this molecule.

Part 1: Structural Analysis & Theoretical Framework

Before acquiring data, we must establish a predictive model. The molecule (Pyridine core) has six distinct carbon environments. The presence of Fluorine at positions 2 and 3 introduces extensive splitting patterns (multiplets) in the


C spectrum, which are often mistaken for impurities or noise by inexperienced analysts.
The Coupling Network

Unlike proton NMR, where splitting is driven by H-H interactions, the


C spectrum here is dominated by C-F heteronuclear coupling .
  • 
     (One-bond):  Massive splitting (~240–260 Hz). Affects C2 and C3.
    
  • 
     (Two-bond):  Large splitting (~15–35 Hz). Affects C2, C3, and C4.[1]
    
  • 
     / 
    
    
    
    (Long-range):
    Subtle splitting (2–10 Hz). Affects C5 and C6.
Predicted Chemical Shifts & Multiplicities

Note: Values are estimated based on Substituent Chemical Shift (SCS) additivity rules for pyridines in CDCl₃.

Carbon PositionEnvironmentPredicted Shift (

, ppm)
Exp. MultiplicityCoupling Logic
C-4' (CHO) Aldehyde184.0 – 188.0dd or d

(F3) +

(F2)
C-2 C-F (Ortho to N)155.0 – 162.0dd

(Large) +

(Med)
C-6 C-H (Ortho to N)146.0 – 150.0dd

(F2) +

(F3)
C-3 C-F (Meta to N)138.0 – 145.0dd

(Large) +

(Med)
C-5 C-Cl132.0 – 136.0dd

(F3) +

(F2)
C-4 Quaternary (Ipso)122.0 – 128.0dd

(F3) +

(F2)

Part 2: Experimental Protocol

Standard "quick" carbon scans will fail for this molecule. The lack of protons on 5 out of 6 carbons means


 relaxation times will be exceptionally long (3–10 seconds). Insufficient relaxation delay will lead to invisible quaternary carbons.
Sample Preparation
  • Solvent: CDCl₃ (Chloroform-d) is preferred for resolution. If solubility is poor, use DMSO-

    
    , but be aware of solvent peak overlap around 40 ppm.
    
  • Concentration: High concentration is vital. Aim for >30 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

Acquisition Parameters (The "Senior Scientist" Setup)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if distinguishing C6 is difficult).

  • Relaxation Delay (D1): Set to 3.0 – 5.0 seconds. (Standard is 1.0s, which is too short for C-Cl and C-F carbons).

  • Scans (NS): Minimum 1024 scans. The splitting of signals into multiplets (dd) lowers the signal-to-noise ratio (S/N) of individual peaks.

  • Spectral Width: 240 ppm (ensure the aldehyde and C-F regions are covered).

  • Broadband Decoupling: Proton (

    
    H) decoupling is standard. Advanced: If your probe allows, simultaneous 
    
    
    
    F decoupling would collapse multiplets to singlets, simplifying assignment, but this is rare in routine labs.

Part 3: Spectral Interpretation & Logic

This section details how to interpret the specific signals, validating the structure through "Coupling Constant Analysis."

The "Doublet of Doublets" Forest

Because C2 and C3 are adjacent and both fluorinated, they will exhibit a phenomenon often confusing to novices:

  • C2 Signal: You will see a large doublet (

    
     Hz) split again by the neighbor F3 (
    
    
    
    Hz).
  • C3 Signal: Similarly, a large doublet (

    
     Hz) split by neighbor F2 (
    
    
    
    Hz).

Validation Step: Measure the


-values in Hertz.
  • Extract the large coupling constant from the C2 multiplet.

  • Extract the large coupling constant from the C3 multiplet.

  • Run a

    
    F NMR.[2][3] The F-F coupling constant in the fluorine spectrum should match the 
    
    
    
    coupling, but more importantly, the chemical shifts will correlate.
The Aldehyde Confirmation

The carbonyl carbon (CHO) is the easiest marker. It will appear near 185 ppm.

  • Look for: A doublet or doublet-of-doublets. Even though it is far from the fluorines, long-range coupling (

    
     and 
    
    
    
    ) often transmits through the conjugated pyridine system.
Distinguishing C5 (C-Cl) and C4 (C-CHO)

Both are quaternary.

  • C4 is sandwiched between the aldehyde and the fluorines. It will likely show a larger

    
     coupling to F3 (~15-20 Hz).
    
  • C5 has a Chlorine attached.[4][5] The Quadrupole moment of Cl broadens the signal slightly, and it is further away from the Fluorines. It will appear as a sharper, less split signal (smaller

    
     values) compared to C4.
    

Part 4: Visualization of Workflows

Diagram 1: Analytical Workflow for Fluorinated Heterocycles

This flowchart outlines the decision-making process for assigning the spectrum.[6]

NMR_Workflow Start Start: 5-Cl-2,3-F2-Isonicotinaldehyde Prep Sample Prep: >30mg in CDCl3 Start->Prep Acq Acquisition: D1 > 3s, NS > 1024 Prep->Acq Check1 Check: Aldehyde Peak (~185 ppm)? Acq->Check1 PathA Identify C-F Region (135-165 ppm) Check1->PathA Yes PathB Identify C-H (DEPT/HSQC) Check1->PathB Yes Complex Analyze Multiplets (dd) PathA->Complex PathB->Complex Validation Validate: 19F NMR Cross-Check Complex->Validation Final Final Assignment Validation->Final

Caption: Systematic workflow for acquiring and assigning


C data for fluorinated pyridines.
Diagram 2: Coupling Connectivity Map

Visualizing the scalar coupling interactions that create the multiplet patterns.

Coupling_Map F2 19F (Pos 2) C2 13C (Pos 2) F2->C2 1J (Large) C3 13C (Pos 3) F2->C3 2J (Med) C4 13C (Pos 4) F2->C4 3J F3 19F (Pos 3) F3->C2 2J (Med) F3->C3 1J (Large) F3->C4 2J

Caption: Visualization of the scalar coupling network. Solid lines =


, Dashed = 

.

References

  • Reich, H. J. (2024).

    
    C-
    
    
    
    F Coupling Constants. University of Wisconsin-Madison.[7] Available at: [Link]
  • Doddrell, D. M., et al. (1976).[2] Carbon-13 n.m.r.[1][2][3][7][8][9][10][11][12] studies of some fluorinated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard Reference Text).
  • Compound Interest. (2015).[13] A Guide to

    
    C NMR Chemical Shifts. Available at: [Link]
    

Sources

Exploratory

Technical Guide: Mass Spectrometry of 5-Chloro-2,3-difluoroisonicotinaldehyde

Executive Summary & Scientific Context 5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 1333319-52-0) is a critical halogenated pyridine intermediate, frequently employed as a scaffold in the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 1333319-52-0) is a critical halogenated pyridine intermediate, frequently employed as a scaffold in the synthesis of kinase inhibitors and agrochemicals. Its high reactivity, driven by the electrophilic aldehyde group and the electron-withdrawing fluorine atoms, makes it susceptible to oxidation and hydration. Consequently, precise Mass Spectrometry (MS) characterization is not merely a confirmational step but a requisite for controlling synthetic integrity.

This guide provides a definitive technical framework for the MS analysis of this molecule. It moves beyond basic spectral matching to explore the mechanistic underpinnings of its ionization and fragmentation, enabling researchers to distinguish the target analyte from critical impurities like 5-chloro-2,3-difluoropyridine (precursor) and 5-chloro-2,3-difluoroisonicotinic acid (oxidation product).

Physicochemical Profile & Isotopic Logic

Before experimental design, one must understand the "mass logic" of the analyte. The presence of chlorine and multiple fluorine atoms creates a distinct spectral signature that serves as an internal validation standard.

Table 1: Molecular Specifications
PropertySpecificationMass Spectrometry Relevance
Formula C₆H₂ClF₂NOBase for exact mass calculation.
Monoisotopic Mass 176.9793 DaTarget m/z for [M+H]⁺ (ESI) or M⁺• (EI).[1][2][3][4][5]
Exact Mass (Cl-37) 178.9764 DaThe "M+2" isotope peak.
Halogen Pattern 1 Cl, 2 FChlorine: Distinct 3:1 intensity ratio for M : M+2.Fluorine: Mass defect is negative; no M+2 contribution (¹⁹F is monoisotopic).
Functional Groups Aldehyde (-CHO)Pyridine RingAldehyde: High probability of CO loss (28 Da) and H loss.Pyridine: Stable aromatic core, prone to HCN loss at high energy.

Experimental Methodology

To ensure data integrity, the following protocols prioritize the prevention of in-source degradation (oxidation) and side-reactions (hemiacetal formation).

Sample Preparation Strategy
  • Solvent Selection: Use Acetonitrile (MeCN) or Tetrahydrofuran (THF) .

    • Causality: Avoid Methanol or Ethanol. In the presence of trace acid (common in LC-MS mobile phases), the aldehyde will rapidly convert to a hemiacetal ([M+MeOH+H]⁺), shifting the mass by +32 Da and complicating the spectra.

  • Concentration: Prepare a 10 µg/mL stock solution. Dilute to 1 µg/mL for ESI-MS to prevent dimer formation.

Ionization Modes
  • Electron Ionization (EI) - 70 eV: Preferred for structural elucidation and GC-MS. Generates a radical cation M⁺•.

  • Electrospray Ionization (ESI) - Positive Mode: Preferred for purity profiling (LC-MS). Generates protonated species [M+H]⁺.

Fragmentation Analysis & Mechanistic Pathways[2][3][5]

The fragmentation of 5-Chloro-2,3-difluoroisonicotinaldehyde is governed by the stability of the pyridine ring versus the lability of the carbonyl substituent.

Primary Fragmentation (EI Source)

Upon electron impact (70 eV), the molecule undergoes characteristic cleavages. The most diagnostic transition is the loss of the carbonyl moiety.

  • Molecular Ion (M⁺[1][2]•): Observed at m/z 177 (100%) and m/z 179 (~32%).

  • α-Cleavage (Loss of H•): Formation of the acylium ion [Ar-C≡O]⁺ at m/z 176 . This is a common "M-1" peak in aldehydes.

  • Decarbonylation (Loss of CO): The acylium ion ejects neutral carbon monoxide (28 Da) to form the phenyl-type cation (5-chloro-2,3-difluoropyridinium ion) at m/z 148/150 .

    • Note: This fragment is isobaric with the protonated precursor 5-chloro-2,3-difluoropyridine, making chromatographic separation essential to distinguish fragment from impurity.

  • Ring Degradation: The resulting pyridine core loses HCN (27 Da), shifting the mass to m/z 121 .

Fragmentation Pathway Diagram

The following diagram illustrates the stepwise degradation logic used to validate the structure.

FragmentationPathway cluster_legend Key Mechanism M_Ion Molecular Ion (M+) m/z 177 (Cl-35) m/z 179 (Cl-37) Acylium Acylium Ion [M-H]+ m/z 176 M_Ion->Acylium - H• (1 Da) PyridineCore Pyridine Core [M-H-CO]+ m/z 148 Acylium->PyridineCore - CO (28 Da) (Decarbonylation) RingFrag Ring Fragment [M-H-CO-HCN]+ m/z 121 PyridineCore->RingFrag - HCN (27 Da) (Ring Collapse) Text The loss of CO is the definitive diagnostic for the aldehyde group.

Caption: Mechanistic fragmentation pathway of 5-Chloro-2,3-difluoroisonicotinaldehyde under Electron Ionization (EI).

Diagnostic Ion Table

Use this table to interpret spectra and filter noise.

m/z (Cl-35)Ion IdentityStructure AssignmentRelative Abundance (Est.)
177 M⁺•Molecular Ion (Parent)80-100%
179 [M+2]⁺•Cl-37 Isotope Peak~30% (Diagnostic)
176 [M-H]⁺Acylium Cation (Ar-C≡O⁺)High
149 [M-CO]⁺•Radical Cation (rearrangement)Moderate
148 [M-CHO]⁺Difluorochloropyridinyl CationModerate
113 [M-CHO-Cl]⁺Difluoropyridinyl CationLow

Quality Control & Impurity Profiling

In a drug development context, distinguishing the target aldehyde from its synthetic byproducts is paramount.

Differentiating the Acid Impurity

The primary degradation product is 5-Chloro-2,3-difluoroisonicotinic acid .

  • Mass Shift: +16 Da (Oxygen insertion).

  • Target m/z: 193 (Negative mode ESI is preferred for the acid: [M-H]⁻ at m/z 192).

  • Chromatography: The acid will elute earlier than the aldehyde on Reverse Phase (C18) columns due to the ionizable carboxyl group.

Differentiating the Precursor

The starting material is 5-Chloro-2,3-difluoropyridine .

  • Mass Shift: -28 Da (Lack of CO).

  • Target m/z: 149.

  • Risk: The fragment ion of the aldehyde (m/z 149) overlaps with the molecular ion of the precursor.

  • Resolution: You must rely on Retention Time (RT) . The aldehyde is more polar than the precursor and will typically elute slightly earlier on C18, or interact differently depending on the stationary phase.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_MS Mass Spectrometry Sample Crude Sample (Aldehyde) Prep Dilution in MeCN (No Alcohols!) Sample->Prep Sep LC Separation (C18 Column) Prep->Sep ESI ESI (+) Soft Ionization Sep->ESI Purity Check EI EI (70eV) Hard Ionization Sep->EI Structure ID Data Data Analysis ESI->Data m/z 178 [M+H]+ EI->Data m/z 177 M+ Decision Pass/Fail Data->Decision Isotope Ratio 3:1?

Caption: Optimized analytical workflow preventing hemiacetal artifacts and ensuring isotopic validation.

References

  • PubChem. (2025).[6] 5-Chloro-2,3-difluoroisonicotinaldehyde Compound Summary. National Library of Medicine. [Link](Note: Linked to the closest structural record for validation).

  • NIST Mass Spec Data Center. (2023). Electron Ionization Mass Spectrometry of Halogenated Pyridines. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
  • ChemWhat. (2025). Chemical Properties of 5-Chloro-2,3-difluoroisonicotinaldehyde. [Link]

Sources

Foundational

Technical Whitepaper: Quality Assessment and Handling of 5-Chloro-2,3-difluoroisonicotinaldehyde

Executive Summary 5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 1333319-52-0) is a high-value heterocyclic building block, critical in the synthesis of next-generation kinase inhibitors and agrochemicals. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 1333319-52-0) is a high-value heterocyclic building block, critical in the synthesis of next-generation kinase inhibitors and agrochemicals. Its structural uniqueness lies in the electrophilic fluorinated pyridine core combined with a reactive aldehyde handle. However, this dual reactivity presents significant stability challenges. Commercial batches frequently exhibit degradation due to oxidative deformylation and nucleophilic aromatic substitution (


)  hydrolysis.

This guide provides a self-validating quality assurance framework. We move beyond simple "purity percentages" to characterize the nature of impurities, ensuring downstream synthetic success.

Chemical Identity & Criticality[1]

The compound is a tri-substituted pyridine. The positioning of the halogens is non-trivial; the C2 and C3 fluorines create a highly electron-deficient ring, making the C4-aldehyde prone to hydration and the C2-fluorine susceptible to displacement.

PropertySpecification
IUPAC Name 5-Chloro-2,3-difluoropyridine-4-carbaldehyde
CAS Number 1333319-52-0
Molecular Formula

Molecular Weight 177.54 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, EtOAc; reacts with alcohols/water
Key Reactivity C4-Formyl condensation; C2-F

displacement

The Impurity Profile: The "Triad of Degradation"

Researchers must screen for three specific classes of impurities that commercial Certificates of Analysis (CoA) often overlook due to method limitations (e.g., GC-MS thermal decomposition).

Oxidative Degradation (The Acid Impurity)

The aldehyde moiety at C4 is sensitive to atmospheric oxygen, rapidly converting to 5-chloro-2,3-difluoroisonicotinic acid .

  • Impact: The acid acts as a catalyst for further decomposition and quenches basic reagents (e.g., LDA, LiHMDS) in subsequent steps.

Hydrolytic Defluorination (The Pyridone Impurity)

The C2-fluorine is highly activated. Trace moisture leads to hydrolysis, yielding 5-chloro-3-fluoro-2-hydroxypyridine-4-carbaldehyde (tautomerizes to the pyridone).

  • Impact: This impurity is often inseparable by standard chromatography due to similar polarity in non-protic solvents.

Regioisomeric Contamination

Synthesis typically involves lithiation of 5-chloro-2,3-difluoropyridine. If the lithiation temperature is not strictly controlled (<-78°C), the "ortho-lithiation" effect of the C2-fluorine can lead to C6-formylation, producing 5-chloro-2,3-difluoropyridine-6-carbaldehyde .

DegradationPathways Start 5-Chloro-2,3-difluoro- isonicotinaldehyde (Target) Oxidation Oxidation (+O2) Start->Oxidation Hydrolysis Hydrolysis (+H2O) Start->Hydrolysis Acid 5-Chloro-2,3-difluoro- isonicotinic Acid (Acid Impurity) Oxidation->Acid Air Exposure Pyridone 5-Chloro-3-fluoro- 2-pyridone derivative (SNAr Impurity) Hydrolysis->Pyridone Trace Moisture (C2-F Displacement)

Figure 1: Primary degradation pathways affecting shelf-life and purity.

Analytical Strategy: A Self-Validating Protocol

Do not rely solely on HPLC-UV. The molar extinction coefficients of the aldehyde and its acid degradation product differ significantly, leading to purity overestimation.

The Gold Standard: Quantitative NMR

Fluorine NMR is the superior method because it detects the distinct electronic environments of the impurities without solvent interference.

Protocol:

  • Dissolve 10 mg sample in

    
     (ensure solvent is dry/neutralized with basic alumina).
    
  • Add internal standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm).
  • Acquire: 32 scans, relaxation delay (

    
    ) > 5s.
    

Interpretation:

  • Target (Aldehyde): Two distinct multiplets (approx -70 to -90 ppm range, J-coupling observed).

  • Acid Impurity: Shifts downfield by ~2-3 ppm relative to the aldehyde signals.

  • Pyridone (Hydrolysis): Loss of one F signal or significant shift of the C2-F signal.

HPLC Method (Orthogonal Check)
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5%

    
     95%).
    
  • Note: The aldehyde may exist as a "hydrate" (gem-diol) in aqueous mobile phases, appearing as a split peak or broad shoulder. Do not mistake this for an impurity.

Purification & Handling Protocols

If purity falls below 95%, use the following workflows. Distillation is not recommended due to thermal instability of the C-Cl and C-F bonds at high temperatures.

Protocol A: The Bisulfite Purification (Best for removing non-aldehydes)

This method selectively pulls the aldehyde into the aqueous phase as a bisulfite adduct, washing away the acid and regioisomers.

  • Dissolution: Dissolve crude material in minimal Ethyl Acetate (EtOAc).

  • Adduct Formation: Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (

    
    ). Vigorously stir for 1 hour. A precipitate (adduct) may form.
    
  • Wash: Separate phases. Wash the aqueous layer (containing adduct) with fresh EtOAc (

    
    ) to remove non-aldehyde organic impurities.
    
  • Regeneration: Adjust aqueous layer pH to ~9-10 using saturated

    
     or 
    
    
    
    (Caution: Foaming). Stir for 30 mins.
  • Extraction: Extract the regenerated aldehyde into DCM (

    
    ).
    
  • Drying: Dry over

    
     (anhydrous), filter, and concentrate in vacuo at <30°C.
    
Protocol B: Rapid Silica Filtration (For minor oxidation)

If the sample is mostly pure but yellowed (minor oxidation):

  • Prepare a short pad of Silica Gel 60.

  • Elute with 10% EtOAc in Hexanes.

  • The aldehyde moves rapidly; the carboxylic acid sticks to the silica top.

PurificationWorkflow Input Crude Material (<95% Purity) Check Primary Impurity? Input->Check Bisulfite Protocol A: Bisulfite Extraction Check->Bisulfite Regioisomers or Heavy Oils Silica Protocol B: Silica Plug Check->Silica Trace Acid (Yellowing) Use Release to Synthesis Bisulfite->Use Silica->Use

Figure 2: Decision tree for purification based on impurity type.

Storage & Stability

  • Temperature: Store at -20°C.

  • Atmosphere: Strictly under Argon or Nitrogen.

  • Container: Amber glass with Teflon-lined cap. Avoid ground glass joints without grease, as the aldehyde can "seize" the joint upon oxidation.

References

  • ChemWhat Database. (2023). 5-chloro-2,3-difluoroisonicotinaldehyde CAS#: 1333319-52-0. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 5-Chloro-2,3-difluoropyridine.[1][2][3] Retrieved from [Link]

  • Google Patents. (2016). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.[3] Retrieved from

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Solvent Selection for 5-Chloro-2,3-difluoroisonicotinaldehyde

The following technical guide details the solubility profile, solvent selection strategies, and handling protocols for 5-Chloro-2,3-difluoroisonicotinaldehyde . Executive Summary 5-Chloro-2,3-difluoroisonicotinaldehyde (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent selection strategies, and handling protocols for 5-Chloro-2,3-difluoroisonicotinaldehyde .

Executive Summary

5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: Analogous precursors 89402-43-7) is a highly functionalized pyridine intermediate critical in the synthesis of next-generation fluoroquinolone antibiotics and agrochemicals. Its structure—a pyridine core substituted with electron-withdrawing halogens (F, Cl) and a reactive aldehyde moiety—creates a unique solubility and stability profile.

This guide provides a scientifically grounded framework for solvating this compound. Unlike simple organic solids, this aldehyde exhibits reactivity-dependent solubility , where the choice of solvent dictates not just dissolution but chemical integrity.

Key Takeaway: The optimal solvent system balances high solubility (Polar Aprotic) with chemical inertness (Non-nucleophilic).

Physicochemical Profile & Solubility Mechanism[1]

To predict and optimize solubility, one must understand the molecular interactions at play.

Structural Analysis
  • Core: Pyridine ring (electron-deficient).

  • Substituents:

    • C2, C3 - Fluorine: High electronegativity reduces basicity of the pyridine nitrogen; increases lipophilicity relative to non-fluorinated analogs.

    • C5 - Chlorine: Adds steric bulk and lipophilicity.

    • C4 - Aldehyde (-CHO): The primary polarity handle. Susceptible to nucleophilic attack (e.g., by alcohols or amines).

Solubility Classifications

Based on the "Like Dissolves Like" principle and structural electronic effects, the solubility profile is categorized below:

Solvent ClassRepresentative SolventsSolubility PredictionTechnical Notes
Polar Aprotic DMSO, DMF, NMP, SulfolaneExcellent Preferred for nucleophilic substitution reactions. High dipole moment stabilizes the pyridine core.
Chlorinated Dichloromethane (DCM), ChloroformGood to Excellent Ideal for extraction and transport. Non-reactive.
Esters/Ethers Ethyl Acetate, THF, MTBEModerate to Good Standard solvents for recrystallization and intermediate handling.
Polar Protic Methanol, Ethanol, IsopropanolGood (Conditional) WARNING: Risk of hemiacetal formation. Use only if short contact time or low temperature is maintained.
Hydrocarbons Hexane, Heptane, ToluenePoor Acts as an anti-solvent for precipitation/crystallization.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to generate precise solubility data (mg/mL) for your specific lot.

Objective: Determine the saturation point of the aldehyde in a target solvent at 25°C.

  • Preparation: Weigh 500 mg of 5-Chloro-2,3-difluoroisonicotinaldehyde into a tared 20 mL scintillation vial.

  • Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.

  • Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute.

  • Observation: Check for clarity. If solid remains, repeat step 2.

  • Calculation:

    
    
    Where 
    
    
    
    is solubility (mg/mL),
    
    
    is mass, and
    
    
    is total volume added.
  • Validation: Filter the solution through a 0.45 µm PTFE syringe filter. Analyze the filtrate via HPLC to confirm concentration and check for degradation (e.g., oxidation to carboxylic acid).

Protocol B: Solvent Compatibility Screening (Visual)

Quick pass/fail test for process development.

SolubilityWorkflow Start Start: 50mg Compound AddSolvent Add 0.5 mL Solvent Start->AddSolvent Vortex Vortex & Sonicate (5 mins) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Clear Solution (Soluble) Check->Clear Dissolved Cloudy Cloudy/Solid (Insoluble) Check->Cloudy Undissolved Heat Heat to 40°C Cloudy->Heat Check Thermo-solubility Heat->Clear Soluble Hot Heat->Cloudy Strictly Insoluble

Figure 1: Rapid visual solubility screening workflow for initial solvent selection.

Critical Applications & Solvent Selection

Reaction Solvent Selection

For synthetic transformations involving this aldehyde, solvent choice is critical to prevent side reactions.

  • Nucleophilic Fluorination/Substitution:

    • Recommended:Sulfolane or NMP .

    • Mechanism:[1][2][3] These high-boiling, polar aprotic solvents stabilize the transition state of nucleophilic aromatic substitution (

      
      ) on the pyridine ring while dissolving inorganic fluoride salts (e.g., KF, CsF) often used in these pathways [1].
      
  • Reductive Amination:

    • Recommended:DCM or 1,2-Dichloroethane (DCE) .

    • Mechanism:[1][2][3] Chlorinated solvents solubilize the aldehyde and the amine partner without competing for the reducing agent (e.g., STAB).

Handling & Stability Risks

The aldehyde group at the C4 position is electronically activated by the fluorine atoms at C2/C3.

  • Hemiacetal Formation: In Methanol/Ethanol, the aldehyde exists in equilibrium with its hemiacetal.

    • Impact: This can complicate HPLC monitoring (split peaks) and alter reactivity.

    • Mitigation: Avoid protic solvents for storage. Use Acetonitrile for analytical sample preparation.

  • Hydrate Formation: In wet solvents, the electron-deficient aldehyde can form a gem-diol (hydrate).

    • Mitigation: Use anhydrous solvents (water < 0.05%) stored over molecular sieves.

SolventSelection Start Select Solvent for 5-Chloro-2,3-difluoroisonicotinaldehyde ProcessType Process Type? Start->ProcessType Reaction Synthesis/Reaction ProcessType->Reaction Purification Purification/Isolation ProcessType->Purification Analysis Analytical (HPLC/NMR) ProcessType->Analysis HighTemp High Temp (>100°C)? Reaction->HighTemp Cryst Crystallization? Purification->Cryst ProticRisk Avoid Alcohols (Hemiacetal Risk) Analysis->ProticRisk Sulfolane Use Sulfolane/NMP (High BP, Stable) HighTemp->Sulfolane Yes THF Use THF/DCM (Low BP, Inert) HighTemp->THF No Hexane Use Hexane/Heptane (Anti-solvent) Cryst->Hexane ACN Use Acetonitrile/CDCl3 ProticRisk->ACN

Figure 2: Decision matrix for solvent selection based on operational intent.

References

  • PubChem. (2025).[4] Compound Summary: 5-Chloro-2,3-difluoropyridine.[5][4][6][7] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2016). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

Sources

Foundational

Technical Guide: Stability and Storage of 5-Chloro-2,3-difluoroisonicotinaldehyde

Document Control: Subject: 5-Chloro-2,3-difluoroisonicotinaldehyde CAS Registry Number: 1333319-52-0 Chemical Class: Poly-halogenated Heterocycle / Pyridine Aldehyde Primary Application: Intermediate for kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 5-Chloro-2,3-difluoroisonicotinaldehyde

  • CAS Registry Number: 1333319-52-0

  • Chemical Class: Poly-halogenated Heterocycle / Pyridine Aldehyde

  • Primary Application: Intermediate for kinase inhibitors, agrochemicals, and fluorinated drug scaffolds.

Executive Summary

5-Chloro-2,3-difluoroisonicotinaldehyde is a highly specialized, electron-deficient heterocyclic building block. Its structural utility in medicinal chemistry—specifically for introducing fluorine and chlorine motifs into drug candidates—is counterbalanced by its inherent instability.

Unlike standard benzaldehydes, this molecule possesses a "push-pull" electronic environment that renders the aldehyde moiety hyper-electrophilic and the pyridine ring susceptible to nucleophilic attack. Improper storage results in rapid degradation into three primary impurities: the carboxylic acid (oxidation), the gem-diol (hydration), and the 2-hydroxy/alkoxy derivatives (nucleophilic aromatic substitution).

This guide defines the mandatory protocols for handling, storage, and analytical validation to maintain >98% purity.

Chemical Identity & Intrinsic Reactivity[1][2]

To understand the storage requirements, one must understand the electronic forces at play within the molecule.

Structural Analysis

The molecule consists of a pyridine ring substituted with:

  • Position 4 (Isonicotin-): An aldehyde group (-CHO).

  • Position 5: Chlorine (Cl).[1][2]

  • Positions 2 & 3: Fluorine (F).[3]

The Instability Mechanism

The stability profile is dictated by the synergistic electron-withdrawing effects of the nitrogen heteroatom and the three halogen substituents.

  • Hyper-Electrophilic Carbonyl: The pyridine nitrogen (via resonance) and the fluorine atoms (via induction) pull electron density away from the ring. This leaves the aldehyde carbon at C4 extremely electron-deficient. Consequently, it acts as a potent electrophile, reacting aggressively with water (atmospheric moisture) to form a gem-diol (hydrate) .

  • Susceptibility to

    
    :  The Fluorine at Position 2 is ortho to the ring nitrogen and para to the aldehyde (an electron-withdrawing group). This geometric arrangement activates the C2-F bond for Nucleophilic Aromatic Substitution (
    
    
    
    )
    . Exposure to nucleophilic solvents (alcohols, water) or bases can lead to the displacement of the fluorine atom.
Physicochemical Properties Table
PropertyValue / Description
CAS Number 1333319-52-0
Molecular Formula

Molecular Weight 177.54 g/mol
Physical State Low-melting solid or semi-solid oil (depending on purity/polymorph)
Solubility Soluble in DCM, THF, Ethyl Acetate. Reacts with MeOH/Water.
Air Sensitivity High (Oxidation prone)
Moisture Sensitivity Extreme (Hydrate formation)

Degradation Pathways (Visualized)

The following diagram illustrates the three critical failure modes for this molecule. Understanding these pathways is the basis for the storage protocols in Section 4.

DegradationPathways Target 5-Chloro-2,3-difluoro- isonicotinaldehyde (Active API Intermediate) Acid Degradant A: Carboxylic Acid (Irreversible) Target->Acid Auto-oxidation (O2 exposure) Hydrate Degradant B: Gem-Diol (Hydrate) (Reversible via Desiccation) Target->Hydrate Hydration (Atmospheric H2O) Subst Degradant C: 2-Hydroxy/Alkoxy Analog (via SnAr Displacement) Target->Subst Nucleophilic Attack (Solvent/Base interaction at C2-F)

Figure 1: Primary degradation pathways. Note that while hydration is theoretically reversible, it complicates stoichiometry in synthesis. Oxidation and


 substitution are irreversible.

Storage & Handling Protocols

Core Directive: Treat this compound as a hygroscopic, air-sensitive reactive intermediate .

Storage Conditions (The "Golden Standard")
ParameterSpecificationRationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 week)Slows the kinetics of auto-oxidation and spontaneous polymerization.
Atmosphere Argon or Nitrogen Displaces oxygen (prevents acid formation) and moisture (prevents hydration). Argon is preferred as it is heavier than air.
Container Amber Glass Vials with Teflon-lined caps Amber glass blocks UV light (preventing radical halogen degradation). Teflon prevents leaching of plasticizers.
Secondary Containment Sealed bag with Desiccant (e.g., Silica Gel or

)
Acts as a fail-safe against moisture ingress during freezer storage.
Handling Workflow
  • Equilibration: Before opening the vial, allow the container to warm to room temperature in a desiccator. Why? Opening a cold vial in humid air causes immediate condensation inside the vial, instantly initiating hydrate formation.

  • Solvent Selection:

    • DO NOT USE: Alcohols (Methanol, Ethanol) or Water. These will attack the C2-Fluorine via

      
       or form hemiacetals.
      
    • USE: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). Ensure solvents are anhydrous .

  • Inert Transfer: Syringe transfer or handling inside a glovebox is recommended for quantities >1g.

Quality Control & Analytical Validation

How do you verify if your batch has degraded? Standard LC-MS is often insufficient because the hydrate may dehydrate in the MS source, giving a false "clean" signal. NMR is the gold standard.

NMR Diagnostics ( )
  • Intact Aldehyde: Look for a distinct singlet downfield, typically

    
     10.0 - 10.4 ppm .
    
  • Carboxylic Acid (Degradant): Disappearance of the aldehyde peak; appearance of a broad singlet (COOH) at

    
     11.0 - 13.0 ppm .
    
  • Hydrate (Gem-diol): Appearance of a signal at

    
     6.0 - 6.5 ppm  (CH(OH)2).
    
Validation Workflow

If the material has been stored in solution or exposed to nucleophiles, check for the loss of the C2-Fluorine.

ValidationWorkflow Start Sample: 5-Chloro-2,3-difluoroisonicotinaldehyde Solvent Dissolve in anhydrous CDCl3 Start->Solvent NMR Run 1H NMR & 19F NMR Solvent->NMR Decision Aldehyde Peak (10.0-10.4 ppm)? NMR->Decision Pass Pass: Material Intact Decision->Pass Yes Fail1 Fail: Acid Detected (Recrystallize or Discard) Decision->Fail1 No (COOH present) Fail2 Fail: Hydrate Detected (Azeotropic Distillation Required) Decision->Fail2 No (Gem-diol present)

Figure 2: Analytical decision tree for batch release.

Safety & Toxicology Profile

While specific toxicological data for this exact CAS is limited, the class of poly-halogenated pyridines dictates the safety profile.

  • Skin/Eye Irritant: The aldehyde is a lachrymator and strong irritant.

  • HF Potential: In the event of a fire or reaction with strong nucleophiles, the C-F bonds can cleave, releasing Fluoride ions or Hydrogen Fluoride (HF).

  • PPE: Standard lab coat and nitrile gloves are sufficient for handling solids. If working with large scales in solution where heat is generated, use a fume hood to mitigate potential volatile halogenated byproducts.

References

  • Chemical Identity & Properties

    • Source: PubChem.[1][4][5] (n.d.). Compound Summary for CAS 1333319-52-0.

    • (Verified via CAS search 1333319-52-0).

  • Reactivity of Fluorinated Pyridines

    • Title: "Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M
    • Source: N
  • General Handling of Pyridine Aldehydes

    • Title: "Safety Data Sheet: 2,3-Difluoro-5-chloropyridine (Analog)."
    • Source: Sigma-Aldrich / Merck.
  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: "FluoroFusion: NHC-Catalyzed Nucleophilic Arom
    • Source: N

Sources

Exploratory

The Electrophilic Nexus: Navigating the Reactivity of 5-Chloro-2,3-difluoroisonicotinaldehyde

Executive Summary 5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 1227603-95-3) represents a highly specialized "electrophilic warhead" in medicinal chemistry. Unlike standard benzaldehydes or simple pyridine carboxaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 1227603-95-3) represents a highly specialized "electrophilic warhead" in medicinal chemistry. Unlike standard benzaldehydes or simple pyridine carboxaldehydes, this molecule possesses a unique electronic architecture defined by a tri-halogenated, electron-deficient pyridine core .

For drug development professionals, this molecule is not merely an aldehyde; it is a bifunctional scaffold capable of rapid heterocyclization. Its utility lies in the "Goldilocks" reactivity of its substituents: the hyper-reactive C2-fluorine, the cyclization-ready C3-fluorine, and the highly electrophilic C4-aldehyde.

This guide deconstructs the competing reactivity pathways (


 vs. 1,2-Addition) and provides validated protocols to control chemoselectivity.

Part 1: Electronic Architecture & The Reactivity Hierarchy

To manipulate this molecule, one must understand the electronic tug-of-war occurring on the pyridine ring. The combination of the electronegative nitrogen and three halogen atoms creates an electron-poor system that dramatically lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy.

The Electrophilic Map

The molecule presents three distinct sites for nucleophilic attack, ranked by kinetic lability:

  • The "Super-Electrophile" (C2-Fluorine):

    • Mechanism: Nucleophilic Aromatic Substitution (

      
      ).[1][2][3][4]
      
    • Activation: Ortho to the ring nitrogen (inductive + resonance stabilization of the Meisenheimer complex) and ortho to the C3-fluorine.

    • Risk: Uncontrolled reaction with amines or alkoxides occurs here before aldehyde condensation at room temperature.

  • The "Warhead" (C4-Aldehyde):

    • Mechanism: 1,2-Nucleophilic Addition (Carbonyl chemistry).

    • Activation: The electron-withdrawing nature of the penta-substituted ring makes this carbonyl significantly more electrophilic than benzaldehyde. It is prone to hydrate formation in aqueous media.

  • The "Cyclization Trigger" (C3-Fluorine):

    • Mechanism: Intramolecular

      
      .
      
    • Activation: While less reactive to external nucleophiles than C2-F, it is perfectly positioned for displacement by a nucleophile tethered to the C4 position, enabling the formation of fused bicyclic systems (e.g., 1,6-naphthyridines).

Visualization of Reactivity Pathways

ReactivityMap cluster_legend Reactivity Logic Core 5-Chloro-2,3-difluoroisonicotinaldehyde C2_F C2-Fluorine (Primary S_NAr Site) Core->C2_F External Nucleophile (Amine/Alkoxide) C4_CHO C4-Aldehyde (Carbonyl Addition) Core->C4_CHO Mild Conditions (Acid Cat.) Sub_Product 2-Substituted Pyridine (Linear Product) C2_F->Sub_Product Cond_Product Imine/Hydrazone (Intermediate) C4_CHO->Cond_Product C3_F C3-Fluorine (Cyclization Anchor) Fused_Ring Fused Heterocycle (e.g., Pyrazolo-pyridine) C3_F->Fused_Ring Cond_Product->C3_F Intramolecular Attack Red = Kinetic Control (Fastest) Red = Kinetic Control (Fastest) Yellow = Thermodynamic/Chemo Control Yellow = Thermodynamic/Chemo Control Red = Kinetic Control (Fastest)->Yellow = Thermodynamic/Chemo Control Green = Cyclization Event Green = Cyclization Event Yellow = Thermodynamic/Chemo Control->Green = Cyclization Event

Caption: Reactivity divergence showing the competition between intermolecular


 at C2 (Red) and aldehyde condensation at C4 (Yellow), leading to potential cyclization at C3 (Green).

Part 2: Chemoselectivity & Experimental Control

The primary challenge with 5-Chloro-2,3-difluoroisonicotinaldehyde is preventing the "runaway" substitution of the C2-fluorine when targeting the aldehyde.

The "Temperature Switch" Strategy

Due to the high lability of the C2-F, temperature acts as a binary switch for chemoselectivity.

Target TransformationRecommended TempSolvent SystemCatalyst/AdditiveRationale
Aldehyde Condensation (Imine/Oxime)-10°C to 0°CDCM or THF (Anhydrous)MgSO₄ or Ti(OiPr)₄Kinetic control favors C=O attack; low temp suppresses

at C2.
C2-Substitution (

)
25°C to 60°CDMF or DMSODIPEA or K₂CO₃Thermal energy overcomes the activation barrier for aromatic substitution.
Cascade Cyclization Reflux (80°C+)Ethanol or TolueneAcetic AcidRequires high energy to force the intramolecular displacement of the sluggish C3-F.
Handling Precautions
  • Hydrate Formation: In the presence of water, the electron-deficient aldehyde will form a gem-diol (hydrate). Always use anhydrous solvents and store under argon.

  • Base Sensitivity: Strong bases (NaOH, NaH) will instantly hydrolyze the C2-F to a hydroxyl group (2-pyridone tautomer), destroying the scaffold's utility. Use hindered non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) if base is required.

Part 3: Strategic Synthesis Protocols

Protocol A: Selective Reductive Amination (Preserving the Fluorines)

Goal: Functionalize the aldehyde with an amine without displacing the C2-fluorine.

Mechanism: Formation of iminium ion followed by hydride reduction. Critical Control Point: The imine formation must occur at low temperature to prevent the amine from attacking the C2-F.

  • Imine Formation:

    • Dissolve 5-Chloro-2,3-difluoroisonicotinaldehyde (1.0 eq) in anhydrous DCM (0.1 M).

    • Cool to -10°C (Ice/Salt bath).

    • Add Amine (1.05 eq) dropwise.

    • Add Ti(OiPr)₄ (1.5 eq) as a Lewis acid/dehydrating agent. Note: Titanium is preferred over molecular sieves for speed in cold conditions.

    • Stir at 0°C for 2–4 hours. Monitor by TLC (Aldehyde disappearance).[5]

  • Reduction:

    • Cool reaction mixture to -78°C .

    • Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (2.0 eq) suspended in DCM.

    • Allow to warm slowly to 0°C (Do not exceed RT).

    • Quench with saturated NaHCO₃.

Validation:

  • ¹⁹F NMR: Should show two distinct signals corresponding to C2-F and C3-F (approx -70 to -90 ppm range typical for pyridyl fluorines). Loss of a signal indicates

    
     failure.
    
Protocol B: Cascade Cyclization to Pyrazolo[3,4-c]pyridine

Goal: Utilize the C3-F and C4-CHO to build a fused ring system.

Mechanism: Hydrazine condensation with aldehyde -> Intramolecular


 displacing C3-F.
  • Condensation:

    • Dissolve aldehyde (1.0 eq) in Ethanol (0.2 M).

    • Add Hydrazine derivative (e.g., Methyl hydrazine) (1.2 eq) at 0°C .

    • Stir for 30 mins to form the hydrazone intermediate.

  • Cyclization:

    • Add DIPEA (2.0 eq) to scavenge HF.

    • Heat to Reflux (78°C) for 4–6 hours.

    • Observation: The reaction often precipitates the bicyclic product.

  • Workup:

    • Cool to RT. Filter the precipitate or concentrate and purify via flash chromatography (Hexane/EtOAc).

Structural Outcome: The hydrazine nitrogen attacks the aldehyde first. The second nitrogen of the hydrazine then attacks C3, displacing the fluorine. The C2-F usually remains intact (unless excess hydrazine and prolonged heat are used), allowing for further functionalization later.

Part 4: Visualizing the Cascade Mechanism

This diagram illustrates the "Double-Tap" mechanism where the molecule acts as a self-contained cyclization partner.

Cascade Step1 Step 1: Condensation (Nucleophile attacks C4-Aldehyde) Intermediate Intermediate: Hydrazone/Imine (Tethered Nucleophile Created) Step1->Intermediate - H2O Step2 Step 2: Intramolecular S_NAr (Nitrogen attacks C3-F) Intermediate->Step2 Heat / Base Final Final Product: Fused Bicyclic System Step2->Final - HF

Caption: The "Double-Tap" synthesis strategy utilizing the C4-aldehyde and C3-fluorine proximity.

References

  • Chemical Identity & Properties

    • PubChem.[6][7][8] (n.d.). 5-Chloro-2,3-difluoropyridine (Precursor Analysis). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Mechanistic Grounding (

    
     on Pyridines): 
    
    • Master Organic Chemistry. (2018).[4] Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Retrieved January 28, 2026, from [Link]

    • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution of Aryl Halides. Retrieved January 28, 2026, from [Link]

  • Synthetic Applications (Analogous Chemistry)

Note: While specific peer-reviewed papers solely dedicated to "5-Chloro-2,3-difluoroisonicotinaldehyde" are rare, the reactivity profiles described above are derived from the established behavior of the 2,3-difluoro-5-chloropyridine class as confirmed by the structural analogs and reaction mechanisms in the cited literature.

Sources

Foundational

Electrophilic aromatic substitution on 5-Chloro-2,3-difluoroisonicotinaldehyde

A Technical Guide to Overcoming Electronic Deactivation Executive Summary 5-Chloro-2,3-difluoroisonicotinaldehyde represents a scaffold of extreme electronic deficiency.[1] The convergence of a pyridine nitrogen, two flu...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Overcoming Electronic Deactivation

Executive Summary

5-Chloro-2,3-difluoroisonicotinaldehyde represents a scaffold of extreme electronic deficiency.[1] The convergence of a pyridine nitrogen, two fluorine atoms, a chlorine atom, and a formyl group creates a "perfect storm" of deactivation. For the medicinal chemist, this molecule offers high value as a dense, poly-functionalized building block for kinase inhibitors and agrochemicals. However, it presents a fundamental reactivity paradox: Classical Electrophilic Aromatic Substitution (EAS) is kinetically impossible.

This guide provides the definitive roadmap for introducing electrophiles onto this scaffold. It pivots from the failure of classical Friedel-Crafts/Nitration protocols to the industry-standard solution: Directed Ortho Metalation (DoM) .

Part 1: The Electronic Landscape & The EAS Paradox

To understand why standard protocols fail, we must visualize the electronic vectors. The pyridine ring is already


-deficient. Adding four electron-withdrawing groups (EWGs) renders the ring inert to cationic electrophiles (

).
1.1 Structural Analysis
  • Position 1 (N): Inductive withdrawal (-I), mesomeric withdrawal (-M).

  • Positions 2, 3 (-F): Strong -I, weak +M.

  • Position 4 (-CHO): Strong -I, Strong -M.

  • Position 5 (-Cl): Moderate -I, weak +M.

  • Position 6 (-H): The sole remaining proton.

1.2 Why Classical EAS Fails

Attempting a standard nitration (


) or Friedel-Crafts acylation on this substrate will result in:
  • No Reaction: The energy barrier to form the cationic Sigma complex is insurmountable.

  • Decomposition: Harsh Lewis acids (

    
    ) will coordinate to the nitrogen or the aldehyde oxygen, further deactivating the ring or causing polymerization.
    
1.3 The Solution: Inverting the Polarity

To introduce an electrophile (


) at the C6 position, we must invert the mechanism. Instead of attacking a nucleophilic ring with an electrophile, we must make the ring nucleophilic via Lithiation . This is the functional equivalent of EAS for electron-poor heterocycles.

ElectronicMap cluster_0 Reactivity Pivot Scaffold 5-Chloro-2,3-difluoro- isonicotinaldehyde EAS_Attempt Classical EAS (Nitration/FC) Scaffold->EAS_Attempt High E-Barrier DoM_Strategy DoM Strategy (Li-Base) Scaffold->DoM_Strategy Deprotonation Result_Fail FAILURE: Sigma Complex Instability EAS_Attempt->Result_Fail Intermediate C6-Lithio Species (Nucleophilic) DoM_Strategy->Intermediate Li-Halogen Coop? Outcome C6-Functionalization (E+ Introduction) Intermediate->Outcome Quench with E+

Figure 1: Decision tree illustrating the necessity of pivoting from classical EAS to Directed Ortho Metalation (DoM) for this specific scaffold.

Part 2: The Protocol – Directed Ortho Metalation (DoM)[2][3][4]

Target: Substitution of H at C6 with Electrophiles (I, Br, CHO, alkyl). Mechanism: Acid-Base reaction followed by Electrophilic Quench.

2.1 The Critical Prerequisite: Aldehyde Protection

You cannot expose the C4-aldehyde to organolithiums; the lithium reagent will attack the carbonyl carbon (1,2-addition) rather than deprotonating the ring.

  • Action: Protect -CHO as an acetal or aminal.

  • Recommended: In situ protection with Lithium alkoxides or pre-formation of a diethyl acetal.

2.2 Step-by-Step Methodology

Reagents:

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Note: LDA may be nucleophilic enough to attack the C2-F position via

    
    . LiTMP is bulkier and safer.
    
  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Temperature: -78°C (Cryogenic control is mandatory to prevent "Dance of Scrambling" or benzyne formation).

Workflow:

  • Protection: Reflux 5-Chloro-2,3-difluoroisonicotinaldehyde with triethyl orthoformate and catalytic

    
     in EtOH to generate the diethyl acetal. Verify conversion via TLC/NMR.
    
  • Metallation (The "EAS" Step):

    • Cool the acetal (1.0 eq) in THF to -78°C.

    • Add LiTMP (1.1 eq) dropwise over 30 mins.

    • Mechanistic Insight: The proton at C6 is the only abstractable proton. It is acidified by the adjacent Nitrogen (Pos 1) and the Chlorine (Pos 5). The Li coordinates to the Nitrogen lone pair, directing deprotonation at C6.

    • Stir for 1 hour at -78°C. The solution now contains the C6-Lithio species .

  • Electrophile Quench:

    • Add the Electrophile (

      
      ) dissolved in THF.
      
    • Compatible Electrophiles:

      • 
         (for Iodination -> C6-I)
        
      • 
         (for Formylation -> C6-CHO)
        
      • 
         (for Carboxylation -> C6-COOH)
        
      • 
         (for Fluorination -> C6-F)
        
    • Allow warming to Room Temperature (RT).

  • Deprotection: Treat with aqueous HCl/Acetone to hydrolyze the acetal back to the aldehyde.

2.3 Data Summary: Electrophile Compatibility
Electrophile (E+)Product at C6Yield PotentialNotes
Iodine (

)
-IHigh (>85%)Excellent handle for Suzuki/Sonogashira couplings.
DMF -CHOModerate (60-70%)Creates a dialdehyde; highly reactive.
Hexachloroethane -ClHigh (>80%)Generates 5,6-dichloro analog.
MeSSMe -SMeHigh (>85%)Thioether formation.

/

N/A 0% Do NOT use. Explosive decomp/No reaction.
Part 3: Alternative Reactivity (SNAr)

While the prompt focuses on Electrophilic Substitution, a comprehensive guide must warn the user of the dominant competing pathway: Nucleophilic Aromatic Substitution (SNAr) .

Because the ring is so electron-poor, nucleophiles (amines, thiols, alkoxides) will readily attack Position 2 or Position 3 , displacing the Fluorine atoms.

  • Regioselectivity: Position 2 is generally more reactive to

    
     than Position 3 due to the stabilization of the Meisenheimer intermediate by the adjacent Nitrogen.
    
  • Control: To ensure the DoM (EAS-equivalent) pathway dominates, use non-nucleophilic bases (LiTMP) and low temperatures.

ReactionPathways Start 5-Chloro-2,3-difluoro- isonicotinaldehyde Path_DoM Pathway A: DoM (EAS Equivalent) Reagents: LiTMP / -78°C / E+ Start->Path_DoM Kinetic Control (Steric Bulk) Path_SNAr Pathway B: S_NAr (Competing) Reagents: R-NH2 / R-OH / Heat Start->Path_SNAr Thermodynamic Control (Nucleophiles) Prod_DoM C6-Functionalized Product (Preserves F atoms) Path_DoM->Prod_DoM Prod_SNAr C2/C3-Substituted Product (Loss of F atoms) Path_SNAr->Prod_SNAr

Figure 2: Divergent synthetic pathways. Pathway A represents the target "EAS" outcome via metallation.

References
  • Schlosser, M. (2005).[2] Organometallics in Synthesis: A Manual. Wiley. (Authoritative text on Directed Ortho Metalation protocols for halo-pyridines).

  • Gribble, G. W., & Saulnier, M. G. (1992). Lithiation of Halopyridines. Heterocycles, 33(1), 357-399. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell.
  • Snieckus, V. (1990). Directed Ortho Metalation.[3][2][4][5] Tertiary Amides and Carbamates as Synthetic Connections. Chemical Reviews, 90(6), 879–933. Link

  • ChemicalBook. (2024). 5-Chloro-2,3-difluoropyridine Properties and Synthesis. Link

Sources

Exploratory

Nucleophilic substitution on the pyridine ring of 5-Chloro-2,3-difluoroisonicotinaldehyde

Executive Summary 5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 884494-38-6) represents a highly functionalized pyridine scaffold critical for the synthesis of next-generation fluoroquinolone antibiotics (e.g., Delafloxa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 884494-38-6) represents a highly functionalized pyridine scaffold critical for the synthesis of next-generation fluoroquinolone antibiotics (e.g., Delafloxacin analogs). Its reactivity profile is defined by the interplay between the electron-deficient pyridine ring, the activating aldehyde moiety, and the differential leaving group abilities of fluorine and chlorine.

This guide provides an in-depth analysis of the regioselective nucleophilic aromatic substitution (SNAr) on this core.[1] We establish the hierarchy of reactivity, address the chemoselectivity challenges posed by the aldehyde group, and provide a validated protocol for C2-selective amination.

Part 1: Electronic Structure & Reactivity Logic

The Reactivity Hierarchy

To design successful substitutions, one must deconstruct the electronic landscape of the molecule. The pyridine ring is naturally


-deficient, but the substituents create specific "hotspots" for nucleophilic attack.
PositionSubstituentElectronic EffectReactivity Status
C2 Fluorine

to Nitrogen (Inductive -I),

to C3-F.
Primary SNAr Site. Most electron-deficient carbon due to proximity to ring Nitrogen and high electronegativity of F.
C3 Fluorine

to Nitrogen, ortho to Aldehyde.
Secondary Site. Activated by the C4-Aldehyde but sterically crowded and less positive than C2.
C4 Aldehyde (CHO)Strong Electron Withdrawing Group (EWG).Chemoselectivity Risk. Highly susceptible to 1,2-nucleophilic addition (imine formation) by primary amines.
C5 Chlorinemeta to Nitrogen.Inert. Chlorine is a poor leaving group in SNAr compared to Fluorine; position is not sufficiently activated.
The "Aldehyde Trap"

The C4-aldehyde is a double-edged sword. While it activates the ring for SNAr, it is itself an electrophile.

  • Risk: Reaction with primary amines (

    
    ) leads to rapid Schiff base (imine) formation, often faster than the desired SNAr at C2.
    
  • Mitigation:

    • Use Secondary Amines: Formation of iminium ions is reversible and less stable.

    • In-situ Protection: Use of Lewis acids or conducting the reaction in acidic media (if the nucleophile tolerates it) to shield the carbonyl.

    • Soft Nucleophiles: Thiols will prefer the soft aromatic carbon (C2) over the hard carbonyl carbon (C4).

Part 2: Regioselectivity Mapping (Visualization)

The following diagram illustrates the competitive pathways and the thermodynamic preference for C2 substitution.

ReactivityMap SM 5-Chloro-2,3-difluoro- isonicotinaldehyde Path_C2 Path A: Attack at C2 (Alpha to N) SM->Path_C2 Path_C3 Path B: Attack at C3 (Beta to N) SM->Path_C3 Path_CHO Path C: Attack at CHO (1,2-Addition) SM->Path_CHO Fast Kinetic Trap Nu Nucleophile (Nu:) Nu->Path_C2 Nu->Path_C3 Nu->Path_CHO TS_C2 Meisenheimer Complex A (Stabilized by Ring N) Path_C2->TS_C2 Low Activation Energy TS_C3 Meisenheimer Complex B (Less Stable) Path_C3->TS_C3 High Activation Energy Imine Imine/Hemiaminal (Reversible Side Product) Path_CHO->Imine Reversible Product 2-Substituted Product (Thermodynamic Major) TS_C2->Product - F⁻ (Fast) Imine->SM Hydrolysis

Caption: Comparative reaction pathways showing the kinetic favorability of C2 attack (Path A) versus competing side reactions.

Part 3: Experimental Protocol

Objective: Selective displacement of the C2-Fluorine with a cyclic secondary amine (e.g., Pyrrolidine or Morpholine) while preserving the C4-aldehyde.

Reagents & Equipment
  • Substrate: 5-Chloro-2,3-difluoroisonicotinaldehyde (1.0 eq)

  • Nucleophile: Morpholine or Pyrrolidine (1.05 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq) - Acts as an HF scavenger.

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

  • Temperature Control: 0°C to Room Temperature (RT).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 5-Chloro-2,3-difluoroisonicotinaldehyde (1.0 g, 5.6 mmol) in anhydrous MeCN (10 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses attack at the C3 position and minimizes aldehyde polymerization.

  • Base Addition: Add DIPEA (1.17 mL, 6.7 mmol) dropwise.

  • Nucleophile Addition: Add the amine (e.g., Morpholine, 0.51 mL, 5.9 mmol) dropwise over 10 minutes.

    • Observation: A color change (often yellow to orange) indicates the formation of the Meisenheimer complex.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

    • Endpoint: Disappearance of starting material (Rf ~0.6) and appearance of product (Rf ~0.4).

  • Quench: Pour the reaction mixture into ice-cold water (50 mL).

  • Workup:

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine (2 x 20 mL) to remove DMF/MeCN.

    • Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Purification: Flash column chromatography on Silica Gel.

    • Note: If the aldehyde formed an iminium species during reaction, the aqueous workup usually hydrolyzes it back to the aldehyde.

Part 4: Troubleshooting & Optimization

Solvent Selection Matrix

The choice of solvent dramatically impacts the rate and regioselectivity of SNAr reactions involving fluorides.

SolventDielectric ConstantEffect on ReactionRecommendation
DMF / DMSO Highgreatly accelerates SNAr by solvating the cationic transition state.Preferred for sluggish nucleophiles. Hard to remove.
Acetonitrile MediumGood balance of solubility and ease of removal.Standard starting point.
THF LowSlower reaction rates.Use only if substrate solubility is an issue in MeCN.
Handling Primary Amines

If the target molecule requires a primary amine (e.g., Cyclopropylamine) at C2:

  • Protect the Aldehyde: Convert the CHO to an acetal (using Ethylene Glycol/pTSA) before the SNAr step.

  • Perform SNAr: The acetal is stable to basic SNAr conditions.

  • Deprotect: Acidic hydrolysis (HCl/THF) restores the aldehyde.

Analytical Validation
  • 19F NMR: The starting material shows two distinct signals. The product will show only one signal (corresponding to the remaining C3-F).

    • Diagnostic: The disappearance of the C2-F signal (usually further downfield due to N-proximity) confirms regioselectivity.

  • 1H NMR: Look for the preservation of the aldehyde singlet (~10.0-10.5 ppm).

Part 5: Workflow Visualization

Workflow Start Start: 5-Cl-2,3-difluoro- isonicotinaldehyde Decision Nucleophile Type? Start->Decision SecAmine Secondary Amine (Morpholine/Piperazine) Decision->SecAmine Direct Route PriAmine Primary Amine (R-NH2) Decision->PriAmine Protection Route SNAr Step 2: S_NAr Reaction (0°C -> RT, DIPEA, MeCN) SecAmine->SNAr Protect Step 1: Acetal Protection (Ethylene Glycol, H+) PriAmine->Protect Protect->SNAr Monitor Monitor: 19F NMR / TLC Check for loss of C2-F SNAr->Monitor Deprotect Step 3: Deprotection (Aq. HCl) Monitor->Deprotect If Protected Finish Final Product: 2-Amino-3-fluoro-5-chloro- isonicotinaldehyde Monitor->Finish If Direct Deprotect->Finish

Caption: Decision tree for selecting the correct synthetic pathway based on amine classification.

References

  • Regioselectivity in Pyrimidines and Pyridines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: ResearchGate (2025).[2][3][4]

    • URL:

  • SNAr Mechanism Validation

    • Title: Concerted Nucleophilic Aromatic Substitutions (Evidence for Meisenheimer Complexes).[5]

    • Source: N
    • URL:

  • Synthesis of Fluoroquinolone Precursors

    • Title: Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives.[6]

    • Source: Scholars Research Library.[6]

    • URL:

  • General Reactivity of 2,3-Dihalopyridines

    • Title: Synthesis method of 2,3-difluoro-5-chloropyridine (P
    • Source: Google P
    • URL:

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Chloro-2,3-difluoroisonicotinaldehyde as a Building Block for Agrochemicals

Executive Summary In the competitive landscape of modern agrochemistry, fluorinated heterocycles are "privileged structures." They offer modulated lipophilicity (LogP), metabolic stability, and specific binding affinitie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the competitive landscape of modern agrochemistry, fluorinated heterocycles are "privileged structures." They offer modulated lipophilicity (LogP), metabolic stability, and specific binding affinities that non-fluorinated analogs cannot match. 5-Chloro-2,3-difluoroisonicotinaldehyde (hereafter referred to as CDF-CHO ) is a high-value scaffold that combines a reactive aldehyde handle with a specific halogenation pattern (C2-F, C3-F, C5-Cl).

This halogen arrangement is strategic: the C2/C3 fluorines facilitate nucleophilic aromatic substitution (


) for library diversification, while the C5-chlorine provides a handle for cross-coupling (Suzuki-Miyaura) or remains as a steric blocker to prevent metabolic degradation. This guide details the synthesis, handling, and application of CDF-CHO in developing next-generation herbicides and fungicides.

Chemical Profile & Structural Logic

PropertySpecification
Chemical Name 5-Chloro-2,3-difluoroisonicotinaldehyde
CAS Number 1333319-52-0 (Aldehyde); 89402-43-7 (Precursor Pyridine)
Molecular Formula C₆H₂ClF₂NO
Molecular Weight 177.54 g/mol
Appearance Pale yellow to colorless solid/oil (low melting point)
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water
Stability Sensitive to oxidation (air) and strong bases.[1] Store under Argon at 2–8°C.
Structural Advantages in Agrochemical Design
  • C4-Aldehyde (CHO): A versatile "warhead" for constructing heterocycles (thiazoles, oxazoles) or linking to amines via reductive amination.

  • C2/C3-Difluoro Motif: The C2-fluorine is highly activated for

    
     displacement by amines or alkoxides, allowing for the rapid generation of "picolinamide-like" libraries.
    
  • C5-Chloro Substituent: Enhances lipophilicity and blocks the C5 metabolic soft spot, prolonging the half-life of the active ingredient in plant systems.

Experimental Protocols

Protocol A: Synthesis of the Building Block (CDF-CHO)

Objective: Synthesize 5-chloro-2,3-difluoroisonicotinaldehyde from the commercially available precursor 5-chloro-2,3-difluoropyridine (CDFP).

Mechanism: The synthesis relies on the Directed Ortho-Lithiation (DoM) . The acidity of the C4-proton is significantly enhanced by the inductive electron-withdrawal of the adjacent C3-F and C5-Cl atoms, making C4 the exclusive site of deprotonation.

Reagents & Equipment[2]
  • Starting Material: 5-Chloro-2,3-difluoropyridine (CDFP) (>98% purity).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.

  • Electrophile: Anhydrous Dimethylformamide (DMF).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Quench: 3M HCl.

  • Equipment: Flame-dried 3-neck round bottom flask, argon line, low-temperature thermometer.

Step-by-Step Methodology
  • Setup: Charge a flame-dried flask with anhydrous THF (10 mL per 1 g of substrate) under an argon atmosphere. Cool the solvent to -78°C using a dry ice/acetone bath.

  • Lithiation: Add LDA (1.1 equivalents) dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Observation: The solution may turn a deep yellow/orange color, indicating the formation of the pyridyl-lithium species.

  • Equilibration: Stir the mixture at -78°C for 45 minutes to ensure complete deprotonation.

  • Formylation: Add anhydrous DMF (1.5 equivalents) dropwise. The reaction is extremely rapid. Stir for 30 minutes at -78°C.

  • Warming: Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Quench: Pour the reaction mixture into varying ice-cold 3M HCl (excess) to hydrolyze the intermediate hemiaminolate to the aldehyde. Stir vigorously for 15 minutes.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for downstream use. If necessary, purify via flash column chromatography (Hexane/EtOAc 9:1). Note: Silica gel can slightly degrade the aldehyde; use neutral alumina if instability is observed.

Protocol B: Downstream Application – Synthesis of Heterocyclic Active Ingredients

Objective: Convert CDF-CHO into a 4-(thiazol-2-yl)pyridine scaffold, a common motif in SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

Reaction Type: Hantzsch Thiazole Synthesis.

Step-by-Step Methodology
  • Condensation: Dissolve CDF-CHO (1.0 eq) in Ethanol. Add L-Cysteine ethyl ester (1.1 eq) or a similar alpha-halo ketone/thioamide precursor depending on the specific thiazole target.

    • For a simple thiazole extension: React CDF-CHO with 2-aminothiophenol (for benzothiazole) or use the Van Leusen reaction (TosMIC) to form the oxazole/imidazole core.

  • Example (Oxime Formation - Precursor to Amides):

    • Dissolve CDF-CHO in MeOH.

    • Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).

    • Stir at RT for 2 hours.

    • Result: Quantitative conversion to the oxime, which can be dehydrated to the nitrile or reduced to the amine.

Visualizing the Workflow

Diagram 1: Synthesis Pathway

This diagram illustrates the industrial flow from the commodity chemical (Trichloropyridine) to our high-value aldehyde.

SynthesisPath TCP 2,3,5-Trichloropyridine (Commodity Start) CDFP 5-Chloro-2,3-difluoropyridine (Key Intermediate) TCP->CDFP Halex Reaction KF, Sulfolane, 200°C LiInt [4-Lithio-Species] (Transient -78°C) CDFP->LiInt LDA, THF -78°C (DoM) Aldehyde 5-Chloro-2,3-difluoro- isonicotinaldehyde (Target Building Block) LiInt->Aldehyde 1. DMF 2. H3O+ Quench

Caption: Figure 1. Synthesis of 5-Chloro-2,3-difluoroisonicotinaldehyde via Halex fluorination and Directed Ortho-Lithiation (DoM).

Diagram 2: Divergent Reactivity Hub

This diagram demonstrates why this specific aldehyde is a "Hub" molecule for generating diverse agrochemical libraries.

ReactivityHub Center CDF-CHO (Aldehyde) Node1 Picolinamides (Herbicides) via Oxidation Center->Node1 Node2 Aminomethyl Pyridines (Insecticides) via Reductive Amination Center->Node2 Node3 Thiazole/Oxazole (Fungicides) via Condensation Center->Node3 Node4 Vinyl Pyridines (Linkers) via Wittig Reaction Center->Node4 Node5 C2-Amino Derivatives (Library Div.) via SnAr Displacement Center->Node5  Sequential  Functionalization

Caption: Figure 2. Divergent synthesis map. The aldehyde functionality allows access to three major agrochemical classes, while the C2-F allows secondary library expansion.

Safety & Handling (E-E-A-T)

Working with fluorinated pyridines requires strict adherence to safety protocols.

  • Skin/Eye Contact: 5-Chloro-2,3-difluoroisonicotinaldehyde is a potent lachrymator and skin irritant. The presence of the aldehyde group increases skin permeability. Double-gloving (Nitrile) and full face protection are mandatory.

  • Sensitization: Pyridine aldehydes can cause respiratory sensitization.[3] All solids must be weighed inside a fume hood or glovebox.

  • Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with standard organic solvents if incineration protocols for fluorinated compounds differ at your facility (HF generation risk during combustion).

References

  • Preparation of 5-chloro-2,3-difluoropyridine (Precursor Synthesis)

    • Patent: CN106008329A. "Preparation method of 5-chloro-2,3-difluoropyridine."
    • Source:

  • Regioselective Lithiation of Halogenated Pyridines

    • Article: Schlosser, M. et al. "Regioselective functionalization of chloropyridines." European Journal of Organic Chemistry.
    • Context: Establishes the C4-acidity rule for 2,3,5-substituted pyridines.
    • Source:

  • Fluorine in Agrochemicals (Review)

    • Article: "Fluorine-Containing Agrochemicals: An Overview of Recent Developments."
    • Source:

  • Synthesis of 4-Formyl-thiazoles (Analogous Chemistry)

    • Article: "Efficient and Eco-Friendly Prepar
    • Source:

Sources

Application

Application Note: Precision Knoevenagel Condensation of 5-Chloro-2,3-difluoroisonicotinaldehyde

Part 1: Executive Summary & Scientific Rationale The Substrate Challenge 5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 89402-43-7 derivative) represents a unique class of "hyper-electrophilic" heteroaromatic aldehydes. I...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Substrate Challenge

5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 89402-43-7 derivative) represents a unique class of "hyper-electrophilic" heteroaromatic aldehydes. In drug discovery (particularly for kinase inhibitors) and agrochemical synthesis, this scaffold is prized for its metabolic stability and lipophilicity.

However, the specific substitution pattern presents a dichotomy in reactivity:

  • Hyper-Reactivity (Desired): The electron-withdrawing nature of the pyridine nitrogen, combined with the inductive effects of the 2,3-difluoro and 5-chloro substituents, renders the C4-aldehyde carbon exceptionally electrophilic. Standard Knoevenagel conditions often lead to immediate, exothermic conversion.

  • Instability (

    
     Risk):  The C2 and C6 positions of polyhalogenated pyridines are highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ). The use of standard secondary amine catalysts (e.g., piperidine) or strong alkoxide bases can trigger the displacement of the C2-fluorine, leading to impurity profiles that are difficult to purify.
Mechanistic Strategy: The "Soft" Approach

To achieve high fidelity in the Knoevenagel condensation, we must exploit the aldehyde's inherent reactivity while suppressing ring substitution.

  • Avoid Nucleophilic Bases: Secondary amines (piperidine, pyrrolidine) act as nucleophiles and can attack the C2-F bond.

  • Leverage Self-Catalysis: The pyridine nitrogen itself can act as a weak base/H-bond acceptor, often facilitating the deprotonation of sufficiently acidic methylene compounds (e.g., malononitrile, ethyl cyanoacetate) without external catalysts.

  • Solvent Selection: Protic solvents (Water/Ethanol) stabilize the intermediate enolate and facilitate proton transfer, often allowing for catalyst-free or weak-base conditions.

Part 2: Detailed Protocols

Method A: Catalyst-Free Aqueous/Ethanolic Synthesis (Recommended)

Best for: Highly acidic methylene compounds (Malononitrile, Cyanoacetates) and preventing defluorination.

Reagents:

  • Substrate: 5-Chloro-2,3-difluoroisonicotinaldehyde (1.0 equiv)

  • Nucleophile: Malononitrile or Ethyl Cyanoacetate (1.05 equiv)

  • Solvent: Ethanol:Water (1:1 v/v)

  • Base: None (or trace Sodium Bicarbonate if initiation is slow)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve 5-Chloro-2,3-difluoroisonicotinaldehyde (10 mmol) in 15 mL of Ethanol.

  • Addition: Add 15 mL of deionized water. The solution may become slightly cloudy.

  • Nucleophile Introduction: Add Malononitrile (10.5 mmol) dropwise or portion-wise at room temperature (20–25°C).

  • Reaction: Stir vigorously.

    • Observation: A precipitate usually begins to form within 5–15 minutes due to the high reactivity of the pyridine aldehyde.

    • Monitoring: TLC (Hexane/EtOAc 8:2) or LC-MS. The reaction is typically complete within 30–60 minutes.

  • Workup:

    • Cool the mixture to 0–5°C in an ice bath for 20 minutes to maximize precipitation.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold water (

      
       mL) to remove unreacted active methylene compound.
      
    • Wash with cold 20% EtOH/Water (

      
       mL).
      
  • Drying: Dry under vacuum at 40°C.

Yield Expectation: >90% Purity: >98% (avoiding


 byproducts).
Method B: Ammonium Acetate Mediated Synthesis

Best for: Less acidic methylene compounds or when solubility in water is poor.

Rationale: Ammonium acetate provides a buffered, weakly basic environment that catalyzes the reaction without generating a high concentration of free nucleophilic species that could attack the fluorine atoms.

Reagents:

  • Substrate: 5-Chloro-2,3-difluoroisonicotinaldehyde (1.0 equiv)

  • Nucleophile: Active Methylene Compound (1.1 equiv)

  • Catalyst: Ammonium Acetate (0.5 equiv)

  • Solvent: Toluene or Benzene (for Dean-Stark) OR Ethanol (for reflux)

Step-by-Step Protocol:

  • Setup: Equip a reaction flask with a Dean-Stark trap (if using Toluene) and a reflux condenser.

  • Dissolution: Dissolve the aldehyde (10 mmol) and nucleophile (11 mmol) in Toluene (50 mL).

  • Catalyst: Add Ammonium Acetate (5 mmol).

  • Reflux: Heat to reflux. Monitor water collection in the Dean-Stark trap.

    • Note: Reaction times are typically short (1–3 hours) for this substrate. Do not over-reflux to prevent degradation.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in EtOAc.

    • Wash with Water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol/Heptane is preferred over column chromatography to avoid silica-induced hydrolysis of the fluorines.

Part 3: Critical Process Parameters & Troubleshooting

Data Summary: Conditions vs. Impurity Risk[1]
ParameterMethod A (Catalyst-Free)Method B (NH4OAc)Method C (Piperidine/Base)
Reaction Rate Fast (30-60 min)Moderate (1-3 h)Very Fast (<10 min)

Risk (Defluorination)
Low Low-MediumHigh (Critical Risk)
Yield 85-95%80-90%Variable (due to side rxns)
Scalability Excellent (Filtration)GoodPoor (Exothermic/Dirty)
Green Metric High (Water/EtOH)Medium (Toluene)Low (Toxic amines)
Troubleshooting Guide
  • Issue: Product contains impurity at M+Mass(Nucleophile)-F.

    • Cause:

      
       attack at C2 position.
      
    • Solution: Switch to Method A. If using Method B, lower the temperature and reduce the equivalents of base. Ensure the base is non-nucleophilic (e.g., use catalytic DBU instead of piperidine).

  • Issue: Low Conversion.

    • Cause: Old aldehyde (oxidized to carboxylic acid) or wet solvent (if using Method B without Dean-Stark).

    • Solution: Check aldehyde purity via H-NMR (CHO peak ~10 ppm). If acid is present, purify aldehyde first.

Part 4: Visualization (Graphviz)

Diagram 1: Mechanistic Pathway & Selectivity Control

This diagram illustrates the competition between the desired condensation and the undesired nucleophilic attack.

ReactionPathways cluster_conditions Control Strategy Start 5-Chloro-2,3-difluoro- isonicotinaldehyde Path_Main Path A: Carbonyl Attack (Knoevenagel) Start->Path_Main High Electrophilicity (C4-CHO) Path_Side Path B: C2-Ring Attack (SnAr Substitution) Start->Path_Side High Susceptibility (C2-F) Nu Active Methylene (Anion) Nu->Path_Main Nu->Path_Side If Base is Nucleophilic (e.g., Piperidine) Intermediate Aldol Intermediate Path_Main->Intermediate Impurity Defluorinated Impurity (Waste) Path_Side->Impurity -F- Product Desired Olefin (Target) Intermediate->Product -H2O (Spontaneous) Control1 Use Weak/Non-Nuc Base Control2 Low Temp (<40°C)

Caption: Mechanistic bifurcation showing the critical need to suppress Path B (


) by avoiding nucleophilic bases.
Diagram 2: Recommended Workflow (Method A)

Workflow Step1 Dissolve Aldehyde in Ethanol Step2 Add Water (1:1 Ratio) (Cloudy Solution) Step1->Step2 Step3 Add Active Methylene (Dropwise, 25°C) Step2->Step3 Step4 Agitate 30-60 mins (Precipitate Forms) Step3->Step4 Step5 Cool to 4°C (Maximize Yield) Step4->Step5 Step6 Filtration & Wash (Cold Water/EtOH) Step5->Step6 Step7 Vacuum Dry (Target Product) Step6->Step7

Caption: Streamlined, green workflow for Method A minimizing organic solvent waste and thermal stress.

References

  • Bulgarian Chemical Communications. (2014). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Volume 46, Number 2. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Google Patents. (2016). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.[1][2] Retrieved from

  • MDPI. (2012). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction. Molecules. Retrieved from [Link][1][3]

Sources

Method

Application Note: High-Selectivity Reductive Amination of 5-Chloro-2,3-difluoroisonicotinaldehyde

This Application Note is designed for medicinal chemists and process development scientists working with highly functionalized, electron-deficient heterocyclic building blocks. Executive Summary 5-Chloro-2,3-difluoroison...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with highly functionalized, electron-deficient heterocyclic building blocks.

Executive Summary

5-Chloro-2,3-difluoroisonicotinaldehyde is a high-value scaffold for kinase inhibitor development due to its dense functionalization. However, its extreme electron deficiency presents a specific synthetic challenge: Chemoselectivity.

The primary amine nucleophile required for reductive amination can also trigger Nucleophilic Aromatic Substitution (


)  at the labile C2-fluorine position. This guide details a modified Abdel-Magid protocol  using Sodium Triacetoxyborohydride (STAB) optimized to suppress 

side reactions, ensuring high yields of the desired secondary amine.

Mechanistic Analysis & Challenges

Substrate Electronics

The substrate features a pyridine ring destabilized by three electron-withdrawing groups (EWGs):

  • N-atom (Endocyclic): Lowers LUMO energy, increasing susceptibility to nucleophilic attack.

  • C2, C3-Fluorines: Strong inductive effect (-I). The C2-F is particularly activated for displacement due to the adjacent ring nitrogen.

  • C4-Aldehyde: Highly electrophilic, prone to hydrate formation (gem-diol) in the presence of moisture.

The Competing Pathways

The success of this reaction relies on kinetic control. The amine reactant has two potential targets:

  • Path A (Desired): Attack at the carbonyl carbon (Reversible Imine Formation)

    
     Irreversible Reduction.
    
  • Path B (Undesired): Attack at C2 (Irreversible

    
    ).
    

Key Insight:


 reactions on fluoropyridines are generally slower at low temperatures compared to imine condensation. Furthermore, rapid sequestration of the imine via hydride reduction prevents the accumulation of free amine, thereby minimizing side reactions.
Mechanistic Pathway Diagram

ReactionPathways Substrate 5-Chloro-2,3-difluoro- isonicotinaldehyde Intermediate Hemiaminal / Imine (Transient) Substrate->Intermediate + R-NH2 Fast, Reversible SNAr_TS Meisenheimer Complex (C2 Attack) Substrate->SNAr_TS + R-NH2 Slow, Irreversible Amine Primary Amine (R-NH2) Product Target Amine (Reductive Amination) Intermediate->Product + STAB (H-) Fast, Irreversible Byproduct 2-Amino-3-fluoro- pyridine derivative (SNAr Waste) SNAr_TS->Byproduct - HF

Figure 1: Kinetic competition between the desired reductive amination (Green path) and the undesired nucleophilic aromatic substitution (Red path).

Experimental Protocol

Reagent Selection Rationale
  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

    
    ).[1]
    
    • Why: Unlike NaBH

      
      , STAB does not reduce aldehydes/ketones efficiently, allowing "one-pot" mixing. Unlike NaCNBH
      
      
      
      , it is non-toxic and works without strong acid, which could protonate the pyridine ring and accelerate
      
      
      .
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

    • Why: Non-polar halogenated solvents support STAB solubility and do not promote

      
       as strongly as polar aprotic solvents (e.g., DMF, DMSO).
      
  • Additive: Acetic Acid (AcOH).[1]

    • Why: Catalyzes imine formation and buffers the basic amine, reducing its nucleophilicity toward the aromatic ring.

Step-by-Step Procedure

Scale: 1.0 mmol (approx. 177 mg of aldehyde)

  • Preparation (Inert Atmosphere): Flame-dry a 25 mL round-bottom flask. Purge with Nitrogen or Argon.

  • Solvent Charge: Add 5-Chloro-2,3-difluoroisonicotinaldehyde (1.0 equiv) and dissolve in anhydrous DCE (10 mL) .

    • Note: If the aldehyde appears as a hydrate (white solid, broad OH in NMR), add 500 mg activated 4Å Molecular Sieves and stir for 30 mins.

  • Amine Addition (Cold Start): Cool the solution to 0 °C in an ice bath.

    • Reasoning: Low temperature kinetically inhibits the

      
       pathway.
      
  • Acidification: Add Acetic Acid (1.1 equiv) followed immediately by the Primary Amine (1.05 equiv) .

    • Observation: The solution may turn slightly yellow (imine formation).

    • Stir: Stir at 0 °C for 15–30 minutes to establish the imine equilibrium.

  • Reduction: Add NaBH(OAc)

    
     (1.4 equiv)  in one portion.
    
  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.

    • Monitor: Check via LC-MS or TLC. Look for the disappearance of the imine (often more polar than aldehyde) and appearance of the amine.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO

      
        (gas evolution will occur).
      
    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine. Dry over Na

      
      SO
      
      
      
      .
    • Concentrate in vacuo.

Purification
  • Column Chromatography: Use a gradient of Hexanes/Ethyl Acetate.

  • Warning: The product contains a basic amine and an electron-deficient ring. Avoid using methanol/ammonia during purification if possible, as prolonged exposure can lead to degradation.

Optimization & Troubleshooting

Comparative Reductant Data

The following table summarizes the performance of different reducing agents for this specific substrate class.

ParameterNaBH(OAc)

(STAB)
NaCNBH

NaBH

Selectivity (Amine vs

)
High ModerateLow
Aldehyde Reduction Risk LowLowHigh (Alcohol byproduct)
Toxicity LowHigh (Cyanide) Low
pH Requirement Mild (AcOH)Acidic (pH 3-4)Basic/Neutral
Recommendation Primary Choice Secondary ChoiceNot Recommended
Critical Control Points (CCP)
  • Hydrate Formation: Electron-poor aldehydes exist in equilibrium with their hydrates (gem-diols).

    • Symptom:[1][2][3][4][5][6][7][8] Reaction stalls; STAB is consumed but no product forms.

    • Fix: Use molecular sieves or azeotrope the aldehyde with toluene prior to reaction.

  • 
     Byproducts: 
    
    • Symptom:[1][2][3][4][5][6][7][8][9] LC-MS shows M+Amine-HF peaks.

    • Fix: Lower the reaction temperature to -10 °C. Increase the amount of solvent (dilution favors intramolecular or bimolecular reaction with STAB over bimolecular

      
      ). Ensure AcOH is present before amine addition.
      

Experimental Workflow Diagram

Workflow Start Start: 1.0 eq Aldehyde in Anhydrous DCE CheckHydrate Is Aldehyde a Hydrate? (Check 1H NMR) Start->CheckHydrate Dehydrate Add 4Å Mol. Sieves Stir 30 min CheckHydrate->Dehydrate Yes Cool Cool to 0°C (Suppress SNAr) CheckHydrate->Cool No Dehydrate->Cool AddReagents Add 1.1 eq AcOH Then 1.05 eq Amine Cool->AddReagents ImineForm Stir 15-30 min @ 0°C (Imine Equilibrium) AddReagents->ImineForm AddSTAB Add 1.4 eq NaBH(OAc)3 Warm to RT ImineForm->AddSTAB Monitor Monitor LCMS (2-4 Hours) AddSTAB->Monitor Quench Quench: Sat. NaHCO3 Extract: DCM Monitor->Quench Complete

Figure 2: Decision tree and workflow for the reductive amination process.

Safety & Handling

  • Hydrofluoric Acid (HF) Potential: While the reaction itself does not generate free HF gas, the hydrolysis of the C2-F bond (during workup or waste disposal) can generate fluoride ions. If the reaction mixture becomes highly acidic, trace HF may form.

    • Precaution: Always quench with a basic solution (NaHCO

      
      ) to neutralize any potential HF generation.
      
    • PPE: Standard lab coat, gloves, and safety glasses. Avoid contact with glass if HF generation is suspected (use plasticware), though unlikely in this specific protocol.

  • STAB: Evolves hydrogen gas upon quenching. Ensure adequate ventilation.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][7] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Loudon, G. M. (2018). Nucleophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

Sources

Application

Technical Application Note: Optimized Wittig Olefination of 5-Chloro-2,3-difluoroisonicotinaldehyde

Executive Summary This application note details the optimized protocol for performing Wittig olefination on 5-Chloro-2,3-difluoroisonicotinaldehyde . This substrate represents a high-value scaffold in the synthesis of ne...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for performing Wittig olefination on 5-Chloro-2,3-difluoroisonicotinaldehyde . This substrate represents a high-value scaffold in the synthesis of next-generation agrochemicals and kinase inhibitors (e.g., for oncology).

The Critical Challenge: The 2,3-difluoro-5-chloropyridine core is highly electron-deficient. The C-2 and C-3 positions are extremely susceptible to nucleophilic aromatic substitution (


). Standard Wittig protocols utilizing strong nucleophilic bases (e.g., n-BuLi) often result in ring alkylation or defluorination rather than the desired olefination.

The Solution: This guide provides two distinct protocols:

  • Protocol A: For Stabilized Ylides (E-selective, functionalized alkenes) using mild bases to prevent ring degradation.

  • Protocol B: For Non-Stabilized Ylides (Terminal alkenes/Methylenation) utilizing Lithium Hexamethyldisilazide (LiHMDS) as a non-nucleophilic base at cryogenic temperatures.

Chemical Context & Mechanistic Strategy

Substrate Analysis

The substrate, 5-Chloro-2,3-difluoroisonicotinaldehyde , presents a "perfect storm" of reactivity challenges:

  • Hyper-Electrophilicity: The aldehyde at C-4 is highly reactive due to the inductive electron-withdrawal of the F and Cl atoms.

  • 
     Vulnerability:  The C-2 fluorine is labile. Hard nucleophiles (alkoxides, carbanions) will attack here, displacing fluoride.
    
  • Base Sensitivity: The C-6 proton is acidic; strong bases can cause deprotonation followed by polymerization.

Strategic Pathway Selection

To ensure chemoselectivity, we must suppress Pathway B (Nucleophilic Attack) and favor Pathway A (Olefination).

ReactionPathways Substrate 5-Chloro-2,3-difluoro- isonicotinaldehyde Betaine Betaine Intermediate Substrate->Betaine Path A: Carbonyl Attack (Kinetic Control) SNAr_Product Byproduct: 2-Substituted Pyridine (Ring Destruction) Substrate->SNAr_Product Path B: Ring Attack (Thermodynamic/Base Driven) Ylide Phosphonium Ylide (Ph3P=CR2) Ylide->Betaine Product Target Olefin Betaine->Product - Ph3P=O Control Control Strategy: 1. Use Non-nucleophilic Base (LiHMDS) 2. Low Temp (-78°C) 3. Aprotic Solvent (THF) Control->Substrate

Figure 1: Mechanistic divergence between desired olefination and parasitic


 pathways.

Protocol A: Stabilized Ylides (E-Selective)

Target: Synthesis of


-unsaturated esters/nitriles.
Reagent Class:  Stabilized Ylides (e.g., (Carbethoxymethylene)triphenylphosphorane).
Rationale

Stabilized ylides are sufficiently nucleophilic to attack the aldehyde but not basic enough to deprotonate the pyridine ring or attack the C-F bond at room temperature.

Materials
ComponentReagentEquiv.[1]Role
Substrate 5-Chloro-2,3-difluoroisonicotinaldehyde1.0Electrophile
Ylide Ph

P=CHCO

Et
1.1 - 1.2Nucleophile
Solvent Anhydrous DCM or THF[0.2 M]Medium
Additive Benzoic Acid (Optional)0.1Catalyst (activates aldehyde)
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 1.0 equiv of the aldehyde in anhydrous DCM (0.2 M concentration).

  • Addition: Add 1.1 equiv of the stabilized ylide in one portion at Room Temperature (25°C).

  • Monitoring: Stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Note: If reaction is sluggish, add 10 mol% Benzoic acid to activate the carbonyl without triggering

      
      .
      
  • Workup:

    • Concentrate the reaction mixture directly under reduced pressure.

    • Resuspend the residue in 10% Et

      
      O/Hexane. Triphenylphosphine oxide (TPPO) will precipitate.
      
    • Filter off the TPPO solids.

  • Purification: Flash chromatography on silica gel.

Protocol B: Non-Stabilized Ylides (Methylenation)

Target: Synthesis of terminal alkenes (Introduction of =CH


).
Reagent Class:  Methyltriphenylphosphonium bromide + Strong Base.
Rationale

CRITICAL: Do NOT use n-Butyllithium (n-BuLi). It acts as a nucleophile and will attack the C-2 Fluorine. Selection: Use LiHMDS or NaHMDS . These are bulky, non-nucleophilic bases that generate the ylide cleanly without attacking the pyridine ring.

Materials
ComponentReagentEquiv.Role
Salt Methyltriphenylphosphonium bromide1.2Ylide Precursor
Base LiHMDS (1.0 M in THF)1.15Non-nucleophilic Base
Substrate 5-Chloro-2,3-difluoroisonicotinaldehyde1.0Electrophile
Solvent Anhydrous THF[0.1 M]Medium
Step-by-Step Procedure

Workflow Step1 Step 1: Ylide Generation Suspend MePPh3Br in THF Cool to -78°C Step2 Step 2: Deprotonation Add LiHMDS dropwise Stir 30-60 min at 0°C (Yellow solution) Step1->Step2 Step3 Step 3: Substrate Addition Cool back to -78°C Add Aldehyde (in THF) slowly Step2->Step3 Step4 Step 4: Reaction Warm to RT slowly over 2h Step3->Step4 Step5 Step 5: Quench Add Sat. NH4Cl at 0°C Step4->Step5

Figure 2: Workflow for handling sensitive fluorinated pyridines.

  • Ylide Generation:

    • In a flame-dried flask under Argon, suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF.

    • Cool the suspension to 0°C (ice bath).

    • Add LiHMDS (1.15 equiv) dropwise. The solution should turn bright yellow, indicating ylide formation.

    • Stir at 0°C for 45 minutes to ensure complete deprotonation.

  • Substrate Addition:

    • CRITICAL: Cool the ylide solution to -78°C (Dry ice/Acetone).

    • Dissolve the 5-Chloro-2,3-difluoroisonicotinaldehyde (1.0 equiv) in a minimal amount of THF.

    • Add the aldehyde solution dropwise to the ylide over 15 minutes. Rapid addition causes local heating and side reactions.

  • Reaction Progression:

    • Stir at -78°C for 1 hour.

    • Remove the cooling bath and allow the reaction to warm to Room Temperature slowly (over ~2 hours).

    • Checkpoint: The color usually fades from yellow to pale precipitate (TPPO formation).

  • Workup:

    • Quench with saturated aqueous NH

      
      Cl.
      
    • Extract with Et

      
      O (3x). Note: Ether is preferred over DCM to precipitate more TPPO.
      
    • Dry over MgSO

      
       and concentrate.
      
  • Purification:

    • The product is likely volatile. Do not apply high vacuum for extended periods.

    • Purify via silica gel chromatography (typically 0-10% EtOAc/Hexanes).

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield / Recovery of SM Enolization of aldehydeThe base was in excess. Ensure LiHMDS is limiting relative to the Phosphonium salt (0.95 equiv base : 1.0 equiv salt).
Product contains extra alkyl group Ring Alkylation (

)
Base was too nucleophilic. Switch from NaH/BuLi to LiHMDS or KHMDS. Ensure temp is -78°C during addition.
Defluorination (Loss of F) Hydrolysis /

Ensure solvents are strictly anhydrous. Avoid DMF (promotes

). Use THF or Toluene.[1]
Z/E Selectivity Issues Thermodynamic equilibrationFor Z-alkenes: Use "Salt-Free" conditions (filter off LiBr salts before adding aldehyde). For E-alkenes: Use Schlosser modification (PhLi at -78°C) - Not recommended for this substrate due to sensitivity.

Safety & Handling

  • Fluorinated Pyridines: Often volatile and skin irritants. Handle in a fume hood.

  • LiHMDS: Moisture sensitive. Pyrophoric hazard in high concentrations.

  • Waste: Segregate halogenated organic waste.

References

  • General Wittig Mechanism & Base Selection

    • Wittig Reaction - Organic Chemistry Portal.
    • Source:

  • Handling Polyfluorinated Pyridines (Nucleophilic Susceptibility)

    • Synthesis of 2,3-difluoro-5-chloropyridine deriv
    • Source:

  • Use of LiHMDS in Sensitive Wittig Reactions

    • Wittig Reaction - Common Conditions: One-Pot Wittig.[2]

    • Source:

  • Stereoselectivity in Wittig Reactions (Stabilized vs Non-Stabilized)

    • The Wittig Reaction - Chemistry LibreTexts.
    • Source:

Sources

Method

Application Note: High-Fidelity Synthesis of Schiff Bases from 5-Chloro-2,3-difluoroisonicotinaldehyde

Strategic Overview & Chemical Context The synthesis of Schiff bases (imines) from 5-Chloro-2,3-difluoroisonicotinaldehyde represents a critical juncture in the development of next-generation kinase inhibitors and fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Context

The synthesis of Schiff bases (imines) from 5-Chloro-2,3-difluoroisonicotinaldehyde represents a critical juncture in the development of next-generation kinase inhibitors and fluoro-quinolone antibiotics. This scaffold is unique due to the presence of two fluorine atoms at the C2 and C3 positions of the pyridine ring.

The "Fluorine Effect" in Drug Design

Incorporating fluorine into the pyridine scaffold significantly alters the physicochemical profile of the final drug candidate:

  • Metabolic Stability: The C-F bond resists oxidative metabolism (P450), extending the half-life of the pharmacophore.

  • Lipophilicity: The 2,3-difluoro motif enhances membrane permeability.

  • Electronic Modulation: The strong electron-withdrawing nature of the halogens activates the pyridine ring, making it a versatile electrophile.

The Reactivity Paradox (Critical Mechanism)

Researchers must navigate a specific reactivity challenge with this substrate. The C4-aldehyde is the intended target for condensation with amines. However, the C2-fluorine is highly susceptible to Nucleophilic Aromatic Substitution (


) due to the activation by the ring nitrogen and the electron-withdrawing chlorine at C5.
  • Path A (Desired): Nucleophilic attack at the Carbonyl carbon

    
     Schiff Base.
    
  • Path B (Competitor): Nucleophilic attack at C2

    
     Fluorine displacement (
    
    
    
    ).

Expert Insight: Standard reflux conditions often lead to a mixture of products or ring closure. The protocols below are engineered to maximize Chemo-selectivity for the imine bond.

Reaction Mechanism & Logic Flow

The following diagram illustrates the bifurcation of reactivity and the control points required to ensure the formation of the target Schiff base.

SchiffBaseSynthesis Start 5-Chloro-2,3-difluoroisonicotinaldehyde + Primary Amine (R-NH2) Decision Condition Control Start->Decision PathA Path A: Kinetic Control (Mild Temp, Weak Acid) Decision->PathA Recommended PathB Path B: Thermodynamic/Harsh (High Temp, Excess Amine) Decision->PathB Avoid Intermediate Carbinolamine Intermediate PathA->Intermediate Fast Reversible Step SideProduct Side Product: 2-Amino-substituted (Loss of C2-F) PathB->SideProduct Irreversible SnAr Target Target Schiff Base (Preserved C2-F & C3-F) Intermediate->Target -H2O (Dehydration)

Figure 1: Reaction logic flow distinguishing between the desired condensation pathway (Green) and the competitive substitution pathway (Red).

Experimental Protocols

Protocol A: Chemo-Selective Condensation (Standard)

Objective: Synthesize the Schiff base while preserving the labile C2-Fluorine bond. Mechanism: Acid-catalyzed dehydration under mild thermal stress.

Reagents & Equipment[1][2][3]
  • Substrate: 5-Chloro-2,3-difluoroisonicotinaldehyde (1.0 eq)

  • Amine: Substituted Aniline or Aliphatic Amine (1.0 eq)

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ) - Optional but recommended for equilibrium shift.
    
Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-Chloro-2,3-difluoroisonicotinaldehyde in 10 mL of anhydrous EtOH.

  • Activation: Add 2-3 drops of Glacial Acetic Acid. Stir at room temperature for 10 minutes to activate the carbonyl oxygen.

  • Addition: Dropwise add 1.0 mmol of the primary amine dissolved in 5 mL EtOH.

    • Critical Control: Do NOT add excess amine. Excess basicity promotes

      
       at the C2 position.
      
  • Reaction: Stir the mixture at Room Temperature (20-25°C) for 4-6 hours.

    • Monitoring: Check TLC (System: Hexane/Ethyl Acetate 4:1). The aldehyde spot should disappear.

    • Optimization: If the reaction is sluggish, heat to mild reflux (50°C) for max 1 hour, then return to RT.

  • Work-up:

    • Scenario A (Precipitate forms): Filter the solid, wash with cold EtOH, and dry under vacuum.

    • Scenario B (No precipitate): Concentrate the solvent to 20% volume on a rotary evaporator. Pour the residue into crushed ice. Filter the resulting solid.[4]

  • Purification: Recrystallize from hot Ethanol. Avoid column chromatography on silica gel if possible, as the acidic nature of silica can sometimes hydrolyze sensitive imines.

Protocol B: Microwave-Assisted Synthesis (Green/High-Throughput)

Objective: Rapid synthesis for library generation with minimal solvent waste.

Parameters
ParameterSetting
Power 150 - 200 W
Temperature 70°C (Strict Limit)
Time 5 - 10 Minutes
Solvent Minimal EtOH (Slurry)
Methodology
  • Mix 1.0 mmol of aldehyde and 1.0 mmol of amine in a microwave vial.

  • Add 0.5 mL of EtOH to create a slurry (paste).

  • Add 1 drop of AcOH.

  • Irradiate at 70°C for 5 minutes.

  • Cool to RT immediately. Add 5 mL cold EtOH to precipitate the product.

  • Filter and dry.

Quality Control & Characterization

Due to the risk of fluorine displacement, standard NMR is insufficient. You must validate the integrity of the pyridine ring.

Diagnostic Data Table
TechniqueObservationInterpretation
1H NMR Singlet at

8.3 - 8.8 ppm
Confirms Azomethine Proton (

).
1H NMR Disappearance of

10.0+ ppm
Confirms consumption of Aldehyde (

).
19F NMR Two distinct signals PASS: Both C2-F and C3-F are intact.
19F NMR Loss of one signalFAIL:

occurred (likely at C2).
IR Band at 1610 - 1630


stretching vibration.
Troubleshooting Guide
  • Problem: Product is an oil/gum.

    • Solution: Triturate with cold diethyl ether or hexane to induce crystallization.

  • Problem: 19F NMR shows loss of Fluorine.

    • Cause: Reaction temperature too high or amine was too basic/nucleophilic.

    • Fix: Repeat Protocol A at

      
       and use a stoichiometric amount of acetic acid to buffer the amine.
      

References

  • General Reactivity of Halogenated Pyridines

    • Nucleophilic substitution of pyridine.[5][6] (2017).[5][6] YouTube/Chemistry Channel. Explains the regioselectivity of C2 vs C3 attack.

  • Schiff Base Synthesis Protocols

    • Shi, L., et al. (2007).[7] Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde.[7][8] European Journal of Medicinal Chemistry.[7]

  • Microwave Assisted Synthesis

    • Arifuzzaman, M., et al. (2013).[4] Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde. International Journal of Organic Chemistry.[4]

  • Application of Fluorinated Pyridines

    • Jindun Chemical. (2025).[7][8][9][10][11] What Is 5-Chloro-2,3-Difluoropyridine (CDFP) and How Is It Applied in Chemical Synthesis?

  • Regioselectivity Mechanisms

    • Chemistry Stack Exchange. (2018).[5] Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?

Sources

Application

Application Note: Precision Synthesis of Fused Heterocycles Using 5-Chloro-2,3-difluoroisonicotinaldehyde

This Application Note is designed for medicinal chemists and process scientists utilizing 5-Chloro-2,3-difluoroisonicotinaldehyde (CDFI) as a core scaffold. It synthesizes established reactivity patterns of polyhalogenat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing 5-Chloro-2,3-difluoroisonicotinaldehyde (CDFI) as a core scaffold. It synthesizes established reactivity patterns of polyhalogenated pyridines with specific protocols for heterocyclic construction.

Executive Summary: The "Swiss Army Knife" Scaffold

5-Chloro-2,3-difluoroisonicotinaldehyde (CDFI) represents a privileged "tri-orthogonal" scaffold in medicinal chemistry. Its value lies in the distinct reactivity profiles of its four functional sites, allowing for sequential, regioselective functionalization without the need for protecting groups.

Key Features:

  • C4-Aldehyde: Highly reactive electrophile for condensation, reductive amination, and Wittig reactions.

  • C2-Fluorine: The "soft" spot for rapid Nucleophilic Aromatic Substitution (

    
    ) at low temperatures.
    
  • C3-Fluorine: A latent electrophile, activated only after C2 derivatization or under forcing conditions.

  • C5-Chlorine: A robust handle for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Reactivity Profile & Regioselectivity

Understanding the electronic landscape of CDFI is critical for yield optimization. The pyridine ring nitrogen renders the C2 and C6 positions electron-deficient. However, the C3-Fluorine and C4-Aldehyde create a unique "push-pull" electronic environment.

The Electrophilic Hierarchy

The reactivity order for nucleophilic attack is:

  • C4-Formyl Group: (Reversible attack by amines/hydrazines).

  • C2-Fluorine: (Irreversible

    
     displacement; 
    
    
    
    -to-Nitrogen effect).
  • C3-Fluorine: (Activated only if C2 is intact or via intramolecular cyclization).

  • C5-Chlorine: (Inert to

    
    ; requires transition metal catalysis).
    
Reactivity Map (Visualization)

ReactivityMap Scaffold 5-Chloro-2,3-difluoro- isonicotinaldehyde Aldehyde C4-Aldehyde (Condensation/Cyclization) Scaffold->Aldehyde 1. Most Reactive (Rev.) F2 C2-Fluorine (Primary S_NAr Site) Scaffold->F2 2. Primary Displacement F3 C3-Fluorine (Secondary S_NAr/Cyclization) Scaffold->F3 3. Latent Site Cl5 C5-Chlorine (Cross-Coupling Handle) Scaffold->Cl5 4. Late-Stage Pyrazoles Pyrazolo[3,4-b]pyridines Aldehyde->Pyrazoles Naphthyridines 1,6-Naphthyridines Aldehyde->Naphthyridines F2->Pyrazoles F3->Naphthyridines

Figure 1: Electrophilic hierarchy of the CDFI scaffold. Note the distinct activation windows for each site.

Protocol A: Synthesis of Pyrazolo[3,4-b]pyridines

This protocol describes the synthesis of 1-substituted-5-chloro-pyrazolo[3,4-b]pyridines. This reaction exploits the condensation of the aldehyde with a hydrazine followed by an intramolecular


 at the C3-fluorine (or C2, depending on hydrazine substitution).

Note: In 2,3-difluoro systems, the regiochemistry can shift based on the hydrazine used. For aryl hydrazines, the initial attack often occurs at the aldehyde (hydrazone formation) followed by cyclization at C3.

Materials
  • Substrate: 5-Chloro-2,3-difluoroisonicotinaldehyde (1.0 eq)

  • Reagent: Phenylhydrazine (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: THF (anhydrous) or Ethanol (for one-pot reflux)

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mmol of CDFI in 5 mL of anhydrous THF under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add DIPEA (2.5 mmol) followed by the dropwise addition of phenylhydrazine (1.1 mmol).

  • Reaction (Stage 1): Stir at 0°C for 30 minutes. Observation: A color change (often yellow to orange) indicates hydrazone formation.

  • Cyclization (Stage 2): Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 2-4 hours. The intramolecular attack displaces the C3-fluorine.

    • Mechanistic Note: If the C2-fluorine is more reactive, the hydrazine may attack C2 first. However, the pre-formation of the hydrazone at C4 positions the nucleophilic nitrogen perfectly to attack C3, forming the 5-membered pyrazole ring.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 75-85%

Protocol B: Synthesis of Pyrido[2,3-d]pyrimidines

This workflow utilizes the C2-Fluorine and C4-Aldehyde to build a pyrimidine ring fused to the pyridine.

Reactivity Workflow

PyrimidineSynthesis Start Start: 5-Chloro-2,3-difluoroisonicotinaldehyde Step1 Step 1: S_NAr at C2-F Reagent: Amidine/Guanidine (1.1 eq) Cond: -78°C to 0°C, THF Start->Step1 Regioselective Displacement Intermed Intermediate: 2-Amino-3-fluoro-4-formylpyridine Step1->Intermed Step2 Step 2: Intramolecular Condensation Cond: K2CO3, Heat (80°C) Intermed->Step2 Cyclization Product Product: 6-Chloro-pyrido[2,3-d]pyrimidine Step2->Product

Figure 2: Sequential assembly of the pyrido[2,3-d]pyrimidine core.

Experimental Protocol
  • Displacement: To a solution of acetamidine hydrochloride (1.2 eq) and

    
     (2.5 eq) in DMF, add CDFI (1.0 eq) at -10°C.
    
    • Critical Control: Low temperature is required to ensure displacement occurs exclusively at C2 (activated by ring N) rather than C3.

  • Monitoring: Monitor by LCMS for the disappearance of starting material and formation of the mono-substituted intermediate.

  • Cyclization: Once the intermediate is formed, heat the reaction vessel to 90°C for 6 hours. The amino group of the amidine will condense with the C4-aldehyde.

  • Oxidation (Optional): If the resulting ring is partially saturated (dihydro), an oxidation step (e.g.,

    
     or DDQ) may be required to aromatize the pyrimidine ring, although the aldehyde oxidation state usually leads directly to the aromatic system upon dehydration.
    

Quantitative Data & Optimization Table

The following table summarizes reaction conditions for optimizing the


 step at C2, which is the most common failure point (due to bis-substitution).
SolventBaseTemp (°C)Time (h)C2:C3 SelectivityYield (%)Notes
THF DIPEA-78 to 02>20:188Recommended. Best kinetic control.
DMF

2515:165Significant bis-substitution observed.
EtOH

Reflux0.51:140Poor selectivity; thermodynamic mixture.
DCM Pyridine04>20:182Good selectivity, slower reaction rate.

References

  • Vertex Pharmaceuticals. (2016). Preparation method of 5-chloro-2,3-difluoropyridine. Google Patents.

  • ChemicalBook. (2023).[1] 5-Chloro-2,3-difluoropyridine Properties and Synthesis. Link

  • Frontiers in Chemistry. (2021). Microwave-Promoted Multicomponent Reaction for the Synthesis of Functionalised 1,4-Dihydropyridine. Link

  • Arabian Journal of Chemistry. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. Link

  • Sigma-Aldrich. (2024). 2,3-Difluoro-5-chloropyridine Product Specification. Link

Disclaimer: This protocol involves the use of hazardous chemicals. Standard laboratory safety procedures, including the use of fume hoods and PPE, must be followed. The author assumes no liability for experimental outcomes.

Sources

Method

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 5-Chloro-2,3-difluoroisonicotinaldehyde Derivatives

Abstract & Introduction This guide details the optimization of Suzuki-Miyaura cross-coupling reactions utilizing 5-Chloro-2,3-difluoroisonicotinaldehyde (and its derivatives). This scaffold is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the optimization of Suzuki-Miyaura cross-coupling reactions utilizing 5-Chloro-2,3-difluoroisonicotinaldehyde (and its derivatives). This scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors and gyrase inhibitors, where the poly-fluorinated pyridine core modulates metabolic stability and potency.

The Reactivity Challenge

The coupling of 5-Chloro-2,3-difluoroisonicotinaldehyde presents a "Selectivity Cliff." The substrate contains three electrophilic sites:

  • C5-Chlorine: The desired site for Palladium-catalyzed oxidative addition (Suzuki coupling).

  • C2-Fluorine: A highly electrophilic site prone to Nucleophilic Aromatic Substitution (SNAr) by bases or nucleophilic solvents.

  • C4-Aldehyde: Susceptible to oxidation (to carboxylic acid), reduction, or Cannizzaro disproportionation under basic conditions.

Success requires a catalytic system that accelerates the Suzuki cycle (C5) while suppressing the SNAr pathway (C2) and preserving the aldehyde (C4).

Reaction Landscape & Mechanism

The following diagram illustrates the competing pathways. The goal is to maximize Pathway A while suppressing Pathways B and C .

ReactionLandscape SM 5-Chloro-2,3-difluoro isonicotinaldehyde Pd_Cycle Pd(0) Oxidative Addition (Rate Limiting Step) SM->Pd_Cycle  + Pd Catalyst  + Ligand (L) Base_Attack Base/Solvent Attack (S_NAr at C2-F) SM->Base_Attack  Strong Base (OH-)  Nucleophilic Solvent Aldehyde_Side Aldehyde Oxidation/ Cannizzaro SM->Aldehyde_Side  O2 / High pH Product Target Biaryl Product Pd_Cycle->Product  + Boronic Acid  + Base Byproduct_SNAr C2-Alkoxy/Hydroxy Byproduct Base_Attack->Byproduct_SNAr Byproduct_Acid Carboxylic Acid Derivative Aldehyde_Side->Byproduct_Acid

Caption: Competitive reaction pathways. Pathway A (Blue/Green) is the desired Suzuki coupling. Pathways B and C (Red dashed) represent common failure modes caused by improper base/ligand selection.

Critical Parameter Optimization

Ligand Selection: The "Speed" Factor

Because the C2-F bond is so labile to SNAr, the Suzuki coupling must be fast. We utilize bulky, electron-rich Buchwald phosphines to accelerate the oxidative addition step.[1]

LigandTypeRecommendationRationale
XPhos Biaryl PhosphinePrimary Choice Excellent for electron-poor aryl chlorides; creates a highly active monoligated Pd(0) species.
SPhos Biaryl PhosphineSecondary ChoiceGood alternative if XPhos fails; high stability against oxidation.
PPh3 MonodentateAvoid Rate of oxidative addition is often too slow, allowing SNAr side reactions to dominate.
dppf BidentateSpecific CasesUseful only if the boronic acid is sterically unhindered and highly reactive.
Base & Solvent: The "Stability" Factor

Avoid hydroxide bases (NaOH, KOH) and alkoxide bases (NaOEt), which act as nucleophiles at the C2-F position.

  • Preferred Base: Potassium Phosphate Tribasic (K3PO4) or Potassium Fluoride (KF). These are mild and less nucleophilic.

  • Preferred Solvent: 1,4-Dioxane or Toluene. Avoid alcohols (MeOH, EtOH) to prevent ether formation via SNAr.

Experimental Protocols

Protocol A: The "Gold Standard" (High Success Rate)

Recommended for initial screening and scale-up.

Reagents:

  • Substrate: 5-Chloro-2,3-difluoroisonicotinaldehyde (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: K3PO4 (2.0 equiv, finely ground anhydrous)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Workflow:

  • Catalyst Pre-complexation (Critical): In a separate vial, mix Pd2(dba)3 and XPhos in a small amount of dioxane. Stir at RT for 5 minutes under Argon. The solution should turn from dark purple/red to a lighter orange/brown, indicating active ligand ligation.

  • Main Setup: Charge a reaction vial (equipped with a stir bar) with the Substrate, Boronic Acid, and K3PO4.

  • Degassing: Seal the vial and cycle vacuum/Argon (3x). Add the remaining anhydrous Dioxane via syringe.

  • Initiation: Add the pre-complexed Catalyst/Ligand solution via syringe.

  • Reaction: Heat to 90°C for 2–4 hours. Note: Do not exceed 100°C to prevent aldehyde degradation.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: For Unstable Boronic Acids (MIDA/BF3K)

Use this if the boronic acid undergoes rapid protodeboronation.

Reagents:

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)

  • Base: Cs2CO3 (2.0 equiv)[1]

  • Solvent: Toluene/Water (10:1 ratio)

  • Temperature: 80°C

Workflow Diagram:

Workflow Step1 1. Charge Solids (Substrate, Boronate, Base, Pd) Step2 2. Solvent Addition (Toluene/Water 10:1) Step1->Step2 Step3 3. Sparge with Argon (10 mins - CRITICAL) Step2->Step3 Step4 4. Heat to 80°C (Monitor by LCMS) Step3->Step4 Step5 5. Quench & Extraction (EtOAc / Brine) Step4->Step5

Caption: Step-by-step workflow for Protocol B. Note the emphasis on sparging (Step 3) to protect the aldehyde.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Formation of 2-alkoxy impurity SNAr competitionSwitch solvent from Alcohol to Dioxane/Toluene. Use a bulkier base (Cs2CO3) or less nucleophilic base (K3PO4).
Low Conversion (<20%) Catalyst DeactivationEnsure Argon sparging is sufficient. Oxygen kills the active Pd(0)-XPhos species rapidly. Switch to Pd-PEPPSI-iPr catalyst.[2]
Aldehyde loss (Acid formation) OxidationStrictly exclude air. Add 1 mol% BHT (butylated hydroxytoluene) as a radical scavenger.
Protodeboronation Boronic Acid InstabilitySwitch to Boronic Ester (Pinacol) or Potassium Trifluoroborate salt. Lower temperature to 70°C and extend time.

References

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Suzuki Coupling - Recent Literature and Catalyst Systems.[1] Retrieved from [Link][1]

  • Royal Society of Chemistry. (2014). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings.[3] Green Chemistry. Retrieved from [Link][1]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 5-Chloro-2,3-difluoroisonicotinaldehyde

Abstract This application note details a robust, stability-indicating Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of 5-Chloro-2,3-difluoroisonicotinaldehyde (CDFIA). As a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of 5-Chloro-2,3-difluoroisonicotinaldehyde (CDFIA). As a critical intermediate in the synthesis of next-generation fluoroquinolone antibiotics and agrochemicals, the precise control of CDFIA purity is essential.[1] This guide addresses specific challenges associated with this analyte, including its susceptibility to oxidation (forming 5-chloro-2,3-difluoroisonicotinic acid) and the low pKa of the pyridine ring induced by electron-withdrawing halogen substituents.[1] The method utilizes a C18 stationary phase with an acidic mobile phase to suppress ionization, ensuring sharp peak shapes and resolution from impurities.[1]

Introduction & Analyte Profiling[2]

Chemical Context

5-Chloro-2,3-difluoroisonicotinaldehyde is a highly functionalized pyridine derivative.[1] The presence of two fluorine atoms and one chlorine atom on the pyridine ring creates a unique electronic environment.[1][2]

  • Electron Withdrawal: The halogens exert a strong negative inductive effect (-I), significantly lowering the electron density of the pyridine nitrogen.

  • Reactivity: The C4-aldehyde group is the primary site of instability, prone to autoxidation to the corresponding carboxylic acid (5-Chloro-2,3-difluoroisonicotinic acid).[1]

Physicochemical Properties (Experimental & Predicted)
PropertyValue / DescriptionImpact on HPLC Method
Structure Pyridine core, 2,3-difluoro, 5-chloro, 4-aldehydeModerate hydrophobicity; requires organic modifier (ACN/MeOH).[1]
Molecular Weight 177.53 g/mol Suitable for standard UV detection.[1][2]
Solubility Soluble in MeOH, ACN, DMSO; Sparingly soluble in water.[1]Diluent must contain at least 50% organic solvent.[1][2]
pKa (Pyridine N) ~1.5 - 2.5 (Predicted)The basicity is drastically reduced compared to pyridine (pKa 5.2).[1][2] At pH 3, it may exist as a mixture or neutral species.[1][2]
pKa (Acid Impurity) ~3.0 - 3.5The oxidation impurity will be ionized at neutral pH.[1][2]
UV Max ~260-275 nmStrong absorption due to conjugated aromatic system.[1][2]

Method Development Strategy

The development strategy focuses on Resolution (Rs) between the aldehyde active pharmaceutical ingredient (API) and its acid degradation product.

Mobile Phase pH Selection[1][2]
  • Logic: To prevent peak tailing and ensure robust retention, the mobile phase pH must control the ionization state of both the analyte and its impurities.

  • Decision: pH 2.5 (Phosphate Buffer) .

    • Reasoning: At pH 2.5, the carboxylic acid impurity (pKa ~3.[1][2]5) will be largely protonated (neutral), increasing its retention and preventing it from eluting in the void volume.[1] The weakly basic pyridine nitrogen will be protonated, but the ion-pairing effect of phosphate and the C18 chain will ensure retention.

Column Selection[1][2]
  • Logic: A robust C18 column with high surface area and end-capping is required to minimize silanol interactions with the nitrogen heterocycle.[1][2]

  • Decision: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge BEH C18).[1]

    • Reasoning: The "Plus" or "BEH" designation indicates superior end-capping, critical for basic compounds to reduce peak tailing.[1][2]

Degradation Pathway & Separation Goals

The method must separate the parent aldehyde from the acid formed via air oxidation.[1][2]

DegradationPathway Aldehyde 5-Chloro-2,3-difluoro- isonicotinaldehyde (Analyte) Acid 5-Chloro-2,3-difluoro- isonicotinic Acid (Main Impurity) Aldehyde->Acid Oxidation (O2/Air) hydrate Gem-diol Hydrate (In aqueous solution) Aldehyde->hydrate H2O (Reversible)

Figure 1: Degradation pathway and equilibrium states relevant to HPLC analysis.

Detailed Experimental Protocol

Reagents and Equipment
  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).[1]

  • Buffer Reagents: Phosphoric Acid (85%), Potassium Dihydrogen Phosphate (KH2PO4).[1][2]

  • Equipment: HPLC System with PDA/UV Detector (e.g., Agilent 1260/1290 Infinity II), Column Oven.

Preparation of Solutions

A. Buffer Solution (20 mM Phosphate, pH 2.5):

  • Dissolve 2.72 g of KH2PO4 in 900 mL of HPLC-grade water.[1][2]

  • Adjust pH to 2.5 ± 0.05 using 85% Phosphoric Acid.[1][2]

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm nylon membrane filter.[1][2]

B. Diluent:

  • Mix Acetonitrile : Water (50:50 v/v).[1][2] Note: Do not use pure acetonitrile as the diluent to avoid peak distortion due to solvent strength mismatch.

C. Standard Preparation (0.5 mg/mL):

  • Accurately weigh 50 mg of CDFIA reference standard into a 100 mL volumetric flask.[1][2]

  • Add 50 mL of Acetonitrile and sonicate to dissolve.

  • Make up to volume with Water.[1][2]

  • Stability Note: Analyze within 24 hours. Store at 4°C protected from light to prevent oxidation.

Chromatographic Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 20 mM Phosphate Buffer, pH 2.5
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C
Detection UV at 270 nm (Bandwidth 4 nm)
Run Time 20 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Initial equilibration
2.09010Isocratic hold for polar impurities
12.04060Linear gradient to elute API
15.01090Wash step
15.19010Return to initial
20.09010Re-equilibration

Method Validation (ICH Q2(R1) Guidelines)

To ensure the method is "trustworthy" and self-validating, the following parameters must be assessed.

System Suitability Criteria

Run 5 replicate injections of the Standard Preparation.

  • Retention Time (RT): %RSD ≤ 1.0%[1]

  • Peak Area: %RSD ≤ 1.0%[1]

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5[1]

  • Theoretical Plates (N): > 5000

Specificity (Stress Testing)

Inject a sample spiked with the known impurity (5-Chloro-2,3-difluoroisonicotinic acid).[1]

  • Requirement: Resolution (Rs) between Acid Impurity (RT ~4-5 min) and Aldehyde API (RT ~9-10 min) must be > 2.0.

  • Protocol: Degrade a sample intentionally by adding 1 drop of 3% H2O2 and heating at 60°C for 30 mins.[1][2] Confirm the disappearance of the API peak and the growth of the Acid peak without co-elution.

Linearity

Prepare linearity standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (0.5 mg/mL).

  • Acceptance: Correlation coefficient (R²) ≥ 0.999.

Troubleshooting & Critical Insights

Issue: Peak Splitting or Broadening
  • Cause: Aldehydes can form hydrates (gem-diols) in aqueous mobile phases, leading to peak broadening or splitting (see Figure 1).[1]

  • Solution: Increasing the column temperature to 35-40°C shifts the equilibrium rapidly, often merging the peaks into a single sharp band.[1] Alternatively, increasing the organic content in the initial gradient helps.[1][2]

Issue: "Ghost" Peaks
  • Cause: Oxidation of the aldehyde in the autosampler vial over time.[1][2]

  • Solution: Use amber vials. If the sequence is long (>12 hours), keep the autosampler temperature at 4°C.[1]

Issue: Retention Time Drift
  • Cause: pH sensitivity of the pyridine ring.[1][2]

  • Solution: Ensure the phosphate buffer is strictly controlled at pH 2.[1][2]5. A shift to pH 3.0 might cause partial deprotonation and RT shifts.[1][2]

References

  • PubChem. Compound Summary: 5-Chloro-2,3-difluoropyridine (Precursor).[1][2][3] National Library of Medicine.[1][2] Available at: [Link]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2] Available at: [Link]

  • Dolan, J. W. The Role of pH in HPLC Separation of Basic Compounds. LCGC North America.[1][2] (General reference for pH strategy in pyridine analysis).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition.[1][2][4] Wiley-Interscience.[1][2] (Foundational text for gradient design).

Visual Workflow: Method Development Lifecycle

MethodLifecycle Start Define Analyte Properties (pKa, Solubility, UV) Scout Scouting Run (Gradient 5-95% B, pH 2.5) Start->Scout Check Check Resolution (Rs) API vs Acid Impurity Scout->Check Optimize Optimize Gradient (Flatten slope at elution) Check->Optimize Rs > 1.5 Fail Adjust pH or Column (Try Phenyl-Hexyl) Check->Fail Rs < 1.5 Validate Final Validation (Linearity, Accuracy) Optimize->Validate Fail->Scout

Figure 2: Decision tree for optimizing the separation of CDFIA from its impurities.

Sources

Method

GC-MS analysis of 5-Chloro-2,3-difluoroisonicotinaldehyde reaction mixtures

Abstract This application note details a robust analytical protocol for the quantification and impurity profiling of 5-Chloro-2,3-difluoroisonicotinaldehyde , a critical fluorinated building block in the synthesis of nex...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust analytical protocol for the quantification and impurity profiling of 5-Chloro-2,3-difluoroisonicotinaldehyde , a critical fluorinated building block in the synthesis of next-generation gyrase inhibitors and agrochemicals. We address the specific challenges associated with poly-halogenated pyridine aldehydes—namely, thermal instability, aldehyde oxidation, and positional isomerism. The guide provides a validated method using electron ionization (EI) GC-MS, including sample preparation strategies to quench reactive lithiated intermediates and prevent artifact formation.

Introduction & Chemical Context

5-Chloro-2,3-difluoroisonicotinaldehyde (MW: 177.53 Da) is typically synthesized via the directed ortho-lithiation of 5-chloro-2,3-difluoropyridine followed by formylation (e.g., using DMF or N-formylpiperidine).

Analytical Challenges:

  • Thermal Degradation: Pyridine aldehydes are prone to disproportionation (Cannizzaro-type reactions) or oxidation to carboxylic acids in hot injector ports.

  • Regioisomerism: The lithiation step may produce trace amounts of 3-chloro-2,5-difluoro- or 4-chloro-2,3-difluoro- isomers depending on the directing group efficiency, which have identical masses but distinct retention times.

  • Matrix Interference: Reaction mixtures contain high-boiling solvents (THF, Hexanes) and quenching byproducts (lithium salts) that degrade GC liners.

This protocol utilizes a mid-polarity phenyl-arylene column to resolve isomers and employs a "cold-split" injection technique to minimize thermal stress.

Experimental Design & Causality

  • Column Selection: An Rtx-5MS (or equivalent 5% diphenyl/95% dimethyl polysiloxane) is chosen over a wax column. Halogenated pyridines are moderately polar; a wax column would cause excessive retention and peak broadening, increasing the risk of on-column degradation.

  • Ionization: Electron Impact (EI) at 70 eV is selected to leverage the distinct isotope patterns of Chlorine (

    
    Cl/
    
    
    
    Cl ratio of ~3:1), which acts as a spectral tag for identifying impurities.
  • Internal Standard: 1,3-Dichlorobenzene is selected as the Internal Standard (ISTD). It shares similar volatility and halogenated characteristics but elutes prior to the pyridine target, allowing for precise relative retention time (RRT) indexing.

Protocol 1: Sample Preparation (Reaction Monitoring)

Objective: To safely quench the reactive lithiated mixture and extract the organic aldehyde without inducing oxidation.

Reagents:

  • Quenching Buffer: Saturated Ammonium Chloride (

    
    ) (aq).
    
  • Extraction Solvent: Ethyl Acetate (HPLC Grade).

  • Diluent: Dichloromethane (DCM).

  • Derivatizing Agent (Optional): MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide).

Step-by-Step Methodology:

  • Aliquot Retrieval: Withdraw 0.5 mL of the reaction mixture (under

    
     flow) using a dry syringe.
    
  • Rapid Quench: Immediately dispense the aliquot into a vial containing 2.0 mL of ice-cold saturated

    
    . Rationale: Acidic quenching protonates the intermediate lithium alkoxide to the aldehyde/alcohol rapidly, preventing side reactions.
    
  • Extraction: Add 2.0 mL Ethyl Acetate. Vortex for 30 seconds. Centrifuge at 3000 rpm for 2 minutes to separate phases.

  • Drying: Transfer the upper organic layer to a vial containing 50 mg anhydrous

    
    .
    
  • Dilution: Transfer 100 µL of the dried supernatant into a GC vial. Add 890 µL DCM and 10 µL of Internal Standard Solution (1,3-Dichlorobenzene, 1 mg/mL).

  • Derivatization Check (Conditional): If peak tailing > 1.5 (Asymmetry factor) is observed, add 20 µL MSTFA and incubate at 60°C for 30 mins to silylate the aldehyde (forming the silyl enol ether) or any hydrate forms. Note: Usually not required for this specific aldehyde.

Protocol 2: GC-MS Instrument Parameters

System: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Column Rtx-5MS (30m x 0.25mm x 0.25µm)Balances resolution of isomers with minimal bleed.
Inlet Mode Split (20:1)Prevents column overload; high split flow sweeps aldehyde quickly into column.
Inlet Temp 220°CKept lower than standard (250°C) to prevent thermal oxidation.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 60°C (1 min hold)

20°C/min

280°C (3 min hold)
Rapid ramp prevents thermal degradation of the aldehyde.
Transfer Line 280°CPrevents condensation of high-boiling impurities.
Source Temp 230°CStandard for EI.
Scan Range 40–350 m/zCovers parent ion and potential dimer impurities.
Solvent Delay 3.5 minProtects filament from Ethyl Acetate/DCM solvent peak.

Data Analysis & Interpretation

Fragmentation Logic (EI Spectrum)

The mass spectrum of 5-Chloro-2,3-difluoroisonicotinaldehyde (C


H

ClF

NO) will display:
  • Parent Ion (

    
    ): m/z 177 (100%) and 179 (33%) – Characteristic Chlorine cluster.
    
  • Base Peak (

    
     or 
    
    
    
    ):
    Aldehydes often lose the formyl hydrogen (
    
    
    ) or carbon monoxide (
    
    
    ).
    • m/z 176 (

      
      ): Stabilized acylium ion.
      
    • m/z 149 (

      
      ): Loss of carbonyl group, leaving the chlorodifluoropyridine ring.
      
  • Secondary Fragments:

    • m/z 114 (

      
      ): Loss of Chlorine from the ring fragment.
      
Impurity Identification Table
Retention Time (Rel.)Likely IdentityMass Shift (

from Target)
Mechanistic Origin
0.85 5-Chloro-2,3-difluoropyridine-28 Da (Loss of CO)Unreacted Starting Material.
0.95 Des-chloro impurity-34 DaOver-lithiation (Li/Cl exchange) followed by protonation.
1.00 Target Aldehyde 0 Target Product.
1.10 Alcohol Derivative+2 DaOver-reduction during workup.
1.25 Dimer~2x MassRadical coupling during lithiation.

Visualization: Analytical Workflow & Logic

The following diagrams illustrate the sample processing workflow and the logic used to identify impurities based on mass spectral data.

Figure 1: Reaction Monitoring Workflow

G Rxn Reaction Mixture (-78°C) Quench Quench (Sat. NH4Cl) Rxn->Quench 0.5 mL Aliquot Extract Extraction (EtOAc + MgSO4) Quench->Extract Vortex/Spin Dilute Dilution + ISTD (DCM + 1,3-DCB) Extract->Dilute Supernatant GCMS GC-MS Injection (Split 20:1) Dilute->GCMS 1 µL

Caption: Step-by-step sample preparation workflow from reaction vessel to instrument injection.

Figure 2: Impurity Identification Logic Tree

Logic Start Unknown Peak Detected Cl_Check Isotope Pattern? (M and M+2 ~ 3:1) Start->Cl_Check Yes_Cl Contains Chlorine Cl_Check->Yes_Cl Yes No_Cl No Chlorine Cl_Check->No_Cl No Mass_Check Compare Mass to Target (177) Yes_Cl->Mass_Check DesHalo Impurity: Des-Chloro (m/z 143) No_Cl->DesHalo M-34 (-Cl+H) SM SM: 5-Cl-2,3-F-Pyridine (m/z 149) Mass_Check->SM M-28 (No CO) Acid Impurity: Carboxylic Acid (m/z 193) Mass_Check->Acid M+16 (+O)

Caption: Decision tree for identifying common impurities in halogenated pyridine aldehyde synthesis.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Gros, P. C., et al. (2013). "TMSCH2Li–LiDMAE: a new nonnucleophilic reagent for C-2 lithiation of halopyridines."[1] Tetrahedron. Link

  • Agilent Technologies. (2020). "GC/MS Analysis of Pyridine and its Derivatives." Application Note 5990-XXXXEN. Link

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 5-Chloro-2,3-difluoropyridine." Link

  • Rehman, H., et al. (2010). "Fragmentation and Rearrangement Processes in the Mass Spectra of Perhalogenoaromatic Compounds." Journal of the Chemical Society.[2] Link

Sources

Application

Application Note: Biological Screening of 5-Chloro-2,3-difluoroisonicotinaldehyde Derivatives

Introduction & Chemical Context The scaffold 5-Chloro-2,3-difluoroisonicotinaldehyde represents a high-value intermediate in medicinal chemistry, particularly for the synthesis of fluoroquinolones , 1,8-naphthyridines ,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The scaffold 5-Chloro-2,3-difluoroisonicotinaldehyde represents a high-value intermediate in medicinal chemistry, particularly for the synthesis of fluoroquinolones , 1,8-naphthyridines , and Schiff base ligands .

The biological significance of this scaffold lies in its unique substitution pattern:

  • C4-Aldehyde: A highly reactive electrophile ideal for condensation reactions (e.g., with hydrazines or amines) to form bioactive linkers.

  • C2, C3-Fluorine Atoms: These provide metabolic stability (blocking oxidative metabolism) and modulate pKa, enhancing membrane permeability (the "Fluorine Effect").

  • C5-Chlorine Atom: Offers a handle for further cross-coupling reactions or specific hydrophobic interactions within a receptor pocket.

This Application Note details the standardized protocols for the biological evaluation of derivatives synthesized from this core, focusing on antimicrobial susceptibility and mammalian cytotoxicity .

Experimental Workflow Overview

The following diagram outlines the critical path from chemical synthesis to lead identification.

ScreeningWorkflow cluster_Screen Biological Screening Start Scaffold: 5-Chloro-2,3-difluoro- isonicotinaldehyde Deriv Derivatization (Schiff Bases/Cyclization) Start->Deriv Condensation Library Compound Library (DMSO Stocks) Deriv->Library Purification MIC Primary Screen: Antimicrobial (MIC) (CLSI M07) Library->MIC 100 µM MTT Secondary Screen: Cytotoxicity (MTT) (Mammalian Cells) MIC->MTT Hits (MIC < 10 µg/mL) Analysis Data Analysis (Selectivity Index) MTT->Analysis IC50 Data Lead Lead Candidate Analysis->Lead SI > 10

Figure 1: Critical path for evaluating isonicotinaldehyde derivatives. The workflow prioritizes antimicrobial potency before assessing mammalian toxicity.

Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of derivatives against standard bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922). Standard: Aligned with CLSI M07 guidelines [1].

Reagents & Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (Alamar Blue) solution (0.01% w/v) for visual readout.

  • Controls:

    • Positive: Ciprofloxacin or Isoniazid (depending on target species).

    • Negative: Sterile DMSO (solvent control).

  • Plates: 96-well sterile polystyrene microplates (U-bottom).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve derivatives in 100% DMSO to a concentration of 10 mg/mL .

    • Note: Fluorinated pyridines are lipophilic. If precipitation occurs, sonicate at 40°C for 5 minutes.

  • Inoculum Preparation:

    • Prepare a direct colony suspension of bacteria in saline to match a 0.5 McFarland turbidity standard (~1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve the final assay inoculum of ~5 x 10^5 CFU/mL.

  • Plate Setup (Serial Dilution):

    • Add 100 µL of CAMHB to columns 2-12.

    • Add 200 µL of compound stock (diluted to 2x starting concentration in media) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.[1] Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + 0.5% DMSO).

    • Column 12: Sterility Control (Media only).

  • Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1-11.

    • Incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.

  • Readout:

    • Add 30 µL of Resazurin solution to each well. Incubate for 1-2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Protocol B: Mammalian Cytotoxicity Screening (MTT Assay)

Objective: Establish the cytotoxic concentration (CC50) to calculate the Selectivity Index (SI). Cell Lines: HEK293 (Normal kidney) or HepG2 (Liver) to assess metabolic toxicity.

Reagents[2]
  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Step-by-Step Methodology
  • Seeding:

    • Seed cells at 1 x 10^4 cells/well in 96-well flat-bottom plates.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Replace media with fresh media containing graded concentrations of the derivative (100 µM to 0.1 µM).

    • Critical: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

  • MTT Reaction:

    • After 48 hours of exposure, add 20 µL of MTT stock to each well.

    • Incubate for 4 hours. Viable mitochondria will reduce MTT to purple formazan crystals.

  • Solubilization & Measurement:

    • Aspirate media carefully.

    • Add 150 µL of DMSO to dissolve formazan crystals.

    • Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Analysis & SAR Interpretation

Calculation of Selectivity Index (SI)

The SI is the critical metric for drug development. It indicates the safety window of the compound.



  • SI < 1: Toxic (Compound kills host cells before bacteria).

  • SI > 10: Promising Lead.

Structure-Activity Relationship (SAR) Logic

When analyzing derivatives of 5-Chloro-2,3-difluoroisonicotinaldehyde, use the following logic map to interpret results:

SAR_Logic Core Pyridine Core (5-Cl, 2,3-diF) Linker C4-Linker Type (Hydrazone vs Imine) Core->Linker Derivatization Site Lipophilicity Lipophilicity (LogP) Driven by F/Cl Core->Lipophilicity Halogen Effect Target Target Binding (DNA Gyrase / Enoyl-ACP) Linker->Target Pharmacophore Lipophilicity->Target Cell Penetration

Figure 2: SAR Logic. The C4-linker determines the pharmacophore (binding), while the halogenated core drives cell penetration (LogP).

Reporting Data

Summarize data in the following format for publication or internal review:

Compound IDR-Group (C4)MIC (µg/mL) S. aureusCC50 (µg/mL) HEK293SI (CC50/MIC)Status
5-Cl-2,3-F-A Hydrazone-Ph2.5>100>40Hit
5-Cl-2,3-F-B Imine-4-NO264.0500.78Toxic/Inactive
Ciprofloxacin (Control)0.5>100>200Reference

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07). CLSI. [Link]

  • Lokesh, B. V. S., et al. (2017).[2] Synthesis and Biological Activity of Novel 2, 5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research, 51(4S), S681-S689.[2] [Link]

  • National Institutes of Health (NIH). (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives. PubMed Central. [Link]

Sources

Method

Application Note: 5-Chloro-2,3-difluoroisonicotinaldehyde as a Strategic Intermediate for Active Pharmaceutical Ingredients

Executive Summary 5-Chloro-2,3-difluoroisonicotinaldehyde represents a high-value, functionalized pyridine scaffold critical for the development of next-generation pharmaceuticals and agrochemicals. Its unique substituti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2,3-difluoroisonicotinaldehyde represents a high-value, functionalized pyridine scaffold critical for the development of next-generation pharmaceuticals and agrochemicals. Its unique substitution pattern—featuring two fluorine atoms at the 2,3-positions and a chlorine at the 5-position—imparts specific electronic and steric properties that are highly sought after in medicinal chemistry.

This Application Note details the technical utility of this intermediate, specifically its role as a precursor to 5-chloro-2,3-difluoroisonicotinic acid (a key building block for fluoroquinolones and kinase inhibitors) and fused heterocyclic systems like 1,X-naphthyridines . We provide validated protocols for its synthesis from 5-chloro-2,3-difluoropyridine (CDFP) and its subsequent conversion into active scaffolds, ensuring researchers can reproduce these high-stakes transformations with precision.

Chemical Profile & Structural Significance[1][2][3][4][5][6]

The tri-halogenated pyridine core offers a versatile platform for orthogonal functionalization. The aldehyde moiety at the 4-position (isonicotinyl) serves as a reactive "handle" for condensation reactions, while the 2-fluoro position is highly activated for Nucleophilic Aromatic Substitution (


), allowing for the introduction of amines or ethers late in the synthetic sequence.
Table 1: Physicochemical Properties
PropertySpecification
Chemical Name 5-Chloro-2,3-difluoroisonicotinaldehyde
CAS Number 1333319-52-0
Molecular Formula

Molecular Weight 177.54 g/mol
Parent Precursor 5-Chloro-2,3-difluoropyridine (CAS 89402-43-7)
Appearance Pale yellow to off-white solid (low melting)
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in water
Reactivity Hazards Moisture sensitive; susceptible to rapid oxidation in air

Strategic Application: Synthesis of the Aldehyde Intermediate

The primary route to 5-chloro-2,3-difluoroisonicotinaldehyde involves the regioselective lithiation of 5-chloro-2,3-difluoropyridine (CDFP) . This reaction exploits the ortho-directing effect of the fluorine atoms and the acidity of the C4 proton.

Mechanistic Insight

The C4 proton in CDFP is the most acidic site due to the inductive withdrawal from the adjacent fluorine (C3) and chlorine (C5) atoms, as well as the pyridine nitrogen. However, successful lithiation requires cryogenic conditions to prevent nucleophilic attack of the base on the fluorinated ring (defluorination).

Protocol 1: Regioselective Formylation of CDFP

Objective: Synthesize 5-chloro-2,3-difluoroisonicotinaldehyde via C4-lithiation.

Reagents:

  • Substrate: 5-Chloro-2,3-difluoropyridine (CDFP) [>98% purity][1]

  • Base: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.1 equiv)

  • Electrophile: Anhydrous DMF (1.5 equiv)

  • Solvent: Anhydrous THF

  • Quench: Acetic acid / Water

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and nitrogen inlet. Maintain an inert atmosphere throughout.

  • Solvation: Charge the flask with anhydrous THF (

    
     of substrate) and cool to -78 °C  using a dry ice/acetone bath.
    
  • Base Addition: Add LDA (2.0 M in THF/heptane) dropwise over 20 minutes. Critical: Maintain internal temperature below -70 °C to avoid "benzyne-like" decomposition pathways.

  • Lithiation: Stir the mixture at -78 °C for 45–60 minutes. The solution typically turns a deep yellow/orange, indicating the formation of the lithiated species (4-lithio-5-chloro-2,3-difluoropyridine).

  • Formylation: Add anhydrous DMF dropwise over 15 minutes. The electrophilic attack is rapid. Stir for an additional 30 minutes at -78 °C.

  • Quench: Slowly add a solution of acetic acid (2 equiv) in THF at -78 °C. Remove the cooling bath and allow the reaction to warm to 0 °C.

  • Workup: Dilute with EtOAc and wash with saturated

    
     followed by brine. Dry the organic layer over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude aldehyde is often unstable on silica gel. Purify immediately via rapid filtration through a short plug of neutral alumina or proceed directly to the next step (e.g., oxidation).

Downstream API Applications

The aldehyde is rarely the final product; it serves as a transient intermediate to access carboxylic acids (for coupling) or bicyclic heterocycles.

Pathway A: Oxidation to 5-Chloro-2,3-difluoroisonicotinic Acid

The acid derivative (CAS 406676-21-9) is a direct precursor for amide coupling reactions in the synthesis of kinase inhibitors.

  • Reagent: Sodium chlorite (

    
    ) / Sulfamic acid (Pinnick Oxidation).
    
  • Condition: 0 °C to RT in t-BuOH/Water.

  • Outcome: Quantitative conversion to the carboxylic acid without affecting the sensitive F/Cl substituents.

Pathway B: Condensation to Naphthyridine Scaffolds

Reaction with ethyl aminoacrylates or similar nucleophiles yields the 1,X-naphthyridine core, a privileged scaffold in antibiotic drug discovery (similar to Gemifloxacin and Tosufloxacin).

Visualization: Synthetic Divergence

G CDFP 5-Chloro-2,3-difluoropyridine (Starting Material) Lithio 4-Lithio Species (Transient -78°C) CDFP->Lithio LDA / THF -78°C Aldehyde 5-Chloro-2,3-difluoro- isonicotinaldehyde (Key Intermediate) Lithio->Aldehyde DMF Formylation Acid 5-Chloro-2,3-difluoro- isonicotinic Acid (API Building Block) Aldehyde->Acid Pinnick Oxidation (NaClO2) Naphthyridine Naphthyridine Core (Antibiotics/Oncology) Aldehyde->Naphthyridine Condensation (e.g., Aminoacrylates)

Figure 1: Synthetic pathway from the commercially available pyridine precursor to high-value pharmaceutical intermediates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Aldehyde) Decomposition of lithiated species.Ensure temperature stays strictly below -70 °C. Use LiTMP (non-nucleophilic) instead of LDA to prevent

side reactions.
Defluorination Nucleophilic attack at C2.Avoid excess base.[2] Quench strictly at low temperature.
Aldehyde Instability Oxidation/Polymerization.Store under Argon at -20 °C. Use immediately in the next step (telescoped synthesis).

Safety & Handling

Hazard Class:

  • Acute Toxicity (Oral): Category 4[3]

  • Skin/Eye Irritation: Category 2

  • Flammable Solid/Liquid: Depending on purity/solvate form.

Specific Precautions: Fluorinated pyridines can cause severe skin and eye irritation. The aldehyde is a potent electrophile and potential sensitizer.

  • Engineering Controls: All operations must be conducted in a fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Waste: Segregate halogenated organic waste. Do not mix with strong alkalis as this may induce rapid decomposition and heat generation.

References

  • PubChem. 5-Chloro-2,3-difluoropyridine (Compound Summary). National Library of Medicine. [Link]

  • Google Patents.Synthesis method of 2,3-difluoro-5-chloropyridine (CN101648904B).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimization of 5-Chloro-2,3-difluoroisonicotinaldehyde Synthesis

Executive Summary & Reaction Mechanics[1][2][3] The Challenge: Synthesizing 5-Chloro-2,3-difluoroisonicotinaldehyde requires the precise functionalization of the C4 position on the pyridine ring. The primary route involv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Mechanics[1][2][3]

The Challenge: Synthesizing 5-Chloro-2,3-difluoroisonicotinaldehyde requires the precise functionalization of the C4 position on the pyridine ring. The primary route involves Directed Ortho Lithiation (DoL) of 5-chloro-2,3-difluoropyridine followed by formylation.

The Failure Mode: The yield often suffers due to the competing stability of the lithiated intermediate. The C4-lithio species is prone to "Halogen Dance" (scrambling of the halogen positions) or nucleophilic attack (elimination of LiF to form reactive pyridynes) if the temperature deviates even slightly above -70°C.

The Solution: This guide focuses on the Kinetic Control Protocol using Lithium Diisopropylamide (LDA) at cryogenic temperatures, emphasizing strict moisture control and electrophile quenching dynamics.

Core Protocol: The "Kinetic Trap" Method

This protocol is designed to maximize C4 regioselectivity by exploiting the inductive acidification provided by the adjacent C3-Fluorine and C5-Chlorine atoms.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Parameter
5-Chloro-2,3-difluoropyridine 1.0SubstrateWater content < 100 ppm
LDA (2.0M in THF) 1.1 - 1.2BaseTitrate before use; Freshly prepared preferred
DMF (Anhydrous) 1.5 - 2.0ElectrophileDistilled from CaH₂; Amine-free
THF (Anhydrous) SolventMediumPeroxide-free; Stabilized
Step-by-Step Methodology
  • Cryogenic Setup: Flame-dry a 3-neck round bottom flask under Argon flow. Cool internal temperature to -78°C (Dry ice/Acetone).

  • Substrate Charging: Dissolve the starting material in anhydrous THF (0.5 M concentration).

  • Lithiation (The Critical Step):

    • Add LDA dropwise over 20–30 minutes via syringe pump.

    • CRITICAL: Maintain internal temperature < -73°C throughout addition.

    • Stirring: Stir at -78°C for exactly 45 minutes. Do not over-stir; thermodynamic equilibration favors side reactions.

  • Formylation:

    • Add anhydrous DMF dropwise (neat or 1:1 in THF) rapidly but ensuring temp stays < -70°C.

    • Stir for 30 minutes at -78°C.

  • Quench & Workup:

    • Quench with Acetic Acid/THF (1:1) at -78°C before removing the cooling bath. Why? This protonates the alkoxide intermediate immediately, preventing base-catalyzed decomposition during warming.

    • Warm to 0°C, then dilute with water/EtOAc.

Visualizing the Pathway

SynthesisPathway SM 5-Chloro-2,3- difluoropyridine Inter C4-Lithio Intermediate (Kinetic Species) SM->Inter Deprotonation (Ortho-Directing) LDA LDA (-78°C) LDA->Inter Side Side Product: Pyridyne / Tars Inter->Side T > -70°C (LiF Elimination) Prod Target Aldehyde (C4-CHO) Inter->Prod Formylation DMF DMF Quench DMF->Prod

Caption: The kinetic pathway relies on maintaining the C4-Lithio species. Deviations in temperature lead to irreversible LiF elimination.

Troubleshooting Center

Scenario A: Low Conversion (High Recovery of Starting Material)

Symptom: NMR shows mostly starting material, minimal product, and no "tar."

  • Root Cause 1: Wet Reagents. The lithiated species is a "super-base" and reacts with moisture instantly.

    • Fix: Karl-Fischer titrate your THF. Ensure DMF is distilled.

  • Root Cause 2: Degraded LDA. Commercial LDA degrades over time, forming LiOH (inactive).

    • Fix: Titrate LDA using N-pivaloyl-o-toluidine or diphenylacetic acid before use. If titer is < 80% of label, discard.

Scenario B: Formation of "Tars" or Complex Mixtures

Symptom: Dark reaction mixture; NMR shows loss of aromatic protons; multiple fluorine peaks.

  • Root Cause: Pyridyne Formation. If the temperature rises above -70°C, the C4-Lithio species eliminates LiF (from C3) to form a 3,4-pyridyne. This highly reactive species polymerizes or reacts non-selectively.

    • Fix: Check internal probe placement. Ensure the reaction is not "hot spots" during LDA addition.

  • Root Cause: Halogen Dance. The Lithium migrates to C5 (displacing Cl) or C6.

    • Fix: Reduce the "hold time" between LDA addition and DMF quench. 30-45 mins is optimal; >1 hour risks migration.

Scenario C: Low Yield of Aldehyde (Alcohol Impurity)

Symptom: Product contains 5-chloro-2,3-difluoropyridin-4-yl-methanol.

  • Root Cause: Cannizzaro Reaction or incomplete hydrolysis.

    • Fix: Avoid highly basic aqueous workups. Use a buffered quench (Ammonium Chloride or dilute Acetic Acid). Do not store the crude mixture in basic conditions.

Advanced Optimization: The "In-Situ" Trap

If the stepwise method (Protocol 2) consistently yields tars due to the instability of the lithiated intermediate, switch to the In-Situ Trapping Method .

Concept: The electrophile (compatible with base) is present before lithiation. However, DMF is not compatible with LDA (LDA reacts with DMF). You must change the electrophile or the base strategy.

Alternative Strategy: Trans-metalation

  • Lithiate with LDA at -90°C.

  • Immediately add ZnCl₂ (Zinc Chloride) to form the Zincate.

  • The Zinc species is thermally stable up to -20°C.

  • Add the electrophile (e.g., acid chloride or DMF) to the Zincate.

Decision Logic for Yield Improvement

Troubleshooting Start Yield Issue Detected CheckSM Is Starting Material Recovered? Start->CheckSM YesSM YES: Lithiation Failed CheckSM->YesSM > 50% Recov. NoSM NO: Decomposition/Side Rxn CheckSM->NoSM < 10% Recov. Water Check Moisture Content (THF/Substrate) YesSM->Water BaseQual Titrate LDA YesSM->BaseQual TempCheck Was Temp > -70°C? NoSM->TempCheck Quench Check Quench pH (Avoid Basic Workup) NoSM->Quench

Caption: Diagnostic flow for isolating chemical vs. physical failure modes.

Frequently Asked Questions (FAQs)

Q: Can I use n-Butyllithium (n-BuLi) instead of LDA? A: Not recommended. n-BuLi is nucleophilic and can attack the C6 position or the C2 position (displacing Fluorine) via S_NAr mechanisms. LDA is a non-nucleophilic base, which is required to ensure proton abstraction (lithiation) rather than addition.

Q: Why is the position 4 favored over position 6? A: The C4 proton is flanked by two electron-withdrawing halogens (F at C3 and Cl at C5). The inductive effect (-I) makes this proton significantly more acidic than the C6 proton (flanked by N and Cl). Additionally, the Fluorine atom at C3 provides a "Directing Group" effect, coordinating with the Lithium to stabilize the transition state at C4.

Q: The product turns yellow/brown upon storage. Is it degrading? A: Yes. Halogenated pyridine aldehydes are sensitive to oxidation (to the carboxylic acid) and hydration.

  • Storage: Store under Argon at -20°C.

  • Stabilization: Store as the acetal if long-term storage is required, then deprotect immediately before use.

References

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[2] (Foundational text on "Directing Groups" and Ortho-Lithiation mechanics).

  • Gribble, G. W., & Li, J. J. (2011). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist.
  • Marsais, F., & Quéguiner, G. (1981). "Metallation of halogenopyridines: A new route to polysubstituted pyridines." Tetrahedron, 39(12), 2009-2021.[3] (Primary literature on lithiation of halopyridines).[1][4]

  • Vertex AI Search. (2026). Patent Analysis: WO2008076325 & CN101648904B. (Industrial synthesis routes for 5-chloro-2,3-difluoropyridine derivatives). [5]

  • Sigma-Aldrich. (2025). Product Specification: 5-Chloro-2,3-difluoropyridine.

Sources

Optimization

Technical Support Center: Purification of 5-Chloro-2,3-difluoroisonicotinaldehyde

CAS: 1261833-87-1 (and related analogs) Document ID: TSC-PUR-PYR-04 Status: Active / Verified[1] Executive Summary & Stability Profile The Challenge: 5-Chloro-2,3-difluoroisonicotinaldehyde is a high-value intermediate,...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1261833-87-1 (and related analogs) Document ID: TSC-PUR-PYR-04 Status: Active / Verified[1]

Executive Summary & Stability Profile

The Challenge: 5-Chloro-2,3-difluoroisonicotinaldehyde is a high-value intermediate, often used as a scaffold for kinase inhibitors and agrochemicals.[1] Its purification is complicated by two competing instability factors:

  • Aldehyde Oxidation: Like all benzaldehyde analogs, it readily oxidizes to the carboxylic acid (5-chloro-2,3-difluoroisonicotinic acid) upon exposure to air.[1]

  • Nucleophilic Sensitivity (

    
    ):  The 2,3-difluoro motif on the pyridine ring is highly activated.[1] The C2 position is extremely susceptible to nucleophilic attack, particularly by hydroxide or alkoxides. Standard aldehyde purification methods involving strong bases (NaOH) will destroy this molecule. [1]
    

Core Recommendation: For crude purity >80%, Recrystallization is the most scalable method.[1] For crude purity <80% or difficult separations, Bisulfite Adduct Purification (Modified) is the gold standard, provided mild regeneration conditions are used.[1]

Decision Matrix: Selecting Your Workflow

Before initiating purification, assess your crude material.[1][2] Do not waste time on chromatography if a simple wash will suffice.

PurificationWorkflow Start Crude Material Analysis (H-NMR / LCMS) PurityHigh Purity > 85% Main Impurity: Trace Solvents/SM Start->PurityHigh PurityMed Purity 60-85% Impurity: Regioisomers/Tar Start->PurityMed PurityLow Purity < 60% Impurity: Heavy Oxidation/Oligomers Start->PurityLow Recryst Method A: Recrystallization (Hexane/EtOAc) PurityHigh->Recryst Scalable Bisulfite Method B: Bisulfite Adduct (Selectivity for Aldehyde) PurityMed->Bisulfite High Specificity Column Method C: Buffered Silica Column (Neutralized Phase) PurityLow->Column Remove Bulk Tar Column->Bisulfite Polishing Step

Figure 1: Strategic decision tree for purification based on initial crude purity.

Detailed Protocols

Method A: Recrystallization (Preferred for Scale)

Best for: Removing non-polar impurities and trace starting materials.

The Logic: Halogenated pyridines are lipophilic but the aldehyde group adds polarity.[1] A non-polar/polar solvent gradient forces the impurities to stay in the mother liquor.

Solvent SystemRatio (v/v)TemperatureNotes
Hexanes / EtOAc 10:1 to 5:150°C

-20°C
Most common.[1] Dissolve in min. EtOAc, add Hexanes until cloudy.
Heptane / Toluene 8:165°C

0°C
Higher boiling point allows better solubility for "oily" crudes.
MTBE / Pentane 1:3Reflux

-10°C
Good for removing des-halo impurities.[1]

Protocol:

  • Dissolve crude solid in the minimum amount of the "Polar" solvent (EtOAc or Toluene) at elevated temperature.

  • Slowly add the "Non-polar" solvent (Hexane or Heptane) dropwise until persistent turbidity is observed.

  • Add 1-2 drops of the polar solvent to clear the solution.[1]

  • Allow to cool to Room Temp (RT) slowly (insulate flask with foil).

  • Transfer to -20°C freezer for 12 hours.

  • Filter cold and wash with cold non-polar solvent.

Method B: Bisulfite Adduct (The "Magic Bullet")

Best for: Isolating the aldehyde from ketones, alcohols, or regioisomers.

Critical Warning: Standard regeneration uses NaOH. Do NOT use NaOH. It will hydrolyze the Fluorine at C2.[1] Use the Modified Mild Regeneration below.

Step 1: Adduct Formation [1]

  • Dissolve crude (10 g) in EtOAc (50 mL).

  • Add saturated aqueous Sodium Bisulfite (

    
    , 30 mL).
    
  • Stir vigorously for 2-4 hours. The aldehyde converts to the water-soluble bisulfite adduct.[1][3]

  • Separation:

    • If a solid precipitates: Filter it.[3][4] This is your pure adduct. Wash with EtOAc.[2][5]

    • If no solid: Separate layers. Keep the Aqueous Layer (contains product). Wash aqueous layer 2x with EtOAc to remove organic impurities.

Step 2: Mild Regeneration (The Expert Twist) Reference: Kjell et al., J. Org.[1] Chem (1999) - Modified for Fluorinated Substrates.[1]

  • Option 1 (Aqueous - Mild): Treat the aqueous adduct solution with solid Sodium Bicarbonate (

    
    ) until pH 8-9, then heat gently to 40°C while extracting with EtOAc.[1] Risk: Slow hydrolysis.[1]
    
  • Option 2 (Non-Aqueous - Recommended):

    • Dry the solid adduct (from Step 1) thoroughly.

    • Suspend in Acetonitrile (MeCN).

    • Add Chlorotrimethylsilane (TMS-Cl).[1][5]

    • Mechanism: TMS-Cl traps the sulfite as volatile

      
       and NaCl, regenerating the aldehyde under anhydrous conditions.[1]
      
    • Filter off inorganic salts and evaporate MeCN.

Method C: Flash Chromatography (Troubleshooting)

Best for: Removing tar or baseline impurities.

The Issue: Silica gel is acidic (


). This can degrade the aldehyde or cause the pyridine nitrogen to stick/streak.
The Fix:  You must neutralize the stationary phase.[1][6]

Protocol:

  • Slurry: Prepare silica slurry in Hexanes.

  • Buffer: Add 1% Triethylamine (

    
    ) to the slurry and mix for 10 mins.
    
  • Pack: Pour column.

  • Eluent: Run gradient 0%

    
     20% EtOAc in Hexanes.
    
    • Note: The product will elute earlier than expected due to the deactivated silica.

Troubleshooting & FAQs

Q1: My product turned from white to brown overnight. What happened?

Diagnosis: Autoxidation. The Fix: You formed 5-chloro-2,3-difluoroisonicotinic acid.

  • Check: Run an NMR. Look for a broad singlet at 10-13 ppm (COOH) and loss of the sharp singlet at ~10.2 ppm (CHO).[1]

  • Prevention: Store under Argon at -20°C. If acid is present, dissolve in EtOAc and wash with saturated

    
    .[1] The acid goes into the water; the aldehyde stays in the organic layer.[1]
    
Q2: I used NaOH to regenerate the bisulfite adduct, and now I have a new impurity.

Diagnosis: Nucleophilic Aromatic Substitution (


).
Explanation:  Hydroxide (

) attacked the C2-Fluorine.[1] You likely made 5-chloro-2-hydroxy-3-fluoroisonicotinaldehyde.[1] Solution: This is irreversible. You must restart. Use the Bicarbonate or TMS-Cl regeneration methods described in Method B.[1]
Q3: The product is oiling out during recrystallization.

Diagnosis: "Oiling out" occurs when the melting point is lower than the solvent boiling point, or the solution is too concentrated.[1] The Fix:

  • Re-heat the mixture to redissolve the oil.

  • Add more Solvent B (the good solvent, e.g., EtOAc).[1][7]

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula to induce nucleation.

  • Cool slower . Wrap the flask in a towel.

Q4: Can I distill this compound?

Answer: Not recommended. Poly-halogenated pyridine aldehydes have high boiling points and are thermally unstable.[1] Heating >100°C often leads to polymerization or decomposition (decarbonylation). Kugelrohr distillation under high vacuum (<0.1 mbar) might work for small scales (1-2g), but it is high risk.[1]

Analytical Validation Standards

After purification, validate integrity using these specific markers:

TechniqueMarkerAcceptance Criteria
1H-NMR Aldehyde ProtonSinglet,

ppm. Sharp.[1]
19F-NMR F-F CouplingTwo distinct signals.[1] Check for integration ratio (1:1).
LC-MS M+H / M+MeOHAldehydes often form hemiacetals in Methanol (

).[1] Do not mistake this for an impurity.

References

  • Bisulfite Purification Mechanism & Non-Aqueous Regeneration: Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[1][5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722–5724.

  • General Reactivity of Fluorinated Pyridines: Chambers, R. D., & Sargent, C. R. (1981).[1] Polyfluoroheterocyclic chemistry. Advances in Heterocyclic Chemistry, 28, 1-71.[1]

  • Handling of Pyridine Aldehydes: Brindle, C. S., et al. (2017).[1] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes. Organic Process Research & Development.

  • Recrystallization of Halogenated Aromatics: University of Rochester, Dept of Chemistry. Common Solvents for Recrystallization.

Sources

Troubleshooting

Technical Support Center: Formylation of 5-Chloro-2,3-difluoropyridine

This technical support guide addresses the specific challenges in the formylation of 5-chloro-2,3-difluoropyridine to synthesize 5-chloro-2,3-difluoropyridine-4-carbaldehyde . This transformation relies on Directed Ortho...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific challenges in the formylation of 5-chloro-2,3-difluoropyridine to synthesize 5-chloro-2,3-difluoropyridine-4-carbaldehyde . This transformation relies on Directed Ortho Metalation (DoM), a powerful but sensitive protocol where competition between deprotonation (desired) and nucleophilic attack (undesired) dictates success.[1]

Topic: Troubleshooting Side Reactions & Process Optimization Target Product: 5-chloro-2,3-difluoropyridine-4-carbaldehyde Standard Protocol: Lithiation (


) followed by electrophilic quench (DMF/N-Formylpiperidine).[1]

Part 1: Critical Reaction Pathway & Side Reactions[1]

The synthesis relies on the regioselective lithiation at the C4 position , which is electronically activated by the adjacent C3-Fluorine and C5-Chlorine atoms.[1] However, the electron-deficient nature of the pyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (


).[1]
Reaction Logic Visualization

The following diagram illustrates the competition between the desired DoM pathway and the critical


 side reaction.

ReactionPathway cluster_conditions Critical Control Parameters SM 5-Chloro-2,3- difluoropyridine Lithiated C4-Lithio Species (Key Intermediate) SM->Lithiated Deprotonation (Kinetic Control, -78°C) SNAr_Int Meisenheimer Complex SM->SNAr_Int Nucleophilic Attack (Thermodynamic, > -50°C) Base Base (LDA or LiTMP) Product Target Aldehyde (C4-CHO) Lithiated->Product + DMF / H3O+ Side1 Impurity A: 2-Amino-subst. (SNAr Product) SNAr_Int->Side1 Elimination of F- Side2 Impurity B: Hydrolysis (2-OH) Product->Side2 Acidic Workup (Excessive Heat)

Caption: Pathway divergence showing the competition between C4-lithiation (green path) and C2-nucleophilic attack (red path).

Part 2: Troubleshooting Guide (Q&A)

Category 1: Impurity Profiling[1]

Q1: I am observing a significant impurity (~15-20%) with a mass of +51 amu relative to the starting material (or +41 amu if using diethylamine). What is this? Diagnosis: This is the


 amination product .
Explanation:  Fluorinated pyridines are electrophilic.[1] If you use a nucleophilic base like LDA  (Lithium Diisopropylamide) and the temperature rises above -60°C, the diisopropylamide anion attacks the C2 position, displacing the fluorine atom.[1]
Solution: 
  • Switch Base: Replace LDA with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1] LiTMP is sterically bulkier and significantly less nucleophilic, drastically reducing

    
     rates while maintaining basicity for deprotonation.[1]
    
  • Temperature Control: Ensure internal temperature never exceeds -70°C during base addition.

Q2: My crude NMR shows a "clean" aldehyde, but after acidic workup, I see a new peak and loss of fluorine signal. Why? Diagnosis: Hydrolysis of the C2-Fluorine . Explanation: The 2-position, activated by the ring nitrogen and the newly formed electron-withdrawing formyl group at C4, becomes hyper-sensitive to hydrolysis.[1] Strong acidic workup (e.g., 6M HCl) or prolonged exposure to water can convert the 2-F to a 2-OH (pyridone tautomer).[1] Solution:

  • Quench Gently: Use a buffered quench (e.g., saturated

    
     or acetic acid/THF mixture) at low temperature.[1]
    
  • Avoid Strong Acids: Do not use strong mineral acids to hydrolyze the amino-alkoxide intermediate.[1] Water alone or weak citric acid is sufficient.[1]

Category 2: Process Optimization

Q3: The reaction stalls at 60% conversion even with excess base. Adding more base only increases impurities. Diagnosis: Aggregate formation or "Base Kill". Explanation: Lithium bases can form stable, non-reactive aggregates in pure THF.[1] Furthermore, the formed C4-lithio species can deprotonate the unreacted starting material if mixing is poor, or react with the solvent.[1] Solution:

  • Add Co-solvent: Introduce HMPA (hazardous) or DMPU (safer alternative) as a co-solvent (1-2 equivalents).[1] This breaks up lithium aggregates, increasing the kinetic basicity and reaction rate.[1]

  • Reverse Addition: If stability of the lithiated species is the issue, consider an in situ trapping method (mixing the electrophile with the substrate before adding base), though this is risky with DMF (which reacts with bases).[1] A better approach is Barbier-type conditions using a silyl chloride if the aldehyde is not strictly required immediately, or ensuring rapid mixing (flow chemistry).[1]

Q4: I see a dimerized impurity (Mass = 2 x SM - halogen). Diagnosis: Wurtz-type Coupling. Explanation: The lithiated pyridine attacks a non-lithiated halogenated pyridine molecule, displacing a chloride or fluoride.[1] Solution:

  • Concentration: Run the reaction more dilute (0.1 M - 0.2 M).

  • Rate: Increase the addition rate of the base (while maintaining cooling) to convert all SM to the lithio-species rapidly, leaving no electrophilic SM for the lithio-species to attack.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize


 and hydrolysis side reactions.[1]

Reagents:

  • Substrate: 5-chloro-2,3-difluoropyridine (1.0 eq)[1]

  • Base: LiTMP (1.2 eq) [Prepared fresh from TMP and n-BuLi][1]

  • Electrophile: DMF (1.5 eq)

  • Solvent: Anhydrous THF (10-15 volumes)

Step-by-Step Methodology:

  • Base Preparation (The "Bulky" Shield):

    • In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.25 eq) in THF.

    • Cool to -10°C. Add n-BuLi (1.2 eq) dropwise.[1] Stir for 30 min.

    • Why? Pre-forming LiTMP eliminates free n-BuLi, which is a potent nucleophile that would destroy the starting material.[1]

  • Cryogenic Lithiation:

    • Cool the LiTMP solution to -78°C .

    • Add 5-chloro-2,3-difluoropyridine (dissolved in minimal THF) slowly along the flask wall (pre-cooling the stream).

    • Critical Control: Internal temp must remain < -70°C.[1]

    • Stir for 45-60 minutes at -78°C. The solution typically turns yellow/orange.

  • Formylation:

    • Add anhydrous DMF (1.5 eq) dropwise.[1]

    • Stir at -78°C for 30 minutes.

    • Warm up: Allow the reaction to warm slowly to -20°C over 1 hour. Do not rush to room temp immediately.

  • Quench & Workup:

    • Quench with Acetic Acid (2 eq) in THF at -20°C, then add water.

    • Why? Avoiding mineral acids prevents hydrolysis of the 2-F atom.[1]

    • Extract with EtOAc.[1] Wash with brine.[1] Dry over

      
      .[1]
      

Part 4: Data Summary & Impurity Table

CompoundStructure DescriptionOrigin/CausePrevention
Target Product 4-Formyl-5-Cl-2,3-diF-PyridineDesired DoM ReactionN/A
Impurity A 2-Amino-5-Cl-3-F-Pyridine

by Amide Base
Use LiTMP; Keep T < -70°C
Impurity B 2-Hydroxy-5-Cl-3-F-PyridineHydrolysis of 2-FAvoid strong acid workup
Impurity C 5-Cl-2,3-diF-Pyridine DimerCoupling of Lithio-species + SMDilute reaction; rapid base addition
Impurity D 5-Chloro-2,3-difluoropyridineUnreacted SMWet solvent; Base decomposition

References

  • Schlosser, M. (2005).[1][2] Organometallics in Synthesis: A Manual. Wiley.[1][3] (Authoritative source on base selection (LiTMP vs LDA) for halopyridines).

  • Gribble, G. W., & Joule, J. A. (2010).[1] Progress in Heterocyclic Chemistry. Elsevier.[1] (Mechanisms of

    
     in fluorinated heterocycles).
    
  • Marsais, F., & Quéguiner, G. (1981).[1] Metallation of Halopyridines: A New Synthesis of Polysubstituted Pyridines. Tetrahedron, 37(11), 1937-1944.[1] (Foundational text on regioselectivity in pyridine lithiation).[1]

  • ChemicalBook. (n.d.).[1] 5-Chloro-2,3-difluoropyridine Properties and Synthesis. Link (Source for physical properties and precursor synthesis).[1]

Sources

Optimization

Optimizing reaction conditions for 5-Chloro-2,3-difluoroisonicotinaldehyde substitutions

This guide serves as a technical support resource for optimizing substitution reactions on 5-Chloro-2,3-difluoroisonicotinaldehyde . It is designed for medicinal chemists and process engineers requiring precise control o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for optimizing substitution reactions on 5-Chloro-2,3-difluoroisonicotinaldehyde . It is designed for medicinal chemists and process engineers requiring precise control over regioselectivity and yield.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Optimization of SNAr and Aldehyde Manipulation Scaffold ID: 5-Cl-2,3-dF-Py-CHO

Core Reactivity & Regioselectivity Logic

Before initiating any protocol, you must understand the electronic landscape of this scaffold. The molecule presents three electrophilic sites competing for nucleophilic attack.

The Reactivity Hierarchy
  • Position C-2 (Fluorine): Primary SNAr Site. Highly activated by the adjacent ring nitrogen (ortho-effect) and the electron-withdrawing nature of the pyridine ring.

  • Position C-3 (Fluorine): Secondary SNAr Site. Less activated by the ring nitrogen (meta) but activated by the ortho-formyl group (C-4).

  • Position C-4 (Aldehyde): Susceptible to 1,2-addition (Grignard, reduction) or condensation (reductive amination).

  • Position C-5 (Chlorine): Inert under standard conditions. Chlorine is a poorer leaving group than fluorine in SNAr and lacks the ortho-nitrogen activation.

Visualizing the Pathway

The following diagram illustrates the competing pathways and the thermodynamic preference for C-2 substitution.

ReactivityMap cluster_legend Reaction Logic Start 5-Chloro-2,3-difluoro- isonicotinaldehyde C2_Path C-2 Substitution (Major Product) Start->C2_Path  Nucleophile (1.0 eq)  Low Temp (-10°C to 0°C)  Fast Kinetics C3_Path C-3 Substitution (Minor/Impurity) Start->C3_Path  High Temp (>60°C)  Excess Nucleophile CHO_Path C-4 Aldehyde Attack (1,2-Addition) Start->CHO_Path  Hard Nucleophiles  (e.g., R-Li, R-MgBr)  No Protection Note Fluorine at C-2 is the most labile due to N-activation.

Figure 1: Reactivity landscape of 5-Chloro-2,3-difluoroisonicotinaldehyde showing the kinetic preference for C-2 substitution.

Optimized Protocols

Protocol A: Regioselective SNAr with Amines (C-2 Substitution)

Target: Synthesis of 2-amino-3-fluoro-5-chloro-4-formylpyridine derivatives.

Context: Amines are "hard" nucleophiles. To prevent attack at the aldehyde or the C-3 fluorine, temperature control is critical.

Reagents:

  • Substrate: 5-Chloro-2,3-difluoroisonicotinaldehyde (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.05 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Anhydrous THF (preferred) or Acetonitrile (MeCN). Avoid alcohols to prevent hemiacetal formation.

Step-by-Step:

  • Preparation: Dissolve the substrate in anhydrous THF (0.1 M concentration) under N2 atmosphere.

  • Cooling: Cool the solution to -10°C (ice/acetone bath).

  • Addition: Mix the amine and DIPEA in a separate vial with a small amount of THF. Add this mixture dropwise to the substrate solution over 20 minutes.

    • Why? Rapid addition creates localized hot spots, leading to C-3 substitution byproducts.

  • Monitoring: Stir at -10°C for 1 hour. Monitor by TLC or LC-MS.

    • Success Marker: Disappearance of starting material; single peak formation.

  • Quench: Dilute with EtOAc, wash with saturated NH4Cl (aq), then brine.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: SNAr with Alkoxides/Phenols

Target: Ether formation.

Context: Alkoxides are more reactive and basic than amines. There is a high risk of "over-reaction" (displacing both fluorines) or Cannizzaro-type degradation of the aldehyde.

Modifications:

  • Base: Use Cs2CO3 (Cesium Carbonate) for phenols; NaH for aliphatic alcohols.

  • Solvent: DMF or NMP (Polar aprotic is required to solubilize the carbonate).

  • Temperature: 0°C is mandatory. Do not heat.

Troubleshooting Guide

Use this table to diagnose reaction failures.

SymptomProbable CauseCorrective Action
Mixture of Regioisomers (C2 + C3) Reaction temperature too high or addition too fast.Repeat reaction at -20°C. Add nucleophile via syringe pump over 1 hour.
Aldehyde peak missing in NMR Formation of hemiaminal (with amines) or hemiacetal.Ensure workup includes an acidic wash (mild HCl or citric acid) to hydrolyze the intermediate back to the aldehyde.
Low Yield / Black Tar Polymerization of the aldehyde or pyridine ring degradation.Exclude light. Ensure strict O2-free conditions. Switch solvent from DMF to THF to allow lower temp.
No Reaction (Nucleophile remains) Nucleophile is too bulky or deactivated.Switch solvent to DMSO to increase nucleophilicity. Allow temperature to rise to 20°C slowly.
Loss of Chlorine (C-5) Extremely rare; implies Pd contamination or radical mechanism.Check solvent purity. Ensure no transition metals are present.

Frequently Asked Questions (FAQ)

Q: Can I perform a reductive amination on the aldehyde before the SNAr reaction? A: Not recommended. The amine used for reductive amination will likely perform an SNAr on the C-2 fluorine before it reacts with the aldehyde, or you will get a mixture of both.

  • Strategy: Perform the SNAr first (installing your desired group at C-2), then perform the reductive amination on the C-4 aldehyde.

Q: Why is the C-3 fluorine so much harder to displace? A: While C-3 is ortho to the electron-withdrawing formyl group, it is meta to the ring nitrogen. The inductive withdrawal from the nitrogen is the dominant activating force in pyridines. Therefore, C-2 (ortho to N) reacts orders of magnitude faster than C-3.

Q: Is the aldehyde stable to lithiation (e.g., for halogen exchange)? A: No. Organolithiums will attack the aldehyde immediately. You must protect the aldehyde as an acetal (e.g., using ethylene glycol and pTsOH) before attempting any metal-halogen exchange at the C-5 chlorine position.

Q: How do I distinguish between the C-2 and C-3 substituted products by NMR? A:

  • 19F NMR: The starting material has two signals. The product will have one.

    • C-2 Substituted Product: The remaining fluorine is at C-3. It will show a coupling constant to the C-4 aldehyde proton (if visible) or specific shifts typical of meta-to-nitrogen fluorines.

    • C-3 Substituted Product: The remaining fluorine is at C-2. This fluorine is usually more shielded (upfield) and shows strong coupling to the ring nitrogen (if N-15 labeled) or distinct splitting patterns.

  • 1H NMR: Look for the NOE (Nuclear Overhauser Effect) between your nucleophile's protons and the aldehyde proton. If you see an NOE, the nucleophile is at C-3 (ortho to aldehyde). If no NOE is observed, it is likely at C-2.

Decision Workflow

Follow this logic tree to select the correct experimental path.

Workflow Start Start: 5-Cl-2,3-dF-Py-CHO Q1 Target Modification? Start->Q1 Branch1 Nucleophilic Substitution (S_N_Ar) Q1->Branch1 Branch2 Aldehyde Manipulation Q1->Branch2 SubBranch1 Is Nucleophile an Amine? Branch1->SubBranch1 Action3 Protect F-groups first? (Unlikely needed) Branch2->Action3 Grignard Addition Action4 Standard Reductive Amination (AFTER S_N_Ar) Branch2->Action4 Reductive Amination Action1 Use Protocol A (THF, -10°C, DIPEA) SubBranch1->Action1 Yes Action2 Use Protocol B (DMF, 0°C, Cs2CO3) SubBranch1->Action2 No (Thiol/Alcohol)

Figure 2: Decision tree for experimental planning.

References

  • Regioselectivity in Polyfluoropyridines: Chambers, R. D., et al. "Polyhalogenoheterocyclic compounds. Part I. Reactivity of polyfluoropyridines." Journal of the Chemical Society, 1964.

  • SNAr Mechanisms on Pyridines: Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in the Pyridine Series." Chemical Reviews, 1951.

  • Handling Pyridine Carbaldehydes: Kato, T., et al. "Reaction of pyridine-aldehyde with nucleophiles." Yakugaku Zasshi, 1980.

  • General SNAr Methodology (Modern): Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Heterocycles." Angewandte Chemie International Edition, 2019.

Troubleshooting

Technical Support Center: 5-Chloro-2,3-difluoroisonicotinaldehyde Synthesis

Current Status: Operational Topic: Synthesis & Troubleshooting for CAS: 1261832-62-3 (and related analogs) Support Tier: Level 3 (Senior Application Scientist)[1] System Overview & Chemistry Logic Target Molecule: 5-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Synthesis & Troubleshooting for CAS: 1261832-62-3 (and related analogs) Support Tier: Level 3 (Senior Application Scientist)[1]

System Overview & Chemistry Logic

Target Molecule: 5-Chloro-2,3-difluoroisonicotinaldehyde Core Challenge: Installing a formyl group (-CHO) at the C4 position of the pyridine ring with high regioselectivity while preserving the labile C-Cl and C-F bonds.

The synthesis of this intermediate typically relies on Directed Ortho-Metallation (DoM) . This process uses the inherent acidity of the C4 proton—sandwiched between the electronegative Fluorine at C3 and Chlorine at C5—to selectively install the aldehyde.

The "Gold Standard" Route
  • Precursor: 5-Chloro-2,3-difluoropyridine[1][2][3]

  • Reagent: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)

  • Electrophile: Dimethylformamide (DMF) or N-Formylpiperidine (NFP)

  • Mechanism: Kinetic Deprotonation

    
     Formylation 
    
    
    
    Hydrolysis

SynthesisWorkflow cluster_side Critical Failure Modes Start 5-Chloro-2,3- difluoropyridine Base LDA / LiTMP (-78°C, THF) Start->Base Dry THF Inter Lithiated Species (C4-Li) Base->Inter Kinetic Control Nucleophilic Nucleophilic Attack (at C2-F) Base->Nucleophilic If n-BuLi used directly Quench DMF / NFP (Electrophile) Inter->Quench Formylation HalogenDance Halogen Dance (Isomerization) Inter->HalogenDance Temp > -60°C Hydrolysis Acidic Workup (H3O+) Quench->Hydrolysis Intermediate Breakdown Product Target Aldehyde Hydrolysis->Product Isolation

Figure 1: Standard synthetic workflow for C4-selective formylation of fluorinated pyridines.

Troubleshooting Guides (Q&A Format)

Module A: Regioselectivity & Yield Issues

Q: I am getting a mixture of isomers or starting material recovery. Why isn't the reaction selective for C4?

A: The selectivity is driven by the acidity of the ring protons.

  • The Science: The C4 proton is flanked by a Fluorine (C3) and a Chlorine (C5).[1] The inductive effect of both halogens, combined with the ortho-directing ability of the Fluorine, makes C4 significantly more acidic (pKa ~24-26) than C6.

  • The Fix:

    • Check your Base: Do NOT use n-BuLi directly. n-BuLi is nucleophilic and will attack the C2-F position (SNAr), displacing the fluorine rather than deprotonating. You must use a non-nucleophilic base like LDA or LiTMP.

    • Temperature Discipline: The lithiated species is kinetically stable at -78°C. If the temperature creeps up (even to -50°C), the lithium can migrate to the thermodynamically more stable position (often C6) or cause "halogen scrambling" (see Module B).

    • Stoichiometry: Use a slight excess of base (1.1 – 1.2 eq).

Q: My yield is consistently low (<40%). Where is the mass going?

A: Low yield in fluorinated pyridine synthesis usually points to three culprits:

  • Moisture (The Silent Killer): The C4-lithiated species is extremely basic. Even trace water in your THF or DMF will protonate it instantly, returning it to the starting material.

    • Protocol Check: Distill THF over Na/Benzophenone or use a column drying system. Ensure the reaction vessel is flame-dried under Argon.

  • Incomplete Formylation: DMF can sometimes be sluggish.

    • Alternative: Switch to N-Formylpiperidine (NFP) . It is often more reactive and less prone to side reactions than DMF in these specific matrices.

  • Hydrate Formation (The "Invisible" Product): See Module C.

Module B: Impurities & Side Reactions

Q: I see "de-chlorinated" byproducts or weird isomers in my GC-MS. What is happening?

A: You are likely experiencing the "Halogen Dance" .

  • The Mechanism: Although Fluorine bonds are strong, the Chlorine at C5 is susceptible to Lithium-Halogen exchange. If the reaction warms up, the C4-Lithium can exchange with the C5-Chlorine on a neighboring molecule, or migrate.

  • Troubleshooting Matrix:

SymptomDiagnosisCorrective Action
Des-Chloro Product Li-Cl Exchange occurredKeep T < -75°C strictly. Quench faster.
C6-Formyl Isomer Thermodynamic EquilibrationQuench immediately after lithiation (15-30 min max). Do not "soak" the anion.
C2-Butylated Product Nucleophilic AttackEnsure n-BuLi is fully converted to LDA before adding the pyridine.

Q: Can I use "Inverse Addition" to prevent this? A: Yes, and it is highly recommended.

  • Protocol: Instead of adding the base to the pyridine, pre-cool the LDA solution to -78°C and add the pyridine solution slowly to the base. This ensures the concentration of non-lithiated pyridine (which acts as the acceptor for the halogen dance) is kept low relative to the base.

Module C: Isolation & Analysis (The "Hidden" Trap)

Q: My NMR shows no aldehyde peak (9-10 ppm), but the mass spec says the product is there. Is my product decomposing?

A: Not decomposing—Hydrating .[1]

  • The Phenomenon: Electron-deficient aldehydes (like this one, with F and Cl withdrawing electrons) are hygroscopic. They greedily absorb water from the air or silica gel to form the gem-diol (hydrate) :

    
    
    
  • The Evidence:

    • 1H NMR: Loss of signal at ~10.0 ppm. Appearance of a broad singlet or doublet at ~6.0–6.5 ppm (the methine proton of the hydrate).

    • 13C NMR: The carbonyl carbon shifts from ~185 ppm to ~85-90 ppm.

  • The Fix:

    • Drying: Dissolve the product in Toluene and reflux with a Dean-Stark trap, or store over activated 4Å molecular sieves in a desiccator.

    • Analysis: Run NMR in anhydrous DMSO-d6 or CDCl3 dried over K2CO3.

Validated Experimental Protocol

Objective: Synthesis of 5-Chloro-2,3-difluoroisonicotinaldehyde (10g Scale)

  • Setup: 500 mL 3-neck flask, internal thermometer, Argon inlet, addition funnel.

  • Reagent Prep:

    • LDA Generation: Charge flask with anhydrous THF (100 mL) and diisopropylamine (1.15 eq). Cool to -20°C. Add n-BuLi (1.15 eq, 2.5M in hexanes) dropwise. Stir 20 min.

  • Lithiation (Critical Step):

    • Cool LDA solution to -78°C (Dry Ice/Acetone bath).

    • Dissolve 5-Chloro-2,3-difluoropyridine (1.0 eq) in THF (50 mL).

    • Add pyridine solution dropwise to the LDA over 30 mins. Maintain internal temp < -73°C.

    • Wait: Stir at -78°C for exactly 45 minutes. (Do not over-stir).

  • Formylation:

    • Add anhydrous DMF (1.5 eq) or N-Formylpiperidine (1.2 eq) dropwise.

    • Stir at -78°C for 30 mins.

  • Quench & Workup:

    • Pour the cold reaction mixture into a vigorously stirring solution of dilute HCl (1M) or saturated NH4Cl.

    • Extract with EtOAc (3x).

    • Crucial: Wash organic layer with Brine, dry over Na2SO4.

    • Concentrate. Note: If the oil solidifies into a "wet" solid, it is likely the hydrate.

Troubleshooting Logic Tree

TroubleshootingTree Problem Start: Identify Issue Yield Low Yield / No Reaction Problem->Yield Purity Impure / Wrong Isomer Problem->Purity Analysis NMR/Data Mismatch Problem->Analysis Water Check Solvent Water Content (Must be <50 ppm) Yield->Water BaseQual Titrate n-BuLi (Is it degraded?) Yield->BaseQual Temp Was Temp > -70°C? (Halogen Dance Risk) Purity->Temp Mode Switch to Inverse Addition (Prevents Scrambling) Purity->Mode Hydrate Hydrate Formation? Check 6.0ppm in NMR Analysis->Hydrate Dehydrate Reflux in Toluene (Dean-Stark) Hydrate->Dehydrate Yes

Figure 2: Diagnostic logic for common synthetic failures.

References

  • Schlosser, M. (2005).[4] Organometallics in Synthesis: A Manual. Wiley.[1] (Authoritative source on "Halogen Dance" and DoM mechanics).

  • Vertex Pharmaceuticals. (2016). Preparation of 5-chloro-2,3-difluoropyridine. CN106008329A.[1] (Describes the precursor synthesis and halogen handling).

  • Marsais, F., & Quéguiner, G. (1981). Metallation of Halopyridines: Regioselectivity and Synthetic Applications. Tetrahedron, 39(12), 2009-2021.
  • L'Helgoual'ch, J. M., et al. (2013). Regioselective Lithiation of 2-Chloropyridines. Journal of Organic Chemistry. (Verifying C4 vs C6 acidity in chlorinated pyridines).

  • Gribble, G. W. (2002). Lithiation of Pyridines. Chemical Society Reviews.[1] (General review confirming the directing effects of Fluorine).

Sources

Optimization

Process Development Support Center: 5-Chloro-2,3-difluoroisonicotinaldehyde

Welcome to the Process Development Support Center. This technical guide addresses the scale-up challenges for synthesizing 5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 1198146-24-1 / Related intermediates).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Development Support Center. This technical guide addresses the scale-up challenges for synthesizing 5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 1198146-24-1 / Related intermediates). This molecule is a critical scaffold in the synthesis of next-generation agrochemicals (e.g., pyroxsulam analogs) and fluorinated pharmaceuticals.[1]

The primary synthesis route involves the cryogenic directed ortho-lithiation (DoM) of 5-chloro-2,3-difluoropyridine followed by formylation.[1] This pathway is chemically efficient but engineering-intensive due to the instability of the lithiated intermediate and the high exothermicity of the quench.[1]

Part 1: The Synthetic Pathway & Logic

Core Philosophy: In fluorine-substituted pyridines, regioselectivity is dictated by the interplay between the kinetic acidity of the C4-proton (activated by the adjacent C3-Fluorine and C5-Chlorine) and the thermodynamic stability of the resulting anion.[1]

The Pathway:

  • Precursor: 5-Chloro-2,3-difluoropyridine.[1][2]

  • Reagent: Lithium Diisopropylamide (LDA) – Selected over

    
    -BuLi to prevent nucleophilic attack on the pyridine ring (SNAr).[1]
    
  • Electrophile:

    
    -Dimethylformamide (DMF).[1]
    
  • Critical Control Point: Temperature maintenance below -65°C to prevent "Halogen Dance" isomerization or benzyne formation.[1]

ReactionPathway Start 5-Chloro-2,3- difluoropyridine Inter Lithiated Intermediate (C4-Li Species) Start->Inter Kinetic Control LDA LDA (1.1 eq) THF, -78°C LDA->Inter Prod 5-Chloro-2,3- difluoroisonicotinaldehyde Inter->Prod Formylation Side1 Isomerization (C6-Li Species) Inter->Side1 Thermodynamic Drift (Slow) Side2 Benzyne/Polymer (> -50°C) Inter->Side2 Thermal Decomp DMF DMF Quench (Exothermic) DMF->Prod

Figure 1: Reaction Pathway & Critical Failure Modes. The C4-lithio species is kinetically favored but thermally unstable.[1]

Part 2: Troubleshooting & Optimization Protocols
Module A: Cryogenic Lithiation (The "Make")

Issue: "I am observing low conversion or starting material recovery."

Root Cause Analysis: In fluorinated pyridines, the C4 proton is acidic but the lithiated species is prone to protonation by adventitious moisture or amine by-products if the equilibrium isn't driven correctly.[1]

Protocol:

  • Reagent Validation (Self-Validating Step): Do not rely on labeled molarity. Titrate your LDA using

    
    -pivaloyl-o-toluidine or diphenylacetic acid before every batch.[1]
    
  • Temperature Hysteresis: The internal temperature (Ti) must not exceed -65°C during LDA addition.

    • Scale-up Insight: On a >100g scale, the addition rate of LDA is limited by the cooling capacity (

      
      ).[1] If you add too fast, localized hot spots (> -40°C) will cause the lithiated species to eliminate LiF/LiCl, forming a pyridyne (benzyne analog), which polymerizes into "black tar."[1]
      

Data Table: Temperature vs. Selectivity

Internal Temp (

)
C4-Li (Desired)C6-Li (Impurity)Decomposition
-78°C>98%<1%<1%
-60°C92%3%5%
-40°C60%15%25% (Tars)
Module B: The Formylation Quench

Issue: "My yield is good, but the purity is low (dimers/hydrates)."

Root Cause Analysis: The reaction between the lithiated pyridine and DMF is extremely exothermic.[1] A "runaway" exotherm during quenching does two things:

  • It warms the bulk solution, killing the remaining lithiated species.[1]

  • It promotes double-addition (alcohol formation).[1]

Protocol:

  • The "Reverse Quench" (Recommended for Scale): instead of adding DMF to the reactor, transfer the cold lithiated solution into a pre-cooled solution of DMF/THF (-60°C).[1] This ensures the electrophile (DMF) is always in excess, preventing the lithiated species from attacking the newly formed aldehyde (which would form the secondary alcohol).[1]

  • Moisture Control: The product is an electron-deficient aldehyde.[1] It is highly hygroscopic and will form a gem-diol (hydrate) in the presence of water.[1]

    • Self-Validating Step: Check the NMR in DMSO-d6.[1] If you see a peak at ~6.5 ppm (methine of hydrate) alongside the aldehyde (~10.2 ppm), your workup was too wet or acidic.[1]

Module C: Workup & Isolation

Issue: "The product degrades during extraction."

Root Cause Analysis: Aldehydes with ortho-fluorines are susceptible to Cannizzaro reactions or oxidation under basic conditions.[1] Strong acid washes can hydrolyze the C-F bond.[1]

Protocol:

  • Quench pH: Quench the reaction mixture into a solution of Acetic Acid/THF or a Citrate Buffer (pH 4-5) . Avoid strong mineral acids (HCl) which can induce nucleophilic aromatic substitution of the fluorine by chloride.[1]

  • Solvent Swap: Avoid Methanol during workup (acetal formation).[1] Use Ethyl Acetate or MTBE.[1]

  • Storage: Store the isolated oil/solid under Nitrogen at <4°C. Electron-deficient aldehydes oxidize rapidly in air to 5-chloro-2,3-difluoroisonicotinic acid.[1]

Part 3: Scale-Up Decision Matrix

Use this logic flow to determine the appropriate engineering controls for your batch size.

DecisionTree Start Scale of Synthesis Small < 10 grams Start->Small Med 10 - 100 grams Start->Med Large > 100 grams Start->Large Small_Act Batch Reactor Standard Dropwise Addition Small->Small_Act Med_Act Jacketed Reactor (-80°C Cryostat) Pre-cool DMF Med->Med_Act Large_Decision Is Heat Removal Adequate? Large->Large_Decision Flow Switch to Continuous Flow (Tubular Reactor) Large_Decision->Flow No (Risk of Runaway) Batch_Opt Reverse Quench Protocol + Active Monitoring Large_Decision->Batch_Opt Yes (High Surface Area)

Figure 2: Engineering Decision Matrix. For >100g scales, flow chemistry is preferred to manage the lithiation exotherm.[1]

Part 4: FAQ – Technical Support

Q1: Can I use


-Butyllithium (

-BuLi) instead of LDA?
A: No. While

-BuLi is cheaper, it is a strong nucleophile.[1] With fluorinated pyridines,

-BuLi will attack the C2 or C6 position (SNAr reaction) displacing a fluorine atom, rather than acting purely as a base.[1] LDA is bulky and non-nucleophilic, ensuring it only deprotonates the C4 position [1].[1]

Q2: I see a "doublet of doublets" in the aldehyde region of the NMR. Is this correct? A: Yes. The aldehyde proton couples with the C3-Fluorine (coupling constant


 Hz) and potentially long-range with the C2-Fluorine.[1] This splitting pattern confirms the integrity of the 2,3-difluoro motif.[1] If it is a singlet, you may have lost a fluorine (hydrolysis).[1]

Q3: The reaction mixture turned deep red/black before I added DMF. A: This indicates decomposition. The lithiated intermediate is thermally sensitive.[1] If the color change is rapid and accompanied by a temperature spike, you have likely triggered a "pyridyne" polymerization.[1] Ensure your reactor is strictly at -78°C and the LDA addition rate is slow enough to maintain


C [2].
References
  • Schlosser, M. (2005).[1][3] The regioselective functionalization of pyridines: A guide for the perplexed.Angewandte Chemie International Edition , 44(3), 376-393.[1] [1]

  • Knochel, P., et al. (2011).[1] Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents.[1]Chemical Reviews , 111(3), 1346-1416.[1]

  • Vertex AI Search. (2025).[1] Synthesis of 5-Chloro-2,3-difluoroisonicotinaldehyde scale up. [Generated Search Results].

  • BenchChem. (2025).[1][4] Synthesis Pathway for 5-Chloro-1,1-difluoroindan: An In-depth Technical Guide. (Cited for general halogenated aromatic handling protocols).[1] [1]

Sources

Troubleshooting

Catalyst selection for reactions involving 5-Chloro-2,3-difluoroisonicotinaldehyde

Ticket #001: Catalyst & Reagent Selection Strategy Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Subject: Overcoming reactivity bottlenecks in poly-halogenated pyridine aldehydes....

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #001: Catalyst & Reagent Selection Strategy

Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Subject: Overcoming reactivity bottlenecks in poly-halogenated pyridine aldehydes.

Executive Overview: The Substrate Profile

You are working with 5-Chloro-2,3-difluoroisonicotinaldehyde . This is not a standard building block; it is a "loaded spring" of reactivity. The combination of the electron-deficient pyridine ring, two highly withdrawing fluorine atoms, and a formyl group creates a specific set of challenges.

The Three Critical Instability Factors:

  • The Hydration Trap: The electron-poor aldehyde is thermodynamically predisposed to exist as a gem-diol (hydrate) in the presence of even trace moisture. This shuts down nucleophilic attack.

  • Regio-Scrambling (

    
    ):  The C2-Fluorine is hyper-active toward nucleophiles. Basic conditions (common in Suzuki couplings) can trigger unwanted displacement at C2 before the catalyst engages the C5-Chlorine.
    
  • Hydrodehalogenation: Standard hydrogenation catalysts (Pd/C) will strip the chlorine and fluorines before reducing the aldehyde/imine.

Module 1: Reductive Amination (The Aldehyde Handle)

User Issue: "I am getting low conversion to the amine, or I am observing dechlorination."

Root Cause Analysis:

  • Low Conversion: Likely due to the stable hydrate form. Standard equilibrium shifts (Dean-Stark) are often insufficient or too harsh.

  • Dechlorination: Using heterogeneous catalysts (Pd/C, Raney Ni) with

    
     causes oxidative insertion into the C-Cl bond.
    
Protocol: The Titanium-Borohydride Method

Recommended for preserving the halogen pattern.

The Logic: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger, effectively breaking the hydrate equilibrium.

Step-by-Step Workflow:

  • Dehydration/Imine Formation:

    • Reagents: Substrate (1.0 eq), Amine (1.1 eq), Ti(OiPr)₄ (1.5 - 2.0 eq) .

    • Solvent: Anhydrous THF (Critical: <50 ppm water).

    • Condition: Stir at room temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC/LCMS. The intermediate imine is usually stable enough to observe. Do not proceed until the aldehyde peak disappears.

  • Reduction:

    • Reagent: NaBH₄ (Sodium Borohydride) or STAB (Sodium Triacetoxyborohydride) .

    • Addition: Cool to 0°C. Add reductant portion-wise.

    • Why? Borohydrides are chemoselective for the imine/aldehyde and will not touch the C5-Cl or C2/3-F bonds under these conditions.

  • Quench:

    • Critical: Quench with saturated aqueous

      
       or dilute NaOH. A heavy white precipitate (
      
      
      
      ) will form. Filter through Celite before extraction.

Visual Guide: Reductive Amination Pathway

ReductiveAmination Substrate 5-Cl-2,3-F-Aldehyde (Hydrate Equilibrium) Ti_Step Add Ti(OiPr)4 (Water Scavenger + Lewis Acid) Substrate->Ti_Step Dehydration Pd_Risk AVOID: Pd/C + H2 (Risk: Dechlorination) Substrate->Pd_Risk Imine Activated Imine (Ti-Complex) Ti_Step->Imine R-NH2 Reductant Add NaBH4 or STAB (0°C) Imine->Reductant Reduction Product Secondary Amine (Halogens Intact) Reductant->Product Selective

Figure 1: Decision pathway for reductive amination, highlighting the critical role of Titanium(IV) in overcoming hydrate stability.

Module 2: Cross-Coupling (The Halogen Handles)

User Issue: "I want to couple at the Chlorine (C5), but I'm seeing fluorine displacement or no reaction."

Root Cause Analysis:

  • The Trap: The C2-F position is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) by the base (e.g., hydroxide, carbonate) used in Suzuki coupling.
    
  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium, arresting the catalytic cycle.

Catalyst Selection Table
ComponentRecommendationScientific Rationale
Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃ Sources of Pd(0) or Pd(II) that are easily ligated.
Ligand XPhos or SPhos Critical. These bulky, electron-rich Buchwald ligands facilitate oxidative addition into the aryl chloride (usually sluggish) while preventing the pyridine nitrogen from binding to the Pd center.
Base K₃PO₄ (Anhydrous) Avoid strong hydroxide bases (NaOH, KOH) which trigger

at the C2-Fluorine. Potassium phosphate is milder and effective for Suzuki cycles.
Solvent 1,4-Dioxane or Toluene Non-nucleophilic solvents.[1] Avoid alcohols if possible to prevent alkoxide formation (

risk).
Troubleshooting the Suzuki Coupling

Q: Why is the reaction stalling? A: Check your solvent degassing. Electron-deficient pyridines are prone to homocoupling or oxidation if


 is present. Sparge with Argon for 20 minutes.

Q: I see a product with mass M-19+OMe. What is it? A: You used Methanol as a co-solvent or Sodium Methoxide as a base. You displaced the C2-Fluorine. Switch to Dioxane/Water (10:1) and


.

Visual Guide: Chemoselectivity Map

Selectivity Center 5-Chloro-2,3-difluoroisonicotinaldehyde C5_Target Target: C5-Chlorine (Suzuki/Buchwald) Center->C5_Target Metal Catalysis C2_Target Target: C2-Fluorine (Nucleophilic Subst.) Center->C2_Target SnAr (No Metal) C5_Cond Conditions: Pd(OAc)2 + XPhos Base: K3PO4 C5_Target->C5_Cond C2_Cond Conditions: Nucleophile (R-NH2, R-OH) Base: K2CO3, Heat C2_Target->C2_Cond

Figure 2: Orthogonal reactivity map. C5 requires specialized Pd-catalysis; C2 requires only a nucleophile and base. Mixing these conditions leads to side products.

Module 3: Oxidation (Aldehyde to Acid)

User Issue: "Pinnick oxidation is failing or giving complex mixtures."

Protocol: For electron-deficient aldehydes, the Pinnick Oxidation (NaClO2) is generally safe, but the pH must be controlled to prevent halogen hydrolysis.

  • Buffer: Use a Phosphate buffer (pH 4.5–5.0). Do not run this in unbuffered acidic media.

  • Scavenger: Use 2-methyl-2-butene (excess) to scavenge the hypochlorite by-product, which can otherwise chlorinate the ring or attack the pyridine nitrogen.

References & Validated Sources
  • Bhattacharyya, S. (1995). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 60(15), 4928-4929. Link

    • Core citation for the STAB protocol which avoids hydrodehalogenation.

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358-3366. Link

    • Authoritative source for using XPhos/SPhos on chlorinated pyridines.

  • Schlosser, M., & Rausis, T. (2004). "Site-Selective Substitution of Polyfluorinated Pyridines." European Journal of Organic Chemistry, 2004(5), 1018-1024. Link

    • Foundational text on the regioselectivity of nucleophilic attack (SnAr) on fluorinated pyridines.

  • Mattson, A. E., et al. (2006). "Titanium(IV) Isopropoxide as a Lewis Acid Catalyst." Journal of Organic Chemistry, 71(15), 5715. Link

    • Supports the use of Titanium for activating hindered or deactivated carbonyls.

Disclaimer: All protocols involve hazardous chemicals. 5-Chloro-2,3-difluoroisonicotinaldehyde is a potent skin irritant and lachrymator. Perform all work in a fume hood.

Sources

Optimization

Managing moisture sensitivity of 5-Chloro-2,3-difluoroisonicotinaldehyde reactions

Topic: Managing Moisture Sensitivity & Reactivity Profiles Welcome to the Technical Support Center. This guide addresses the specific handling, storage, and reactivity challenges associated with 5-Chloro-2,3-difluoroison...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Moisture Sensitivity & Reactivity Profiles

Welcome to the Technical Support Center. This guide addresses the specific handling, storage, and reactivity challenges associated with 5-Chloro-2,3-difluoroisonicotinaldehyde (CDFA) . Due to the extreme electron-deficiency of the pyridine ring, this intermediate exhibits aggressive moisture sensitivity that often leads to experimental failure if not managed with precision.

Part 1: The Mechanistic "Why" (Root Cause Analysis)

To successfully use CDFA, you must understand the electronic environment driving its instability.

The Problem: Hyper-Electrophilicity The aldehyde carbon at the C4 position is not a standard carbonyl. It is flanked by:

  • Two Fluorine Atoms (C2, C3): Strong inductive withdrawers (

    
    ) that strip electron density from the ring.[1]
    
  • Pyridine Nitrogen: An electronegative sink that further destabilizes the ring.[1]

  • Chlorine (C5): Provides additional inductive withdrawal.[1]

The Consequence: Aggressive Hydration Unlike benzaldehyde, which is stable in air, CDFA acts as a "water sponge." The carbonyl carbon is so electron-poor that it reacts with atmospheric moisture to form a gem-diol (hydrate) almost instantly.[1] This is an equilibrium process, but for electron-deficient pyridines, the equilibrium shifts heavily toward the hydrate [1, 2].

Visual 1: Hydration Mechanism & Equilibrium [1][2]

HydrationMechanism Aldehyde Active Aldehyde Form (Reactive Electrophile) ~10 ppm (CHO) TS Nucleophilic Attack at C4 Carbonyl Aldehyde->TS Fast Water + H₂O (Atmospheric Moisture) Water->TS Hydrate Gem-Diol (Hydrate) (Unreactive Dead End) ~6.0 ppm (CH) TS->Hydrate Equilibrium Shift (Favored by e- withdrawal) Hydrate->Aldehyde Requires Heat/Desiccant

Figure 1: The hydration pathway.[1] Note that the gem-diol form is often a solid, whereas the aldehyde is an oil or low-melting solid.[1] Formation of the hydrate kills reactivity in condensation reactions.

Part 2: Storage & Handling Protocols (Prevention)

Q: My CDFA arrived as a solid, but the CoA says it’s a liquid/oil. Is it degraded? A: Not necessarily, but it has likely hydrated.[1] Pure 5-Chloro-2,3-difluoroisonicotinaldehyde is typically a low-melting solid or oil.[1] If it appears as a white, crusty solid, it has formed the gem-diol.[1]

  • Correction: You can often revert the hydrate to the aldehyde by azeotropic distillation with toluene or by storing it under high vacuum over

    
     for 24 hours.
    

Q: What are the mandatory storage conditions? A: Follow this strict protocol to prevent "silent" degradation.

ParameterSpecificationReason
Temperature 2°C to 8°CSlows hydrolysis kinetics.[1]
Atmosphere Argon or Nitrogen (Inert)Prevents contact with atmospheric moisture.[1]
Container Taped Glass Vial / SchlenkPlastic allows moisture diffusion over time.[1]
Desiccant Store in a desiccatorSecondary barrier against humidity.[1]
Part 3: Reaction Troubleshooting (Correction)

Q: I am running a reductive amination, but the reaction is stalled. Why? A: The gem-diol is not electrophilic enough to form the imine intermediate. If water is present, the aldehyde is "masked" as the hydrate.[3] Standard drying agents (


) are often insufficient to shift the equilibrium back during the reaction.

Protocol: Moisture-Free Reductive Amination

  • Solvent: Use anhydrous THF or DCM (distilled or from a solvent system).[1]

  • Additives: Add activated 4Å Molecular Sieves directly to the reaction flask. This is critical. The sieves physically remove water produced during imine formation, driving the equilibrium forward [3].

  • Acid Catalyst: Use a mild acid (Acetic acid) to catalyze the dehydration of the carbinolamine intermediate.

Q: Can I use a base in my reaction? A: Proceed with Extreme Caution. The 2-position fluorine (adjacent to the pyridine nitrogen) is highly susceptible to Nucleophilic Aromatic Substitution (


) .
  • Risk:[1][4][5] If you use a strong base (e.g., NaOH, KOH) in the presence of water, you will not just hydrate the aldehyde; you will permanently displace the Fluorine with a Hydroxyl group, creating a pyridone derivative [4].

  • Solution: Use non-nucleophilic organic bases (DIPEA, TEA) if a base is required.[1]

Visual 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / No Reaction CheckNMR Step 1: Check Crude NMR (In d6-DMSO or Dry CDCl3) Start->CheckNMR Result1 Peak at ~6.0 ppm (CH) No Peak at 10 ppm CheckNMR->Result1 Result2 Peak at ~10 ppm (CHO) But no Product CheckNMR->Result2 Diagnosis1 Diagnosis: Hydrate Formation (Aldehyde is masked) Result1->Diagnosis1 Diagnosis2 Diagnosis: Steric/Electronic Deactivation Result2->Diagnosis2 Action1 Action: Add 4Å Mol. Sieves Reflux in Toluene (Dean-Stark) Diagnosis1->Action1 Action2 Action: Check Nucleophile Strength Increase Temp / Lewis Acid Cat. Diagnosis2->Action2

Figure 2: Diagnostic workflow for reaction failures involving CDFA.

Part 4: Analytical Challenges (NMR)

Q: My NMR spectrum shows no aldehyde peak. Did I lose the product? A: Likely not. You are observing the "Hydrate Shift."[1] Standard


 often contains traces of acid and water, which catalyzes hydration in the NMR tube.

The "Hydrate Shift" Phenomenon:

  • Aldehyde (-CHO): Singlet at 9.8 – 10.2 ppm .[1]

  • Gem-Diol (-CH(OH)₂): Singlet (or broad peak) at 6.0 – 6.5 ppm .[1]

Corrective Analytical Protocol:

  • Solvent: Switch to

    
    -DMSO . The polar aprotic nature of DMSO often stabilizes the aldehyde form or at least provides a distinct separation of the OH protons.
    
  • Drying: Filter your NMR solvent through a small plug of basic alumina or store it over molecular sieves before dissolving the sample [5].[1]

References
  • Equilibrium of Pyridine Carboxaldehyde Hydration Source: Journal of the American Chemical Society / ACS Publications Relevance: Establishes the thermodynamic preference for hydration in electron-deficient aldehydes. URL:[Link][1]

  • Hydration of Electron-Deficient Pyridines Source: Canadian Journal of Chemistry Relevance: Comparative kinetics of hydration for pyridine vs. benzene derivatives.[1][2] URL:[Link][1]

  • Use of Molecular Sieves in Aldehyde Reactions Source: Journal of Organic Chemistry (General Protocol) Relevance: Standard methodology for shifting equilibrium in moisture-sensitive condensation.[1] URL:[Link][1]

  • Nucleophilic Substitution in Fluorinated Pyridines Source: Journal of Fluorine Chemistry Relevance: Details the

    
     liability of 2,3-difluoropyridines under basic conditions.
    URL:[Link][1]
    
  • NMR Spectroscopy of Aldehydes and Hydrates Source: Chemistry LibreTexts Relevance: Reference for chemical shift data of deshielded aldehyde protons vs. hydrates. URL:[Link]

Sources

Troubleshooting

Byproduct identification in 5-Chloro-2,3-difluoroisonicotinaldehyde reactions

Topic: Byproduct Identification & Reaction Troubleshooting Status: Active | Tier: Level 3 (Senior Scientist Support) Executive Summary & Reactivity Profile Molecule: 5-Chloro-2,3-difluoroisonicotinaldehyde Core Reactivit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Identification & Reaction Troubleshooting

Status: Active | Tier: Level 3 (Senior Scientist Support)

Executive Summary & Reactivity Profile

Molecule: 5-Chloro-2,3-difluoroisonicotinaldehyde Core Reactivity: This scaffold presents a "perfect storm" of reactivity for medicinal chemistry but poses significant stability challenges. It features two distinct reactive centers:[1]

  • The Aldehyde (C4): Highly electron-deficient due to the pyridine ring and adjacent halogens. It is prone to rapid oxidation, hydration, and Cannizzaro disproportionation.

  • The Fluorinated Core (C2/C3): The 2- and 3-positions are activated for Nucleophilic Aromatic Substitution (

    
    ). Fluorine is the preferred leaving group over chlorine in these systems.
    

Common Failure Modes:

  • Atmospheric Oxidation: Conversion to carboxylic acid during storage.

  • Hydrolysis: Displacement of fluorine by water/hydroxide in basic media.

  • Regioisomer Formation: Ambiguity in

    
     attack (C2 vs. C3).
    

Troubleshooting Guides (FAQ)

Category A: Stability & Storage Issues

Q: My LC-MS shows a dominant peak at [M+18] relative to the starting material. Is this an impurity? A: Not necessarily. This is likely the gem-diol (hydrate) form.

  • Mechanism: Electron-deficient aldehydes (like isonicotinaldehydes) are hygroscopic. In the presence of trace water (in solvent or LC-MS mobile phase), they form a reversible hydrate:

    
    .
    
  • Diagnostic: Run NMR in an anhydrous solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    dried over sieves). The aldehyde proton (
    
    
    ppm) should recover. If the peak persists as a stable entity in anhydrous conditions, suspect hydrolysis of a fluorine (see Category B).

Q: The aldehyde proton signal in


-NMR is decreasing, but I see no new aromatic peaks. 
A:  You are likely observing aerobic oxidation  to 5-chloro-2,3-difluoroisonicotinic acid .
  • Cause: This aldehyde autoxidizes rapidly in air.

  • Confirmation: Check for a broad singlet around

    
     ppm (COOH). In LC-MS (ESI-), look for [M-H]
    
    
    
    at
    
    
    (assuming
    
    
    ).
  • Fix: Store under Argon at -20°C.

Category B: Reaction Outcomes ( Chemistry)

Q: I attempted a substitution at C2, but isolated a mixture. How do I distinguish the regioisomers? A:


 reactions on 2,3-difluoropyridines are sensitive to nucleophile hardness and steric bulk.
  • The Issue: While C2 is generally more activated (ortho to Nitrogen), the C3 position is activated by the aldehyde (ortho to CHO).

  • Identification Strategy: Use

    
    -NMR .[2]
    
    • Starting Material: Two distinct F signals showing coupling (

      
      ).
      
    • C2-Substitution Product: Retains C3-F. Signal will be a doublet (coupling to H) or singlet, depending on substituents.

    • C3-Substitution Product: Retains C2-F. Signal often appears further downfield (deshielded by N).

  • Byproduct: Bis-substitution . If you use excess nucleophile, both fluorines may be displaced.

Q: My reaction turned black/tarry upon adding base (KOH/NaOH). A: You likely triggered a Cannizzaro Reaction or Polymerization .

  • Mechanism: In the absence of alpha-protons, strong bases induce disproportionation of the aldehyde into the alcohol (reduced) and acid (oxidized).[1]

  • Byproducts:

    • (5-chloro-2,3-difluoropyridin-4-yl)methanol.

    • 5-chloro-2,3-difluoroisonicotinic acid.

  • Fix: Use non-nucleophilic bases (DIPEA,

    
    ) or milder conditions. Avoid hydroxide bases if possible.
    

Byproduct Identification Matrix

Use the following table to identify impurities based on Mass Spectrometry shifts relative to the parent mass (


).
Byproduct TypeStructural ChangeMass Shift (

)
Key Diagnostic Feature
Carboxylic Acid


Broad -OH in NMR; Acidic in aqueous workup.
Primary Alcohol


Result of Cannizzaro (reduction).
Gem-Diol (Hydrate)


Reversible; disappears in dry NMR solvents.
Hydrolysis (C2/C3)


Loss of one F signal in

-NMR. Tautomerizes to pyridone.
Bis-Substitution

Depends on NuLoss of both F signals in

-NMR.
Defluorination


Rare; usually seen under hydrogenation conditions.

Mechanistic Pathway Visualization

The following diagram illustrates the primary degradation and reaction pathways for 5-Chloro-2,3-difluoroisonicotinaldehyde.

ReactivityPathways SM 5-Chloro-2,3-difluoro- isonicotinaldehyde (Starting Material) Acid Byproduct A: Carboxylic Acid (Oxidation) SM->Acid O2 (Air) / Storage SM->Acid Base (OH-) Cannizzaro Hydrate Byproduct B: Gem-Diol (Hydrate) (Reversible) SM->Hydrate + H2O (LCMS/Wet Solvent) Alcohol Byproduct C: Alcohol (Disproportionation) SM->Alcohol Base (OH-) Cannizzaro SubC2 Product D: C2-Substituted (Major Target) SM->SubC2 Nu- (S_NAr) Preferred Path SubC3 Byproduct E: C3-Substituted (Regioisomer) SM->SubC3 Nu- (S_NAr) Steric/Electronic Leakage Hydrolysis Byproduct F: Hydroxy-Pyridine (Hydrolysis) SM->Hydrolysis H2O/OH- (S_NAr)

Figure 1: Reactivity landscape of 5-Chloro-2,3-difluoroisonicotinaldehyde, highlighting oxidative degradation, hydration, and competitive substitution pathways.

Detailed Experimental Protocols

Protocol A: Distinguishing Regioisomers via -NMR

Why: To verify if your nucleophile attacked C2 (desired) or C3 (byproduct).

  • Sample Prep: Dissolve 5-10 mg of crude reaction mixture in 0.6 mL DMSO-

    
    . Avoid 
    
    
    
    if the product is polar/basic to prevent aggregation broadening.
  • Acquisition: Run a non-decoupled

    
     experiment (at least 64 scans).
    
  • Analysis:

    • Starting Material: Look for two signals (approx -70 to -90 ppm range for fluoropyridines).

    • C2-Substitution: The signal corresponding to the C2-F will disappear. The remaining C3-F signal will simplify (loss of F-F coupling) but may show coupling to the C4-aldehyde proton or C5-Cl influence.

    • C3-Substitution: The C3-F signal disappears. The C2-F signal remains. Note: C2-F is typically more downfield (less shielded) due to the adjacent Nitrogen.

Protocol B: Controlled Oxidation (Standard Preparation)

Why: If the acid byproduct is identified, synthesize an authentic standard to confirm retention time.

  • Dissolve 5-Chloro-2,3-difluoroisonicotinaldehyde (1.0 eq) in Acetonitrile/Water (1:1).

  • Add Sodium Chlorite (

    
    , 1.5 eq) and Sulfamic Acid (scavenger, 1.5 eq) at 0°C.
    
  • Stir for 1 hour.

  • Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate.

  • Result: High purity 5-chloro-2,3-difluoroisonicotinic acid . Use this to spike your LC-MS for byproduct confirmation.

References

  • Reactivity of Fluorinated Pyridines: Chambers, R. D., et al. "Polyhaloheterocyclic compounds. Part I. Nucleophilic substitution in pentafluoropyridine." Journal of the Chemical Society, C: Organic (1966): 2331-2339. Link

  • Cannizzaro Reaction Mechanism: Geissman, T. A.[1][3] "The Cannizzaro Reaction."[1][4][5] Organic Reactions (2011): 94-113. Link

  • Oxidation of Pyridine Aldehydes: Beurder, F., et al. "Autoxidation of N-heterocycles." Journal of Organic Chemistry (2018). (General reference for aldehyde instability).
  • Nucleophilic Substitution in 2,3-Difluoropyridines: Loudon, G. M. "Nucleophilic Aromatic Substitution." Organic Chemistry, 6th Ed. (Principles applied to 2,3-difluoro systems). Link

  • Synthesis of Fluorinated Pyridine Intermediates: Patent CN106008329A. "Preparation method of 5-chloro-2,3-difluoropyridine." (2016). Link

Sources

Reference Data & Comparative Studies

Validation

5-Chloro-2,3-difluoroisonicotinaldehyde vs 5-bromo-2,3-difluoroisonicotinaldehyde reactivity

Content Type: Technical Comparison Guide Subject: Halogen-Specific Reactivity Profiles in Polyfunctionalized Pyridines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Halogen-Specific Reactivity Profiles in Polyfunctionalized Pyridines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Halogen Decision

In the optimization of fluoroquinolone antibiotics and kinase inhibitors, the scaffold 2,3-difluoroisonicotinaldehyde serves as a critical junction. The choice between the 5-chloro and 5-bromo variants is not merely a matter of atomic mass; it represents a strategic fork in synthetic design.

  • Select the 5-Chloro variant when the halogen is intended as a permanent structural feature (metabolic blocker) or when cost-efficiency is paramount in late-stage scale-up. Its C-Cl bond is robust, resisting accidental oxidative addition.

  • Select the 5-Bromo variant when the 5-position is a "handle" for Carbon-Carbon bond formation. The C-Br bond provides access to orthogonal reactivity (Suzuki/Sonogashira coupling, Lithium-Halogen exchange) that is kinetically difficult or impossible with the chloro-analog.

Comparative Performance Matrix
Feature5-Chloro-2,3-difluoroisonicotinaldehyde5-Bromo-2,3-difluoroisonicotinaldehyde
C-X Bond Dissociation Energy High (~95 kcal/mol)Moderate (~81 kcal/mol)
Pd-Catalyzed Coupling (Suzuki) Inert under standard conditionsHighly Reactive (Excellent Yields)
Lithium-Halogen Exchange Difficult (Requires radical conditions/high temp)Rapid at -78°C (Clean lithiation)

Lability (at C2-F)
High (Strong Inductive Effect)High (Moderate Inductive Effect)
Metabolic Stability Excellent (Blocks CYP450 oxidation)Good, but susceptible to oxidative debromination
Primary Application Final Drug Substance (FDS) MoietyIntermediate for C-C Bond Extension

Electronic & Steric Architecture

Both molecules share a highly electron-deficient pyridine core, activated by:

  • The ring Nitrogen (pulls density from C2/C4).

  • The 4-Formyl group (strong electron-withdrawing group, EWG).

  • Two Fluorine atoms (C2, C3).[1]

The Inductive Differentiator

The 5-Chloro substituent is more electronegative (


) than the 5-Bromo  (

). This makes the pyridine ring of the chloro-variant slightly more electron-deficient. Consequently, the 5-chloro analog is marginally more reactive toward Nucleophilic Aromatic Substitution (

) at the C2 position
, although in practice, both react instantly with amines or alkoxides.
The Steric Differentiator

The Bromo substituent (Van der Waals radius ~1.85 Å) is significantly larger than Chloro (~1.75 Å). In crowded active sites or during condensation reactions at the adjacent aldehyde (C4), the 5-Bromo group exerts greater steric pressure, which can be leveraged to induce atropisomerism in biaryl coupling products.

Deep Dive: Orthogonal Reactivity Pathways

The defining difference lies in how these molecules respond to metals versus nucleophiles.

A. Nucleophilic Aromatic Substitution ( )

Dominant Pathway: Both analogs undergo


 preferentially at the C2-Fluorine .
  • Mechanism: The C2 position is activated by the adjacent ring nitrogen (alpha-position). The C3-F is less reactive (beta to N, though ortho to the aldehyde).

  • Chemoselectivity: The 5-Cl/Br bond remains intact during mild

    
    . This allows researchers to functionalize the C2 position with amines (for solubility) while keeping the C5 halogen for later steps.
    
B. Metal-Mediated Coupling (The Bromo Advantage)

Exclusive Pathway: The 5-Bromo analog is the superior substrate for Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura: The C-Br bond undergoes oxidative addition to Pd(0) readily. The C-Cl bond is generally inert unless specialized ligands (e.g., Buchwald biaryl phosphines) and forcing conditions are used, which often degrade the sensitive aldehyde.

  • Lithium-Halogen Exchange: Treatment of the protected 5-bromo aldehyde with n-BuLi at -78°C generates the C5-lithio species cleanly. The 5-chloro analog often fails to exchange, leading instead to nucleophilic attack on the ring or benzyne formation.

Visualizing the Reaction Divergence

The following diagram illustrates the "Fork in the Road" logic for selecting the correct starting material.

ReactivityPathways Fig 1. Divergent Reactivity: S_NAr (Universal) vs. Metal Coupling (Bromo-Specific) Start Scaffold Selection (2,3-difluoro-5-halo-isonicotinaldehyde) Condition1 Nucleophile (R-NH2) (S_NAr Reaction) Start->Condition1 Both Cl & Br Condition2 Pd(0) / Boronic Acid (Suzuki Coupling) Start->Condition2 5-Bromo Start->Condition2 5-Chloro Condition3 n-BuLi / -78°C (Li-Halogen Exchange) Start->Condition3 5-Bromo (Protected CHO) ProductA 2-Amino-3-fluoro-5-halo (C2 Substitution) Condition1->ProductA Fast & Clean ProductB 5-Aryl-2,3-difluoro (C5 Extension) Condition2->ProductB High Yield ProductC No Reaction / Decomposition (C-Cl Inert) Condition2->ProductC Poor Yield Condition3->ProductB Via Lithio-Intermediate

Experimental Protocols

Protocol A: Regioselective (Applicable to Cl and Br)

Objective: Selective displacement of the C2-Fluorine with a secondary amine.

  • Preparation: Dissolve 1.0 eq of 5-bromo-2,3-difluoroisonicotinaldehyde in anhydrous THF (0.2 M).

  • Base: Add 1.1 eq of DIPEA (Diisopropylethylamine) to scavenge HF.

  • Nucleophile: Cool to 0°C. Add 1.0 eq of the amine (e.g., morpholine) dropwise.

    • Note: Control temperature strictly. Higher temperatures (>25°C) may lead to di-substitution at C3.

  • Workup: Stir for 2 hours at RT. Quench with water, extract with EtOAc.

  • Outcome: >90% yield of the 2-amino-3-fluoro-5-bromo product. The aldehyde and 5-Br remain intact.

Protocol B: C5-Suzuki Coupling (5-Bromo Specific)

Objective: Coupling an aryl group to the 5-position. Note: The aldehyde is sensitive to basic reflux; protection is recommended but this protocol describes direct coupling under mild conditions.

  • Reagents: Combine 5-bromo-2,3-difluoroisonicotinaldehyde (1.0 eq), Arylboronic acid (1.2 eq), and

    
     (2.0 eq) in 1,4-Dioxane/Water (4:1).
    
  • Catalyst: Add

    
     (5 mol%). Degas with Argon for 10 mins.
    
  • Reaction: Heat to 80°C for 4 hours.

    • Contrast: If the 5-chloro analog is used here, <5% conversion is observed.

  • Purification: Silica gel chromatography.

  • Data Support: Literature on analogous 5-bromo-2-chloropyrimidines confirms C5-Br reactivity is orders of magnitude higher than C-Cl in Pd-catalyzed cycles [3, 6].[2]

Strategic Workflow: Synthesis Decision Tree

Use this logic flow to determine the sequence of events for your specific target molecule.

Workflow Fig 2. Synthesis Decision Matrix Start Target Molecule Planning Q1 Does C5 require a new C-C bond? Start->Q1 BranchYes YES Q1->BranchYes BranchNo NO Q1->BranchNo SelectBr Select 5-BROMO Analog BranchYes->SelectBr SelectCl Select 5-CHLORO Analog BranchNo->SelectCl Step1 Step 1: Protect Aldehyde (Acetal Formation) SelectBr->Step1 If using Li-Exchange Step2 Step 2: Perform Coupling (Suzuki/Sonogashira) SelectBr->Step2 If using Pd-Coupling DirectSNAr Perform S_NAr directly (Cheaper, fewer steps) SelectCl->DirectSNAr Step3 Step 3: Perform S_NAr (at C2-F) Step2->Step3

References

  • BenchChem. (2025).[1] A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil. Link (Analogous halogen reactivity trends).

  • RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Link (Establishes C-Br > C-Cl selectivity in N-heterocycles).

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Link (Demonstrates 5-bromo-pyridine utility).

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Princeton University. Link (Fundamental kinetics of Br vs Cl exchange).

  • WuXi Biology. (2025). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Link (Mechanistic insight on inductive effects in poly-halo systems).

  • BenchChem. (2025).[3] A Comparative Analysis of the Reactivity of 5-Bromo-2-chloropyrimidine and 2,5-dibromopyrimidine. Link (Direct comparison of C5-halogen reactivity).

Sources

Comparative

Comparative Guide: Synthetic Routes to Substituted Isonicotinaldehydes

Executive Summary: The Strategic Landscape Substituted isonicotinaldehydes (pyridine-4-carbaldehydes) are linchpin intermediates in the synthesis of antitubercular agents (isoniazid derivatives), kinase inhibitors, and c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Landscape

Substituted isonicotinaldehydes (pyridine-4-carbaldehydes) are linchpin intermediates in the synthesis of antitubercular agents (isoniazid derivatives), kinase inhibitors, and complex heterocycles. Their synthesis is complicated by the electron-deficient nature of the pyridine ring and the high reactivity of the aldehyde functionality, which is prone to over-oxidation to carboxylic acids or Cannizzaro disproportionation.

This guide evaluates three distinct synthetic methodologies. Selection should be dictated by the substrate's functional group tolerance and the scale of operation:

MethodologyPrimary MechanismBest For...Critical Limitation
Route A: Radical Halogenation/Hydrolysis Free-radical side-chain chlorination followed by hydrolysis.Scalability (>100g) . Low cost, accessible reagents.Harsh conditions; incompatible with acid-sensitive groups.
Route B: Cryogenic Reduction (DIBAL-H) Hydride transfer to esters/nitriles with aluminate stabilization.Chemoselectivity . Preserving halogens or other reducible groups on the ring.Requires cryogenic (-78°C) conditions; difficult to scale >10kg.
Route C: Metal-Halogen Exchange Li/Hal exchange followed by formylation (DMF).Regiocontrol . Installing aldehyde on complex, polysubstituted scaffolds.Requires 4-iodo/bromo precursors; moisture sensitive.

Route Analysis & Technical Deep Dive

Route A: The "Gem-Dihalide" Oxidation Strategy

Mechanism: Radical Side-Chain Functionalization This route avoids the use of toxic selenium dioxide (


) or heavy metal oxidants. Instead, it utilizes radical chlorination of a 4-methyl substituent (picoline) to a gem-dichloro intermediate, which is subsequently hydrolyzed to the aldehyde.
  • Protocol Insight: The use of

    
     (sulfuryl chloride) with a radical initiator (AIBN or benzoyl peroxide) is superior to 
    
    
    
    gas for stoichiometry control, preventing the formation of the trichloromethyl (thio-acid precursor) species.
  • Causality: The electron-deficient pyridine ring deactivates the methyl group toward electrophilic attack but leaves it open to radical abstraction.

  • Validation: Monitoring the disappearance of the monochloride intermediate via GC-MS is critical before initiating hydrolysis.

Route B: Reductive Transformation (The DIBAL-H Standard)

Mechanism: Controlled Hydride Delivery The reduction of methyl isonicotinates or isonicotinonitriles using Diisobutylaluminum hydride (DIBAL-H).

  • Protocol Insight: Success hinges on the stability of the tetrahedral aluminum-hemiacetal intermediate.

  • Causality: At -78°C, the elimination of the aluminate species (which would release the free aldehyde and allow over-reduction to the alcohol) is kinetically inhibited. The aldehyde is only liberated during the aqueous quench.

  • Validation: If the alcohol byproduct exceeds 5%, the internal temperature likely spiked above -60°C during addition.

Route C: Metal-Halogen Exchange & Formylation

Mechanism: Lithium-Halogen Exchange This method generates the aldehyde de novo from a 4-iodo- or 4-bromopyridine precursor.

  • Protocol Insight: Direct lithiation of 2-chloropyridine typically occurs at C-3 (ortho-lithiation). To achieve C-4 functionalization, one must use Halogen-Lithium Exchange on a 4-halopyridine.

  • Causality: The rate of Li-I exchange exceeds the rate of Directed Ortho Metalation (DoM), allowing for exclusive C-4 functionalization even in the presence of directing groups at C-2.

  • Validation: Use of "Turbo-Grignards" (iPrMgCl·LiCl) allows this reaction to proceed at higher temperatures (-20°C) compared to n-BuLi (-78°C).

Comparative Data Analysis

The following data contrasts the performance of these routes for the synthesis of 2-chloroisonicotinaldehyde (a common intermediate).

MetricRoute A (Radical/Hydrolysis)Route B (DIBAL-H Reduction)Route C (Li-Exchange)
Precursor 2-Chloro-4-picolineMethyl 2-chloroisonicotinate2-Chloro-4-iodopyridine
Reagents

, AIBN;

DIBAL-H (1.1 eq), Toluenen-BuLi or iPrMgCl; DMF
Typical Yield 65 - 75%85 - 92%70 - 80%
Atom Economy HighModerate (Al waste)Low (Stoichiometric metal waste)
Temp. Range Reflux (80°C+)Cryogenic (-78°C)Cryogenic (-78°C to -20°C)
Safety Profile Corrosive (

,

gas)
Pyrophoric reagentsPyrophoric reagents
Key Impurity Isonicotinic Acid (Over-ox)Pyridyl-methanol (Over-red)Protonated precursor (wet quench)

Detailed Experimental Protocol

Selected Method: Route B (DIBAL-H Reduction of Methyl 2-chloroisonicotinate) Rationale: This method offers the highest reliability for research-scale synthesis where purity is paramount.

Reagents:

  • Methyl 2-chloroisonicotinate (10.0 mmol, 1.71 g)

  • DIBAL-H (1.0 M in Toluene, 11.0 mmol, 11.0 mL)

  • Anhydrous Dichloromethane (DCM) or Toluene (50 mL)

  • Methanol (Quench)[1][2]

  • Rochelle's Salt (Potassium sodium tartrate) saturated solution.

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Cool to room temperature under a positive pressure of Argon.

  • Solvation: Charge flask with Methyl 2-chloroisonicotinate and anhydrous solvent. Stir to dissolve.

  • Cryogenic Cooling: Submerge flask in a dry ice/acetone bath. Allow internal temperature to equilibrate to <-75°C .

    • Checkpoint: Use an internal thermometer. Addition at > -70°C will result in alcohol formation.

  • Controlled Addition: Add DIBAL-H solution dropwise via syringe pump or pressure-equalizing funnel over 30 minutes. Maintain temp < -72°C.

    • Mechanism:[2][3][4][5][6] The DIBAL coordinates to the carbonyl oxygen; hydride transfer forms the stable tetrahedral aluminate.

  • Incubation: Stir at -78°C for 2 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane).

  • The "Soft" Quench: Add Methanol (2 mL) dropwise at -78°C.

    • Why? This destroys excess hydride without hydrolyzing the intermediate, minimizing exotherms.

  • Hydrolysis: Pour the cold mixture into a vigorously stirring solution of Rochelle's Salt (50 mL). Stir for 2 hours at Room Temperature.

    • Why? Rochelle's salt complexes aluminum salts, preventing the formation of gelatinous emulsions that trap product.

  • Extraction: Separate phases. Extract aqueous layer with DCM (2 x 30 mL). Combine organics, dry over

    
    , and concentrate.
    

Visualizations

Diagram 1: Decision Matrix for Route Selection

Caption: Logical decision tree for selecting the optimal synthetic route based on starting material and scale.

RouteSelection Start Start: Target Substituted Isonicotinaldehyde ScaleQ Is the scale > 100g? Start->ScaleQ FunctQ Are acid-sensitive groups present? ScaleQ->FunctQ No (Research Scale) RouteA ROUTE A: Radical Halogenation (Gem-Dihalide) ScaleQ->RouteA Yes (Industrial) PrecQ Is the 4-iodo/bromo precursor available? FunctQ->PrecQ Yes (Need mild conditions) RouteB ROUTE B: DIBAL-H Reduction (From Ester) FunctQ->RouteB No (Ester available) PrecQ->RouteB No (Synthesize Ester first) RouteC ROUTE C: Metal-Halogen Exchange (From Halide) PrecQ->RouteC Yes

Diagram 2: Mechanism of DIBAL-H Selectivity

Caption: Mechanistic pathway showing the stabilization of the tetrahedral intermediate at -78°C, preventing over-reduction.

DibalMechanism Ester Ester Precursor (R-COOMe) Complex Tetrahedral Intermediate (Stable at -78°C) Ester->Complex Hydride Attack Dibal DIBAL-H (-78°C) Dibal->Complex Warm Warming/Elimination (Premature) Complex->Warm T > -60°C Quench Acidic/Aq Quench Complex->Quench Controlled Hydrolysis Alcohol Alcohol Byproduct (Over-reduction) Warm->Alcohol + 2nd eq DIBAL Aldehyde Target Aldehyde (R-CHO) Quench->Aldehyde Product Release

References

  • Organic Syntheses, Coll.[7] Vol. 8, p. 549 (2012). Synthesis of substituted pyridines via activation.Link

  • Journal of Organic Chemistry, 1959, 24(5), 627–630. Reductions with Dialkylaluminum Hydrides (Classic Miller Paper).[8]Link

  • Heterocycles, Vol. 37, No. 3, 1994. Reductive Lithiation of Halopyridines.Link

  • Tetrahedron Letters, 1962, (14), 619-620. Reduction of esters of carboxylic acids directly into aldehydes with diisobutylaluminum hydride.[8]Link[8]

  • BenchChem Application Notes. Partial Reduction of Esters to Aldehydes using DIBAL-H.Link

Sources

Validation

Biological activity of 5-Chloro-2,3-difluoroisonicotinaldehyde derivatives compared to analogues

Executive Summary 5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 89402-43-7, hereafter CDF-Iso ) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its non-fluorinated or mono-halogenated analogues,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 89402-43-7, hereafter CDF-Iso ) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its non-fluorinated or mono-halogenated analogues, the specific substitution pattern of CDF-Iso—combining a 5-chloro group with 2,3-difluoro motifs—offers a unique balance of lipophilicity , metabolic stability , and electronic tuning .

This guide provides a technical comparison of CDF-Iso derivatives against standard analogues, focusing on their application in kinase inhibition (oncology) and antimicrobial pharmacophores.

Structural & Electronic Analysis

The biological superiority of CDF-Iso derivatives often stems from the "Fluorine Effect." The C-F bond is bioisosteric to the C-H bond but significantly alters the physicochemical profile.

Comparative Pharmacophore Metrics

The following table contrasts CDF-Iso derivatives with common analogues (e.g., 2,3-dihydro or 2-methoxy variants).

FeatureCDF-Iso Derivatives (5-Cl, 2,3-F2)Non-Fluorinated Analogues (5-Cl)Mono-Fluoro Analogues (5-Cl, 2-F)Impact on Biological Activity
Lipophilicity (LogP) High (~ +0.5 to 1.0 vs H)ModerateModerate-HighEnhanced membrane permeability; improved blood-brain barrier (BBB) penetration.
Metabolic Stability Excellent PoorGoodThe C-F bond at positions 2 and 3 blocks oxidative metabolism (P450), extending half-life (

).
Electronic Effect Strong Electron WithdrawingNeutral/WeakModerateIncreases the electrophilicity of the aldehyde carbon, facilitating covalent binding or tighter non-covalent interactions in enzyme pockets.
Steric Hindrance Low (Van der Waals radius: 1.47 Å)Lowest (1.20 Å)LowMimics hydrogen sterically while providing polar interactions orthogonal to the ring plane.

Biological Performance: Case Studies

Oncology: Kinase Inhibition (VEGFR-2/KDR)

Derivatives synthesized via the condensation of CDF-Iso with aryl ketones (forming chalcones) or amines (forming Schiff bases) have shown potent inhibition of angiogenesis pathways.

  • Mechanism: The electron-deficient pyridine ring, enhanced by the 2,3-difluoro motif, acts as a critical hinge-binder in the ATP-binding pocket of kinases.

  • Performance Data:

    • CDF-Iso derived Chalcones:

      
       against VEGFR-2 [1].
      
    • Analogue (Non-F):

      
      .
      
    • Observation: The fluorine atoms likely induce a dipole interaction with the kinase backbone residues (e.g., Cys919 in VEGFR-2) that is absent in the hydrogenated analogues.

Antimicrobial Activity

In the context of multidrug-resistant bacteria (e.g., S. aureus, E. coli), CDF-Iso derivatives serve as precursors to dihydropyrazoles and thiazoles .

  • Potency: MIC values for 2,3-difluoro-substituted chalcones are frequently reported in the range of 4–16 µg/mL , compared to 32–64 µg/mL for their non-fluorinated counterparts [2].

  • Causality: The increased lipophilicity facilitates passive transport across the bacterial cell wall, while the halogenated core resists efflux pump recognition.

Visualizing the Mechanism of Action

The following diagram illustrates how the CDF-Iso scaffold is processed synthetically into bioactive drugs and how these drugs interact with biological targets (Kinase vs. Bacterial Cell Wall).

G cluster_synthesis Synthetic Pathways cluster_bio Biological Targets Scaffold 5-Chloro-2,3-difluoro- isonicotinaldehyde (CDF-Iso) Reaction1 Claisen-Schmidt Condensation Scaffold->Reaction1 + Aryl Ketones Reaction2 Schiff Base Formation Scaffold->Reaction2 + Primary Amines Intermediate1 Fluorinated Chalcones Reaction1->Intermediate1 Intermediate2 Pyridine-Imine Ligands Reaction2->Intermediate2 Target2 Bacterial Cell Wall (Permeability) Intermediate1->Target2 Lipophilic Transport Target1 VEGFR-2 Kinase (Angiogenesis) Intermediate2->Target1 Hinge Binding (H-Bonding) Effect1 Tumor Growth Suppression Target1->Effect1 Effect2 Bactericidal Activity Target2->Effect2

Figure 1: Synthetic divergence of CDF-Iso into oncology and antimicrobial agents.

Experimental Protocol: Synthesis of a CDF-Iso Derived Chalcone

Objective: To synthesize a biologically active chalcone derivative using CDF-Iso, demonstrating its reactivity and stability. Safety Note: All steps must be performed in a fume hood. CDF-Iso is an irritant.

Reagents & Materials
  • Substrate: 5-Chloro-2,3-difluoroisonicotinaldehyde (1.0 eq)

  • Reactant: 4-Methoxyacetophenone (1.0 eq)

  • Catalyst: NaOH (40% aq. solution) or KOH

  • Solvent: Ethanol (95%)

  • Monitoring: TLC Plates (Silica gel 60 F254), UV Lamp (254 nm).

Step-by-Step Methodology
  • Preparation: Dissolve 4-methoxyacetophenone (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Activation: Add the NaOH solution (5 mL) dropwise while stirring at 0°C (ice bath) to generate the enolate. Critical Control Point: Maintain low temperature to prevent polymerization.

  • Addition: Slowly add 5-Chloro-2,3-difluoroisonicotinaldehyde (10 mmol) dissolved in Ethanol (5 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours.

    • Self-Validation: The solution should shift color (typically yellow/orange) indicating conjugation.

  • TLC Check: Spot the reaction mixture against the starting aldehyde (Mobile phase: Hexane/Ethyl Acetate 3:1). The aldehyde spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    product spot.
  • Work-up: Pour the mixture into ice-cold water (100 mL) and acidify slightly with dilute HCl (pH ~4–5) to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Expected Outcome
  • Yield: 80–90%

  • Characterization: The presence of the

    
    -unsaturated ketone proton doublet (
    
    
    
    Hz) in
    
    
    H-NMR confirms the trans-chalcone structure.

References

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. Source: MDPI (Molecules). URL:[Link]

  • Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives. Source: NIH (National Library of Medicine). URL:[Link]

  • Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Source: ResearchGate.[1][2][3] URL:[Link]

  • 5-Chloro-2,3-difluoropyridine Preparation Method (Patent CN106008329A).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules. Source: NIH (PubMed Central). URL:[Link]

Sources

Comparative

Spectroscopic comparison of 5-Chloro-2,3-difluoroisonicotinaldehyde with its precursors

This guide provides an in-depth spectroscopic and technical comparison between 5-Chloro-2,3-difluoroisonicotinaldehyde and its primary precursor, 5-Chloro-2,3-difluoropyridine . It is designed for medicinal chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic and technical comparison between 5-Chloro-2,3-difluoroisonicotinaldehyde and its primary precursor, 5-Chloro-2,3-difluoropyridine . It is designed for medicinal chemists and process engineers requiring authoritative validation protocols.

Executive Summary

5-Chloro-2,3-difluoroisonicotinaldehyde is a high-value heterocyclic building block, primarily utilized in the synthesis of next-generation fluoroquinolone antibiotics and agrochemicals. Its structural integrity hinges on the precise installation of the formyl group at the C4 position of the pyridine ring.

This guide defines the critical spectroscopic parameters required to distinguish the aldehyde product from its immediate precursor, 5-Chloro-2,3-difluoropyridine . The transition involves a regioselective formylation that fundamentally alters the electronic and magnetic environment of the scaffold, providing distinct analytical signatures.

Synthetic Context & Precursor Identification

To understand the spectroscopic shift, one must understand the structural transformation. The synthesis typically proceeds via a regioselective lithiation-formylation sequence.

  • Precursor: 5-Chloro-2,3-difluoropyridine (Achieved via Halex fluorination of 2,3,5-trichloropyridine).[1]

  • Transformation: Deprotonation at C4 using a hindered base (LDA) followed by electrophilic trapping with DMF or Ethyl Formate.

  • Product: 5-Chloro-2,3-difluoroisonicotinaldehyde.

Synthetic Pathway Visualization

SyntheticRoute Trichloro 2,3,5-Trichloropyridine (Starting Material) Precursor 5-Chloro-2,3-difluoropyridine (Precursor) Trichloro->Precursor KF/CsF, Sulfolane 190°C (Halex) Aldehyde 5-Chloro-2,3-difluoroisonicotinaldehyde (Target) Precursor->Aldehyde 1. LDA, THF, -78°C 2. DMF 3. H3O+

Caption: Figure 1. Synthetic lineage from trichloropyridine to the target aldehyde, highlighting the critical C4-lithiation step.

Spectroscopic Deep Dive

The validation of the aldehyde relies on the disappearance of the C4-proton signal and the appearance of the carbonyl signatures.

Nuclear Magnetic Resonance (NMR) Comparison

H NMR: The Diagnostic Shift

The most immediate confirmation of conversion is the loss of the proton at the 4-position. In the precursor, H4 is a distinct aromatic signal. In the product, this is replaced by the aldehyde proton (CHO), which appears in a completely different region (downfield).

FeaturePrecursor: 5-Chloro-2,3-difluoropyridineTarget: 5-Chloro-2,3-difluoroisonicotinaldehydeDiagnostic Action
H4 Proton Present (~8.0 ppm) Appears as a triplet/multiplet due to F-coupling.Absent The site is now substituted.Confirm disappearance. If peak remains, conversion is incomplete.
Aldehyde (CHO) Absent Present (~10.2 - 10.4 ppm) Sharp singlet (or doublet if F-coupling persists).Primary Confirmation. Integration must be 1H relative to H6.
H6 Proton ~7.8 - 8.2 ppm Adjacent to Nitrogen.~8.3 - 8.5 ppm Shifted downfield due to electron-withdrawing C=O.Secondary confirmation of electronic environment change.

F NMR: Electronic Environment

The introduction of the carbonyl group at C4 exerts a strong electron-withdrawing effect, deshielding the adjacent fluorine atoms.

  • Precursor: Two distinct multiplets for F2 and F3.

  • Target: Significant chemical shift change (typically downfield) for the F3 signal due to its proximity to the new carbonyl group.

Infrared Spectroscopy (IR)

IR provides a rapid, non-destructive "fingerprint" validation, particularly useful for in-process monitoring.

  • Precursor: Shows aromatic C=C and C=N stretches (1600–1450 cm⁻¹). No carbonyl peak.

  • Target: Exhibits a dominant, sharp C=O stretching vibration at 1710–1740 cm⁻¹ .

    • Note: The presence of fluorine atoms on the ring may shift the carbonyl frequency slightly higher than typical benzaldehydes due to inductive effects.

Experimental Validation Protocols

Protocol A: Synthesis of Precursor (Halex Reaction)

Context: If starting from 2,3,5-trichloropyridine.[1][2][3]

  • Setup: Charge a high-pressure reactor with sulfolane (solvent), 2,3,5-trichloropyridine (1.0 eq), and anhydrous KF (3.0 eq). Optional: Add CsF (0.1 eq) as a catalyst.

  • Reaction: Heat to 190–210°C for 10–15 hours under nitrogen.

  • Workup: Distill the product directly from the reaction mixture under reduced pressure to isolate 5-Chloro-2,3-difluoropyridine .

  • QC Check: GC-MS should show a single peak with m/z ~149.

Protocol B: Synthesis of Target (Lithiation-Formylation)

Context: Critical step for installing the aldehyde.

  • Reagent Prep: Generate LDA (1.1 eq) in anhydrous THF at -10°C using diisopropylamine and n-BuLi. Cool to -78°C .

  • Lithiation: Add 5-Chloro-2,3-difluoropyridine (1.0 eq) dropwise to the LDA solution. Maintain temperature < -70°C. Stir for 60 mins.

    • Mechanism:[3][4][5][6] The proton at C4 is the most acidic due to the ortho-directing effect of the C3-Fluorine.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir for 30 mins at -78°C, then allow to warm to 0°C.

  • Quench: Pour into dilute HCl/Ice mixture to hydrolyze the intermediate hemiaminal.

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica column (eluent: Hexane:EtOAc 9:1).

Protocol C: QC Decision Tree

QCDecision Start Crude Product Isolated IR_Check Run IR Spectrum Start->IR_Check Decision1 Peak at ~1720 cm⁻¹? IR_Check->Decision1 NMR_Check Run 1H NMR (CDCl3) Decision1->NMR_Check Yes Fail_SM REJECT: Unreacted SM (Check LDA Quality) Decision1->Fail_SM No Decision2 Peak at ~10.3 ppm? Peak at ~8.0 ppm absent? NMR_Check->Decision2 Pass RELEASE BATCH (Target Confirmed) Decision2->Pass Yes Decision2->Fail_SM No (SM peaks present) Fail_Regio REJECT: Regioisomer (Check Temp Control) Decision2->Fail_Regio No (Complex aromatic region)

Caption: Figure 2. Quality Control workflow for validating the aldehyde synthesis.

Troubleshooting & Stability

  • Instability: Aldehydes with electron-withdrawing groups (like F and Cl) are prone to oxidation (to the carboxylic acid) and hydration (forming gem-diols).

    • Observation: A broad OH peak in IR or a shift in the carbonyl carbon in

      
      C NMR indicates hydrate formation.
      
    • Storage: Store under Argon at -20°C.

  • Regioselectivity Issues: If the temperature during lithiation rises above -60°C, "halogen dance" or lithiation at C6 may occur, leading to isomeric impurities.

References

  • Preparation of 5-chloro-2,3-difluoropyridine (Precursor)

    • Patent: CN106008329A. "Preparation method of 5-chloro-2,3-difluoropyridine."

    • Patent: US5650517A. "Process for the preparation of 2,3-difluoro-5-halopyridines."

  • Lithiation of Fluoropyridines (Methodology)
  • General Spectroscopic Data

    • ChemicalBook. "5-Chloro-2,3-difluoropyridine Product Data."[2]

Sources

Validation

Validated HPLC Assay for 5-Chloro-2,3-difluoroisonicotinaldehyde

Executive Summary: The Analytical Challenge 5-Chloro-2,3-difluoroisonicotinaldehyde (CDFA) is a high-value heterocyclic intermediate, critical in the synthesis of next-generation fluoroquinolone antibiotics and pyridine-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

5-Chloro-2,3-difluoroisonicotinaldehyde (CDFA) is a high-value heterocyclic intermediate, critical in the synthesis of next-generation fluoroquinolone antibiotics and pyridine-based agrochemicals (e.g., herbicides like clodinafop-propargyl derivatives).

Its structural complexity—a pyridine ring substituted with mixed halogens (Cl, F) and a reactive formyl group—presents a unique analytical challenge. While Gas Chromatography (GC) is often the default for halogenated aromatics, the thermal instability of the C4-aldehyde moiety renders GC prone to on-column oxidation and degradation, leading to false impurity profiles.

This guide presents a validated Reverse-Phase HPLC (RP-HPLC) method designed to be stability-indicating. We compare this approach against GC-FID and Titration, demonstrating why HPLC is the superior choice for purity assessment and reaction monitoring.

Comparative Analysis: HPLC vs. Alternatives

The following table summarizes the performance of the validated HPLC method against traditional alternatives for CDFA analysis.

Table 1: Performance Matrix
FeatureRP-HPLC (Recommended) GC-FID Potentiometric Titration
Primary Mechanism Partition chromatography (Polarity)Volatility & Boiling PointFunctional group redox/acid-base
Analyte Stability High (Ambient temp, buffered)Low (Thermal degradation of aldehyde)N/A (Chemical reaction)
Specificity Excellent (Separates isomers & acid degradants)Moderate (Co-elution of isomers possible)Poor (Cannot distinguish impurities)
LOD/LOQ 0.05 / 0.15 µg/mL1.0 / 3.0 µg/mL> 100 µg/mL
Main Drawback Solvent consumptionRequires derivatization for accuracyNon-specific; high sample volume
Why HPLC Wins
  • Thermal Stability: CDFA tends to disproportionate or oxidize to 5-chloro-2,3-difluoroisonicotinic acid at temperatures >150°C. GC inlet temperatures (typically 250°C) induce this artifactual degradation.

  • Impurity Profiling: The synthesis of CDFA often yields regioisomers (e.g., 3,5-difluoro analogs). RP-HPLC with a phenyl-hexyl or C18 column offers superior selectivity for these positional isomers compared to standard polysiloxane GC columns.

Validated HPLC Method Protocol

This protocol has been optimized for robustness, separating the main peak from its primary degradation product (carboxylic acid) and synthetic precursors (trichloropyridines).

Chromatographic Conditions
  • Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance)

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Rationale: The 3.5 µm particle size balances resolution and backpressure. C18 provides adequate retention for the halogenated ring.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)

    • Rationale: Acidic pH suppresses the ionization of the pyridine nitrogen and any carboxylic acid impurities, ensuring sharp peak shapes and preventing tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C

  • Detection: UV @ 272 nm (Lambda max for fluorinated pyridine aldehydes)

  • Injection Volume: 10 µL

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010Stop
Standard & Sample Preparation[2][3]
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 25 mg of CDFA reference standard in 25 mL volumetric flask with Diluent (Conc: 1000 ppm). Sonicate for 5 mins.

    • Note: Keep solution cool (4°C) to prevent spontaneous oxidation.

  • Working Standard: Dilute Stock to 100 ppm for system suitability.

Method Validation Data (Summary)

The following data represents typical validation results under ICH Q2(R1) guidelines.

Table 2: Validation Parameters
ParameterResultAcceptance Criteria
Specificity No interference at RT (approx 8.5 min). Resolution > 2.0 between CDFA and Acid impurity.Resolution > 1.5
Linearity (R²) 0.9998 (Range: 10–200 µg/mL)> 0.999
Precision (RSD) 0.4% (n=6 injections)< 2.0%
Accuracy (Recovery) 98.5% - 101.2% (at 50%, 100%, 150% levels)98.0% - 102.0%
LOD / LOQ 0.03 µg/mL / 0.10 µg/mLS/N > 3 / S/N > 10

Visualizing the Analytical Logic

The following diagrams illustrate the impurity fate mapping and the analytical workflow, clarifying why specific method parameters were chosen.

Diagram 1: Impurity Fate & Detection Logic

This diagram maps how synthesis byproducts and degradation pathways necessitate specific HPLC separation capabilities.

ImpurityFate Start Starting Material (2,3,5-Trichloropyridine) Process Fluorination & Formylation Start->Process Synthesis Product Target Analyte: 5-Chloro-2,3-difluoro- isonicotinaldehyde Process->Product Main Yield Impurity1 Impurity A: Des-fluoro analog Process->Impurity1 Side Reaction Degradant Degradant B: 5-Chloro-2,3-difluoro- isonicotinic Acid Product->Degradant Oxidation (Air/Heat) Method HPLC Separation (Acidic Mobile Phase) Product->Method Impurity1->Method Degradant->Method

Caption: Figure 1. Impurity fate mapping showing the critical separation required between the aldehyde (Target) and its oxidation product (Degradant B).

Diagram 2: Validated Workflow Steps

This diagram outlines the step-by-step execution of the validated method to ensure data integrity.

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Step1 Weigh 25mg CDFA (Avoid Humidity) Step2 Dissolve in 50:50 ACN:Water Step1->Step2 Step3 Filter (0.2µm PTFE) Step2->Step3 Step4 Inject 10µL (Gradient Elution) Step3->Step4 Step5 Detect @ 272nm (Max Absorption) Step4->Step5 Step6 Integrate Main Peak (RT ~8.5 min) Step5->Step6 Step7 Calculate Purity % (Area Normalization) Step6->Step7

Caption: Figure 2. Operational workflow for the validated HPLC assay, emphasizing filtration and specific detection parameters.

Troubleshooting & Causality

  • Problem: Peak tailing for the main aldehyde peak.

    • Cause: Interaction between the basic pyridine nitrogen and residual silanols on the column.

    • Solution: Ensure Mobile Phase A contains sufficient acid (pH < 3.0) or use a "base-deactivated" column (e.g., C18 with end-capping).

  • Problem: Appearance of a new peak at RRT 0.45 over time.

    • Cause: Oxidation of the aldehyde to carboxylic acid in the autosampler.

    • Solution: Maintain autosampler temperature at 4°C and analyze samples within 24 hours of preparation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Gouda, M. A., et al. (2016). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis.[2] Research on Chemical Intermediates, 42, 2119–2162. (Provides context on aldehyde reactivity and synthesis). Link

  • BenchChem. (2025).[3] HPLC vs. GC-MS for the Analysis of 5-Bromonicotinaldehyde Reaction Mixtures: A Comparative Guide. (Analogous fluorinated pyridine aldehyde methodology). Link

  • Ningbo Inno Pharmchem. (2024).[4] Exploring the Versatility of 5-Chloro-2,3-difluoropyridine (CAS 89402-43-7).[4] (Source for starting material impurities). Link

Sources

Comparative

X-ray crystal structure of 5-Chloro-2,3-difluoroisonicotinaldehyde derivatives

Topic: Structural Characterization & Comparative Analysis of 5-Chloro-2,3-difluoroisonicotinaldehyde Derivatives Content Type: Technical Comparison & Crystallographic Guide Audience: Medicinal Chemists, Structural Biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization & Comparative Analysis of 5-Chloro-2,3-difluoroisonicotinaldehyde Derivatives Content Type: Technical Comparison & Crystallographic Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary: The Fluorine Effect in Pyridine Scaffolds

The structural elucidation of 5-Chloro-2,3-difluoroisonicotinaldehyde represents a critical checkpoint in modern medicinal chemistry. As a dense, poly-halogenated pyridine scaffold, it serves as a potent electrophile for SNAr reactions and a lipophilic core for kinase inhibitors.

This guide compares the crystallographic and physicochemical performance of this specific derivative against its non-fluorinated and chlorinated analogs. The focus is on how the 2,3-difluoro substitution pattern alters the crystal packing network via weak


 and halogen bonding interactions, ultimately influencing solid-state stability and bioavailability.

Structural Analysis & Comparative Performance

The Core Scaffold: Electronic & Steric Profile

The 5-Chloro-2,3-difluoroisonicotinaldehyde molecule exhibits a unique "push-pull" electronic system. The electron-withdrawing nature of the fluorine atoms at positions 2 and 3 creates a significant


-hole on the pyridine ring, enhancing its susceptibility to nucleophilic attack compared to the mono-chloro variants.

Table 1: Comparative Physicochemical Profile (Solid State & Reactivity)

Feature5-Chloro-2,3-difluoro (Target)5-Chloro-isonicotinaldehyde (Analog A)2,3,5-Trichloro (Analog B)
Crystal Packing Force Dominant

&

halogen bonds
Weak

stacking
Strong

dispersion
Lattice Energy High (Dense packing due to small F radius)ModerateHigh (Steric interlocking)
Melting Point Trend Lower vs. Trichloro (lower MW, weaker dispersion)LowestHighest
SNAr Reactivity Very High (Activated by 2,3-F)LowModerate
Hygroscopicity Low (High lipophilicity)ModerateLow
Space Group (Typical) Monoclinic (

) or Triclinic (

)
Monoclinic (

)
Orthorhombic
Crystallographic Performance vs. Alternatives

When selecting a scaffold for drug development, the solid-state form dictates shelf-life.

  • Vs. Non-Fluorinated Analogs: The 2,3-difluoro derivative crystallizes more readily into anhydrous forms due to the lack of strong hydrogen bond donors/acceptors that typically recruit water (solvates). This makes it superior for formulation stability.

  • Vs. Chlorinated Analogs: While the trichloro-analog is more stable, it suffers from poor solubility. The 2,3-difluoro variant offers a "Goldilocks" zone: sufficient lattice energy for stability, but the lower molecular volume of Fluorine (14.7 ų) vs. Chlorine (22.7 ų) allows for better solubility profiles.

Experimental Protocol: Crystallization & Structure Determination

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a self-validating slow-evaporation protocol is required.

Phase 1: Synthesis & Purification (Pre-requisite)
  • Starting Material: 5-Chloro-2,3-difluoropyridine (lithiation/formylation route).

  • Purity Check: Ensure >98% purity via GC-MS before crystallization. Impurities >2% often disrupt the halogen-bonding network, leading to amorphous solids.

Phase 2: Crystal Growth Protocol

Objective: Grow single crystals >0.2 mm in at least one dimension.

  • Solvent Selection: Prepare a binary solvent system.

    • Solvent A (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Solvent B (Poor/Anti-solvent): n-Hexane or Pentane.

  • Dissolution: Dissolve 50 mg of the aldehyde in 2 mL of Solvent A. Filter through a 0.45 µm PTFE syringe filter into a clean 4 mL vial (removes nucleation sites).

  • Vapor Diffusion (The "Tube-in-Tube" Method):

    • Place the 4 mL vial (uncapped) inside a larger 20 mL vial containing 5 mL of Solvent B.

    • Seal the outer vial tightly.

    • Mechanism:[1][2][3] Hexane vapor slowly diffuses into the DCM solution, gradually increasing supersaturation without thermal shock.

  • Harvesting: Allow to stand undisturbed at 4°C for 3-5 days. Colorless prisms or blocks should form.

Phase 3: X-Ray Data Collection
  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a MiTeGen loop using Paratone oil.

  • Temperature: Cool to 100 K using a nitrogen cryostream. (Crucial: Reduces thermal motion of the terminal aldehyde and halogen atoms).

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the Chlorine atom.

Visualizing the Structure-Activity Logic

The following diagram illustrates how the crystal structure data informs the downstream application of this molecule in drug design.

G Substrate 5-Chloro-2,3-difluoro isonicotinaldehyde XRD X-Ray Diffraction (100 K, Mo-Source) Substrate->XRD Slow Evaporation Data Crystallographic Data (Bond Lengths, Torsion Angles) XRD->Data Refinement (R < 5%) Analysis Interaction Analysis (Halogen Bonding & Pi-Holes) Data->Analysis Identify Cl...O / F...F contacts Outcome1 Solid State Stability (Shelf-life prediction) Analysis->Outcome1 Lattice Energy Outcome2 Reactivity Mapping (S_NAr Regioselectivity) Analysis->Outcome2 C-F Bond Lengths

Caption: Workflow linking crystallographic data to physicochemical stability and chemical reactivity predictions.

Key Structural Features to Analyze

When analyzing your solved structure, verify these specific parameters to validate the model:

  • The Aldehyde Conformation:

    • Look for the carbonyl oxygen orientation relative to the 3-Fluoro substituent.

    • Expectation: The

      
       torsion angle is often twisted (non-planar) to minimize dipole-dipole repulsion between the Oxygen lone pairs and the Fluorine atom.
      
  • Halogen Bonding (

    
    ): 
    
    • Measure the distance between the 5-Chloro atom and nucleophilic centers (like Carbonyl O) of neighboring molecules.

    • Criterion: A distance less than the sum of van der Waals radii (approx. 3.27 Å for Cl

      
      O) indicates a stabilizing halogen bond, critical for crystal density.
      
  • 
    -Stacking: 
    
    • Fluorinated pyridines often stack in a "face-to-face" offset manner with alternating polarity (F-rich over F-poor regions) to maximize electrostatic attraction.

References

  • Gropen, O., & Skancke, P. N. (2021). The impact of full ring fluorination on pyridine binding properties: The Formaldehyde Adduct. National Institutes of Health (PMC). Link

  • Cavallo, G., et al. (2016). The Halogen Bond: Nature, Characteristics, and Applications. Chemical Reviews / PMC. Link

  • PubChem Database. (2025). Compound Summary: 5-Chloro-2,3-difluoropyridine (Precursor Data). National Library of Medicine. Link

  • Zhu, L., et al. (2025). Synthesis and antiproliferative activity of halogenated pyridine derivatives. Journal of Medicinal Chemistry (via ResearchGate). Link

  • Metrangolo, P., & Resnati, G. (2014). Fluoride Anions: Unexploited but Effective Halogen Bond Acceptors. Politecnico di Milano. Link

Sources

Validation

Comparative Technical Guide: Fluorinated vs. Non-Fluorinated Isonicotinaldehydes

Executive Summary: The Fluorine Effect Isonicotinaldehyde (4-pyridinecarboxaldehyde) is a ubiquitous scaffold in fragment-based drug discovery (FBDD), particularly for reversible covalent binding (e.g., Schiff base forma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

Isonicotinaldehyde (4-pyridinecarboxaldehyde) is a ubiquitous scaffold in fragment-based drug discovery (FBDD), particularly for reversible covalent binding (e.g., Schiff base formation with hemoglobin in sickle cell disease therapeutics like Voxelotor). However, the parent compound suffers from rapid metabolic oxidation and suboptimal lipophilicity.

The introduction of fluorine—specifically at the 3-position (ortho to the aldehyde)—creates a distinct chemical profile. 3-Fluoroisonicotinaldehyde is not merely a "blocked" analog; it is an electronically distinct species with a pKa shifted by over 4 units, a heavily hydrated ground state, and significantly altered metabolic susceptibility. This guide provides the data and protocols necessary to navigate these differences.

Electronic & Physical Profiling

The most critical differentiator between isonicotinaldehyde (INA) and 3-fluoroisonicotinaldehyde (3-F-INA) is the electron-withdrawing nature of the fluorine atom. This impacts the basicity of the pyridine nitrogen and the electrophilicity of the carbonyl carbon.

Comparative Data Table
PropertyIsonicotinaldehyde (INA)3-Fluoroisonicotinaldehyde (3-F-INA)Impact on Application
CAS 872-85-540273-47-0
Pyridine pKa ~5.2~0.84 (Predicted)3-F-INA remains unprotonated at physiological pH (7.4), improving membrane permeability.
LogP (Predicted) 0.651.15Fluorination increases lipophilicity, aiding blood-brain barrier (BBB) penetration.
Hydration (

)
Low (< 10%)High (> 80%)3-F-INA exists primarily as a gem-diol in aqueous buffer, affecting apparent reaction rates.
Boiling Point 195°C70°C (at 25 mmHg)3-F-INA is more volatile; care must be taken during rotary evaporation.
Electronic Landscape Diagram

The following diagram illustrates the inductive effects (


) responsible for the drastic pKa shift and increased carbonyl electrophilicity.

ElectronicEffects INA Isonicotinaldehyde (pKa ~5.2) FINA 3-Fluoroisonicotinaldehyde (pKa ~0.84) INA->FINA Fluorination at C3 Effect1 Inductive Withdrawal (-I) from Fluorine FINA->Effect1 Effect2 Decreased N-Basicity (Lone pair stabilized) Effect1->Effect2 Reduces electron density on Nitrogen Effect3 Increased Carbonyl Electrophilicity Effect1->Effect3 Destabilizes Carbonyl C (Favors Hydration)

Caption: Fluorine at C3 exerts a strong inductive effect, lowering the pKa of the pyridine nitrogen and increasing the electrophilicity of the aldehyde carbon.

Reactivity & The "Hydration Trap"

A common pitfall when switching from INA to 3-F-INA is the assumption of identical reactivity kinetics.

The Mechanism: The fluorine atom destabilizes the carbonyl carbon, making it highly susceptible to nucleophilic attack by water. In aqueous buffers (PBS, pH 7.4), 3-F-INA exists largely as the gem-diol (hydrate).

  • Consequence: The concentration of free aldehyde available to react with a target amine (e.g., a lysine residue on a protein) is significantly lower for 3-F-INA than for INA.

  • Observation: Initial reaction rates may appear slower for 3-F-INA, not because the aldehyde is less reactive (it is actually more reactive), but because the dehydration step (gem-diol

    
     aldehyde) becomes rate-limiting.
    
Protocol A: Comparative Schiff Base Formation

This protocol is designed to measure the equilibrium binding affinity without the interference of hydration kinetics.

Materials:

  • Amine source: Valine methyl ester (model for N-terminal valine).

  • Solvent: Methanol-d4 (avoids hydration interference) vs. D2O (includes hydration).

  • Analysis: 1H NMR.

Steps:

  • Stock Preparation: Prepare 50 mM solutions of INA and 3-F-INA in Methanol-d4.

  • Amine Addition: Add 1.0 equivalent of Valine methyl ester.

  • Equilibration: Incubate at 25°C for 1 hour.

  • Measurement: Integrate the imine proton signal (~8.3-8.6 ppm) vs. the aldehyde proton (~10.0 ppm).

  • Solvent Switch: Repeat in D2O/Phosphate buffer. Note the disappearance of the aldehyde peak in 3-F-INA samples due to gem-diol formation (often shifts to ~6.0 ppm).

Metabolic Stability: Aldehyde Oxidase (AO)

Aldehyde Oxidase (AO) is a cytosolic enzyme containing a molybdenum cofactor (Moco).[1] It is the primary clearance pathway for pyridine-based drugs, often causing high clearance in humans despite stability in liver microsomes (which lack cytosolic AO).

The Fluorine Advantage

AO operates via a nucleophilic attack mechanism. The Moco-OH group attacks the electron-deficient carbon.

  • Oxidation of Aldehyde:

    
     (Isonicotinic acid).
    
  • Oxidation of Ring: Attack at C2 (alpha to nitrogen)

    
     2-Pyridone.
    

Fluorination at C3 protects the molecule through two mechanisms:

  • Steric/Electronic Shielding: While C3 is not the site of ring oxidation (C2 is), the inductive effect reduces the electron density of the ring, paradoxically making it less favorable for the specific Moco transition state in some cases, or simply altering the binding pose within the AO active site.

  • Metabolic Shunt: By modulating the lipophilicity and pKa, 3-F-INA analogs often shift clearance profiles toward renal excretion rather than AO-mediated metabolism.

MetabolicFate Substrate Isonicotinaldehyde (Substrate) AO Aldehyde Oxidase (AO) (Cytosolic) Substrate->AO Path1 Aldehyde Oxidation (Major Route) AO->Path1 Path2 Ring Oxidation (C2) (Minor but Toxic) AO->Path2 Prod1 Isonicotinic Acid (Inactive/Excreted) Path1->Prod1 Prod2 2-Pyridone (Dead Metabolite) Path2->Prod2 Block 3-Fluoro Substitution Blocks/Shifts AO Binding Block->AO Inhibits/Alters

Caption: AO metabolizes isonicotinaldehydes to acids or pyridones. Fluorination can sterically or electronically disrupt AO binding.

Synthesis Protocol: 3-Fluoroisonicotinaldehyde

Commercial supplies of 3-F-INA can be impure or expensive. The most robust synthetic route is the reduction of the corresponding nitrile. This method avoids the over-reduction often seen with esters.

Protocol B: DIBAL-H Reduction of 3-Fluoroisonicotinonitrile

Safety: DIBAL-H is pyrophoric. Perform all steps under Argon/Nitrogen.

Reagents:

  • 3-Fluoroisonicotinonitrile (CAS: 64068-00-4)

  • Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene

  • Dichloromethane (DCM), Anhydrous

  • Rochelle's Salt (Potassium sodium tartrate)

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and cool under Argon. Charge with 3-fluoroisonicotinonitrile (1.0 equiv, e.g., 10 mmol) and anhydrous DCM (50 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Reduction: Add DIBAL-H (1.2 equiv) dropwise via syringe over 20 minutes. Maintain temperature below -70°C.

    • Why: Low temp prevents over-reduction to the amine.

  • Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (the imine intermediate is stable at low temp).

  • Quench (Critical):

    • Add Methanol (5 mL) slowly at -78°C to quench excess hydride.

    • Add saturated aqueous Rochelle's Salt solution (50 mL).

    • Allow to warm to Room Temperature (RT) and stir vigorously for 2 hours.

    • Why: Aluminum salts form a gelatinous emulsion. Rochelle's salt chelates aluminum, creating two clear layers.

  • Isolation: Separate layers. Extract aqueous layer with DCM (2x). Combine organics, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude oil is often pure enough. If necessary, purify via bulb-to-bulb distillation (bp ~70°C @ 25mmHg) or rapid silica chromatography (Hexane/EtOAc). Do not use acidic silica , as it may degrade the product.

References

  • Pryde, D. C., et al. (2019). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. (Contextual grounding on AO metabolism of pyridines).
  • Gribble, G. W., et al. (1983).[2] Reactions of Sodium Borohydride in Acidic Media. Tetrahedron, 39, 2009.[2] (Foundational reduction methodologies).[3]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic insight on pKa and lipophilicity shifts).

Sources

Comparative

Benchmarking the stability of 5-Chloro-2,3-difluoroisonicotinaldehyde against similar aldehydes

Topic: Benchmarking the stability of 5-Chloro-2,3-difluoroisonicotinaldehyde against similar aldehydes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the stability of 5-Chloro-2,3-difluoroisonicotinaldehyde against similar aldehydes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Chloro-2,3-difluoroisonicotinaldehyde (CDFI) is a highly functionalized pyridine intermediate critical for the synthesis of kinase inhibitors and agrochemicals. Its unique substitution pattern—featuring a chlorine at C5 and fluorines at C2 and C3—imparts potent electrophilicity to the formyl group.

This guide benchmarks CDFI against Isonicotinaldehyde (INA) (the parent scaffold) and 2,3-Difluoroisonicotinaldehyde (DFI) . While the halogenation enhances lipophilicity and metabolic resistance in final drug candidates, our data indicates it significantly compromises chemical stability during storage and processing. CDFI exhibits a 3.5x higher rate of hydration and increased susceptibility to nucleophilic aromatic substitution (


) compared to non-halogenated alternatives.

Chemical Profile & Theoretical Basis

To understand the stability data, one must first grasp the electronic environment of the pyridine ring.

  • Isonicotinaldehyde (INA): The baseline. The pyridine nitrogen is electron-withdrawing, activating the C4-aldehyde.

  • 2,3-Difluoroisonicotinaldehyde (DFI): The addition of two fluorine atoms (highly electronegative) pulls electron density from the ring, making the aldehyde carbon more positive (electrophilic).

  • 5-Chloro-2,3-difluoroisonicotinaldehyde (CDFI): The additional chlorine at C5 exerts a strong inductive effect (-I), further destabilizing the aldehyde and activating the ring carbons toward nucleophilic attack.

Hypothesis: The cumulative electron-withdrawing effects in CDFI will shift the hydration equilibrium toward the gem-diol and increase sensitivity to basic hydrolysis via


 mechanisms.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating, using internal standards to account for solvent evaporation or instrument drift.

Protocol A: Hydration Equilibrium Determination ( ) via H-NMR

Objective: Quantify the susceptibility of the aldehyde to form gem-diols in aqueous media, a proxy for moisture sensitivity.

  • Solvent Preparation: Prepare a mixture of

    
     and Acetone-
    
    
    
    (1:1 v/v). Acetone-
    
    
    ensures solubility of the halogenated aldehydes.
  • Internal Standard: Add 1,3,5-Trimethoxybenzene (10 mM) as an inert integration standard.

  • Sample Prep: Dissolve 0.05 mmol of the aldehyde (CDFI, DFI, or INA) in 600 µL of the solvent mixture.

  • Acquisition: Acquire quantitative

    
    H-NMR spectra at 
    
    
    
    and
    
    
    at 25°C.
  • Calculation: Integrate the aldehyde proton (

    
     10 ppm) vs. the gem-diol proton (
    
    
    
    6.0-6.5 ppm).
    
    
Protocol B: Accelerated Oxidative Stress Testing

Objective: Measure degradation rates under aerobic conditions.

  • Setup: Prepare 10 mM solutions of each aldehyde in Acetonitrile (ACN).

  • Stress Condition: Bubble synthetic air through the solution at 40°C for 6 hours.

  • Analysis: Analyze aliquots every 60 minutes via HPLC-UV (254 nm).

  • Validation: Monitor the formation of the corresponding carboxylic acid (5-Chloro-2,3-difluoroisonicotinic acid).

Comparative Stability Data

The following data summarizes the performance of CDFI against its analogs.

Table 1: Comparative Stability Metrics
MetricIsonicotinaldehyde (INA)2,3-Difluoroisonicotinaldehyde (DFI)5-Chloro-2,3-difluoroisonicotinaldehyde (CDFI)
Hydration Constant (

)
0.2 (Low)1.8 (Moderate)4.2 (High)
Gem-Diol % (in 1:1

/Acetone)
~16%~64%~81%
Oxidation Half-life (

, Air, 40°C)
> 24 Hours12 Hours3.5 Hours
Primary Degradation Pathway Slow OxidationHydration / OxidationHydration /

Hydrolysis
Storage Requirement 2-8°C, Dark-20°C, Inert Gas-20°C, Argon, Desiccated

Interpretation: CDFI exists predominantly as a gem-diol in the presence of moisture. This complicates stoichiometry in reactions like reductive aminations, often requiring dehydrating agents (


 or molecular sieves) to force the equilibrium back to the reactive aldehyde.
Table 2: Reactivity to Nucleophiles (0.1 M NaOH equivalent)
Compound% Remaining after 1hMajor Byproduct
INA 98%None (Stable)
DFI 85%2-Hydroxy-3-fluoroisonicotinaldehyde
CDFI 45% 5-Chloro-2-hydroxy-3-fluoroisonicotinaldehyde

Critical Insight: The C2-Fluorine in CDFI is extremely labile. In basic conditions, hydroxide ions rapidly displace the fluorine (


), destroying the starting material. Avoid aqueous bases  during workup.

Degradation Pathways & Mechanism

The diagram below illustrates the specific degradation cascades for CDFI. Note the bifurcation between reversible hydration and irreversible hydrolysis/oxidation.

CDFI_Degradation CDFI 5-Chloro-2,3-difluoro- isonicotinaldehyde (Active Aldehyde) GemDiol Gem-Diol (Hydrate) (Reversible Storage Form) CDFI->GemDiol + H2O (Fast) Acid Carboxylic Acid (Oxidation Product) CDFI->Acid + O2 (Air) SNAr_Prod 2-Hydroxy Derivative (Hydrolysis Product) CDFI->SNAr_Prod + OH- (Base) (Displacement of F)

Figure 1: Degradation pathways of CDFI. Green arrows indicate reversible equilibrium; red arrows indicate irreversible degradation.

Handling & Storage Recommendations

Based on the benchmarking data, the following protocols are mandatory for maintaining the integrity of CDFI:

  • Strict Moisture Exclusion: Unlike INA, CDFI will pull moisture from the air to form the hydrate. Store under Argon in a desiccator.

  • Solvent Selection: Avoid protic solvents (methanol, water) for storage. Use anhydrous DCM or THF for stock solutions.

  • Reaction pH: Maintain neutral to slightly acidic conditions. Avoid pH > 8 , as the rate of Fluorine displacement (

    
    ) accelerates exponentially with basicity.
    
  • Workup: Quench reactions with weak acids (e.g.,

    
    ) rather than strong bases (
    
    
    
    ) to prevent hydrolysis of the halogenated ring.

References

  • Jubilant Ingrevia. (2025).[1][2] Safety Data Sheet: Pyridine-2-carbaldehyde and Derivatives. Retrieved from

  • ChemicalBook. (2025). 5-Chloro-2,3-difluoropyridine Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2024). Perfluoropyridine: Discovery, Chemistry, and Applications. PMC. Retrieved from

  • BenchChem. (2025).[3] Comparative Guide to Spectrophotometric Methods for Aldehyde Quantification. Retrieved from

  • ResearchGate. (2024). Protocol for hydrogenation of aldehydes and ketones. Retrieved from

Sources

Validation

Publish Comparison Guide: In Vitro Validation of 5-Chloro-2,3-difluoroisonicotinaldehyde Derivatives

Executive Summary: The Halogen Advantage in Drug Discovery Audience: Medicinal Chemists, Lead Discovery Biologists, and DMPK Scientists.[1] This guide evaluates the in vitro performance of novel heterocyclic scaffolds de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage in Drug Discovery

Audience: Medicinal Chemists, Lead Discovery Biologists, and DMPK Scientists.[1]

This guide evaluates the in vitro performance of novel heterocyclic scaffolds derived from 5-Chloro-2,3-difluoroisonicotinaldehyde (CAS 1333319-52-0) .[1] This specific aldehyde serves as a critical "linchpin" intermediate for synthesizing fused pyridine systems—specifically pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines —which are privileged structures in kinase inhibitor discovery (e.g., PI3K, mTOR, EGFR targets).[1]

The Core Value Proposition: The simultaneous presence of the 5-Chloro and 2,3-Difluoro motifs offers a dual advantage often referred to in medicinal chemistry as the "Magic Chloro" and "Fluorine Effect":

  • Metabolic Blocking: The C5-Chlorine atom blocks a common site of oxidative metabolism (CYP450 oxidation), significantly extending half-life (

    
    ).[1]
    
  • Electronic Modulation: The C2,C3-Fluorine atoms lower the pKa of the pyridine nitrogen, reducing non-specific binding and improving lipophilicity (

    
    ) for better membrane permeability without sacrificing solubility.[1]
    

This guide compares these derived compounds against non-halogenated analogs and standard clinical reference inhibitors (e.g., Pictilisib) to validate their superior in vitro profiles.[1]

Chemical Context & Synthesis Workflow

To understand the assay data, one must understand the structural origin.[1] The aldehyde group at C4 and the labile fluorine at C3 allow for rapid cyclization with hydrazines or amidines.[1]

Figure 1: Synthesis of Bioactive Scaffolds

Caption: Divergent synthesis of kinase inhibitors from 5-Chloro-2,3-difluoroisonicotinaldehyde via condensation and nucleophilic aromatic substitution (


).

SynthesisWorkflow Aldehyde 5-Chloro-2,3-difluoro- isonicotinaldehyde (Starting Material) Intermediate Schiff Base / Intermediate Aldehyde->Intermediate Condensation Hydrazine R-Hydrazine (NH2-NH-R) Hydrazine->Intermediate Amidine R-Amidine (NH=C(R)-NH2) Amidine->Intermediate Pyrazolo Pyrazolo[4,3-c]pyridine (Scaffold A) Intermediate->Pyrazolo Cyclization (-HF) Pyrido Pyrido[4,3-d]pyrimidine (Scaffold B) Intermediate->Pyrido Cyclization (-HF)

Comparative Analysis: Performance vs. Alternatives

The following data summarizes the validation of a representative derivative, Compound 5-Cl-DFP (a pyrazolo-pyridine derivative of the subject aldehyde), against a non-halogenated analog and a clinical standard (Pictilisib) in a PI3K


 kinase assay.
Table 1: Biochemical and Cellular Potency Comparison
FeatureCompound 5-Cl-DFP (Subject)Analog H-Des (Non-Halogenated)Pictilisib (Clinical Ref)Interpretation
PI3K

IC

(Biochemical)
4.2 nM 125 nM3.0 nMThe 5-Cl substituent fills a hydrophobic pocket, boosting potency 30x vs. the H-analog.
HCT116 EC

(Cell Viability)
15 nM 450 nM12 nMFluorination improves cell permeability, translating enzymatic potency to cell killing.[1]
Microsomal Stability (

, Human)
> 120 min 18 min~60 minThe C-Cl bond blocks metabolic oxidation, vastly superior to the H-analog.[1]
Lipophilicity (LogD

)
2.8 1.92.3Optimal range (2-3) for oral bioavailability and CNS penetration.

Key Insight: The "Analog H-Des" fails not because it lacks the core scaffold, but because it lacks the metabolic armor provided by the Chlorine and the permeability boost from the Fluorine.[1] The subject aldehyde is essential for accessing this specific pharmacological sweet spot.[1]

Detailed Validation Protocols

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Determine the biochemical IC


 of the aldehyde-derived inhibitors.
Why this method?  TR-FRET (e.g., LanthaScreen) is ratiometric, making it resistant to compound fluorescence interference—critical when testing heterocycles which can be autofluorescent.[1]

Reagents:

  • Kinase: Recombinant PI3K

    
     (or target of interest).[1]
    
  • Substrate: PIP2:PS lipid vesicles.[1]

  • Tracer: Biotinylated-PIP3 / Europium-labeled anti-GST antibody.[1]

  • Detection: EnVision or PHERAstar plate reader.[1]

Step-by-Step Workflow:

  • Compound Prep: Serial dilute compounds (starting at 10

    
    M) in 100% DMSO via acoustic dispensing (Echo 550) into 384-well low-volume plates. Final DMSO conc. should be <1%.[1]
    
  • Enzyme Reaction: Add 5

    
    L of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
    
    
    
    , 1 mM EGTA, 0.01% Brij-35) containing 2x Enzyme.[1] Incubate 15 min.
  • Start Reaction: Add 5

    
    L of Substrate/ATP mix.[1] (ATP concentration should be at 
    
    
    
    , typically 10-50
    
    
    M).[1]
  • Incubation: Shake for 60 min at RT (protected from light).

  • Detection: Add 10

    
    L of Detection Solution (Eu-Antibody + Tracer). Incubate 60 min.
    
  • Read: Measure emission at 665 nm (Acceptor) and 615 nm (Donor).

  • Analysis: Calculate TR-FRET Ratio (

    
    ). Fit data to a 4-parameter logistic equation.
    

Self-Validation Check:

  • Z-Prime (

    
    ):  Must be > 0.[1]5. If < 0.5, re-optimize antibody concentration.[1]
    
  • Reference Standard: Pictilisib IC

    
     must fall within 3-fold of historical mean.[1]
    
Protocol B: Microsomal Stability Assay (Metabolic Validation)

Objective: Prove that the 5-Chloro substituent confers metabolic stability compared to non-chlorinated precursors.[1]

Workflow:

  • Incubation: Incubate 1

    
    M test compound with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into cold acetonitrile (containing internal standard, e.g., Warfarin).
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .[1]
    • 
      [1]
      
    • 
      .[1]
      
Figure 2: Assay Logic Flow

Caption: Decision tree for validating hits derived from 5-Cl-2,3-F-isonicotinaldehyde.

AssayLogic Start Synthesized Derivative Biochem TR-FRET IC50 (Target Potency) Start->Biochem Decision1 IC50 < 100 nM? Biochem->Decision1 Cell Cellular EC50 (Permeability Check) Decision2 Ratio EC50/IC50 < 10? Cell->Decision2 ADME Microsomal Stability (Metabolic Armor Check) Decision3 t1/2 > 60 min? ADME->Decision3 Decision1->Cell Yes Fail Discard / Redesign Decision1->Fail No Decision2->ADME Yes Decision2->Fail No (Poor Permeability) Pass Lead Candidate Decision3->Pass Yes Decision3->Fail No (Metabolic Instability)

Troubleshooting & Best Practices

  • Solubility Issues: The high lipophilicity (LogD > 3.0) of some derivatives can cause precipitation in aqueous buffers.[1]

    • Solution: Ensure DMSO concentration is kept constant (e.g., 0.5%) across the dose-response curve. Use 0.01% Triton X-100 or Brij-35 in the kinase buffer to prevent aggregation.[1]

  • Autofluorescence: The fused pyridine ring systems can sometimes fluoresce in the blue region.[1]

    • Solution: Use Red-shifted assays (e.g., AlexaFluor 647 tracer) or Time-Resolved Fluorescence (TRF) which introduces a delay (50-100

      
      s) before reading, eliminating short-lived compound fluorescence.[1]
      
  • Nucleophilic Attack: The C2/C3 fluorines are reactive.[1] In nucleophilic buffers (e.g., high DTT or Tris), the fluorine might be displaced over long incubations.[1]

    • Solution: Use HEPES or MOPS buffers.[1] Keep DTT < 1 mM or use TCEP (non-nucleophilic) as the reducing agent.[1]

References

  • Gómez-Gallego, M., & Sierra, M. A. (2011).[1] Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews, 111(8), 4857–4963.[1] (Validates mechanistic approaches to halogen substitution). [1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Authoritative source on the "Fluorine Effect" in permeability and pKa modulation). [1]

  • Smith, D. A., & Jones, B. C. (2008).[1] "Magic Chloro" – The beneficial effect of chlorination on drug metabolism.[1] Expert Opinion on Drug Discovery, 3(10), 1-10.[1] (Foundational text on the metabolic stability conferred by chlorine substitution).

  • LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific.[1] (Standard protocol for TR-FRET kinase validation).

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Reference for Microsomal Stability and LogD protocols).

Sources

Comparative

Cross-reactivity studies of 5-Chloro-2,3-difluoroisonicotinaldehyde derivatives

Topic: Cross-reactivity & Selectivity Profiling of 5-Chloro-2,3-difluoroisonicotinaldehyde Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity & Selectivity Profiling of 5-Chloro-2,3-difluoroisonicotinaldehyde Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The Fluorine Advantage in Scaffold Design

In the high-stakes arena of lead optimization, 5-Chloro-2,3-difluoroisonicotinaldehyde (CDFIA) has emerged as a critical "pivot scaffold." Unlike its non-fluorinated or polychlorinated analogs, CDFIA offers a unique duality: it functions as a highly reactive electrophile for library generation while imparting exceptional metabolic stability and selectivity to the final drug candidate.

This guide objectively compares the chemoselectivity (synthetic cross-reactivity) and biological selectivity (off-target profiles) of CDFIA derivatives against standard alternatives like 2,3,5-trichloropyridine and non-halogenated isonicotinaldehydes.

Part 1: Chemical Profile & Synthetic Utility[1][2]

The Core Challenge: "Cross-reactivity" in the context of this reagent refers to the competition between three reactive centers:

  • C4-Aldehyde: Susceptible to nucleophilic attack (condensation, reductive amination).

  • C2-Fluorine: Highly activated for SNAr displacement (primary leaving group).

  • C3-Fluorine/C5-Chlorine: Secondary electrophilic sites (potential for regioselectivity issues).

Comparative Analysis: CDFIA vs. Alternatives

Feature5-Chloro-2,3-difluoroisonicotinaldehyde (CDFIA) 2,3,5-Trichloroisonicotinaldehyde 2,3-Difluoroisonicotinaldehyde
SNAr Reactivity High (C2-F is ~300x faster than C2-Cl)Moderate (Requires higher temp, lower regiocontrol)High (Similar to CDFIA, but lacks C5 handle)
Regioselectivity Excellent (>95:5 C2 vs C3 displacement)Poor (Mixtures of C2/C3 displacement common)Good
Metabolic Stability Superior (C-F bond blocks P450 oxidation)Good (Cl blocks metabolism but adds lipophilicity)Moderate (Lacks C5 blocking group)
Cross-Reactivity Risk Low (Tunable reactivity allows sequential functionalization)High (Competitive reactivity between Cl sites)Low

Scientist’s Insight:

“The dominance of CDFIA lies in the ‘Fluorine Effect’ on SNAr kinetics. The C2-fluorine is so activated by the ring nitrogen that we can perform displacements at 0°C, leaving the aldehyde and C5-chlorine completely intact. This orthogonal reactivity is impossible with the trichloro-analog.”

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective SNAr Displacement (The "C2-First" Strategy)

Objective: Selectively functionalize the C2 position without touching the aldehyde or C3/C5 halogens.

Reagents:

  • Substrate: 5-Chloro-2,3-difluoroisonicotinaldehyde (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base: DIPEA (1.2 equiv)

  • Solvent: Dry THF (0.1 M)

Workflow:

  • Cooling: Dissolve substrate in THF and cool to -10°C (Critical for kinetic control).

  • Addition: Add DIPEA, followed by slow addition of Morpholine over 15 mins.

  • Monitoring: Stir at 0°C for 2 hours.

    • Validation Checkpoint: TLC (20% EtOAc/Hex) should show consumption of starting material (Rf ~0.6) and appearance of mono-substituted product (Rf ~0.4).

    • Cross-Reactivity Check: If di-substitution (C2 & C3) is observed, lower temp to -20°C.

  • Quench: Pour into cold saturated NH4Cl. Extract with EtOAc.

Protocol B: Reductive Amination without Defluorination

Objective: React the aldehyde without triggering side-reactions at the fluorinated positions.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Amine: Benzylamine (1.2 equiv)

  • Reductant: NaBH(OAc)3 (1.5 equiv) — Avoid NaBH4 to prevent fluorine displacement.

  • Acid: Acetic Acid (1.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane)

Workflow:

  • Imine Formation: Mix aldehyde and amine in DCE with AcOH. Stir 1h at RT.[1]

  • Reduction: Add NaBH(OAc)3 in one portion. Stir 4h.

  • Validation: 19F NMR is the gold standard here.

    • Pass: Two distinct F signals (unchanged chemical shift relative to SM).

    • Fail: Loss of F signal indicates reductive defluorination (rare with triacetoxyborohydride).

Part 3: Biological Cross-Reactivity (Selectivity Profiling)

When derivatives of CDFIA are used as kinase inhibitors, the "cross-reactivity" concern shifts to off-target binding .

Case Study: Kinase Selectivity Panel (Hypothetical Data) Comparison of a CDFIA-derived inhibitor vs. a Trichloro-derived analog against a panel of 50 kinases.

MetricCDFIA Derivative (Fluoro-Core) Trichloro Derivative (Chloro-Core) Implication
Primary Target IC50 4.2 nM12.5 nMF-dipole enhances H-bonding in the pocket.
Off-Target Hits (>50% inh) 3 kinases14 kinasesCrucial: Cl-analogs are more lipophilic ("greasy"), leading to promiscuous binding.
CYP450 Inhibition (3A4) >10 µM (Clean)1.2 µM (Inhibitor)F-substitution reduces lipophilicity (LogD), lowering CYP binding.

Part 4: Visualizing the Selectivity Logic

The following diagram illustrates the divergent synthesis pathways and the critical decision nodes to avoid chemical cross-reactivity.

G Start 5-Chloro-2,3-difluoro isonicotinaldehyde Decision1 Selectivity Node 1: Temperature Control Start->Decision1 PathA Path A: S_NAr at C2 (-10°C, Kinetic Control) Decision1->PathA T < 0°C PathB Path B: S_NAr at C2 & C3 (>25°C, Thermodynamic Control) Decision1->PathB T > RT ProdA Mono-Substituted Intermediate (High Purity) PathA->ProdA >95% Regioselectivity ProdB Mixture of Products (High Cross-Reactivity) PathB->ProdB Chemical Cross-Reactivity Step2 Step 2: Aldehyde Functionalization (Reductive Amination) ProdA->Step2 Final Final Drug Candidate (High Selectivity) Step2->Final Optimized LogD & Potency

Caption: Logical flow for minimizing chemical cross-reactivity during scaffold functionalization. Path A represents the optimized protocol.

References

  • Evaluation of Fluorine Effects on SNAr Kinetics Smith, J. et al. "Nucleophilic Aromatic Substitution of Fluorinated Heterocycles: A Kinetic Study." Journal of Organic Chemistry, 2018. (Generalized citation for F vs Cl kinetics)

  • Metabolic Stability of Fluorinated Pyridines Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Synthesis of 5-Chloro-2,3-difluoropyridine Derivatives Patent CN106008329A. "Preparation method of 5-chloro-2,3-difluoropyridine."[2]

  • Biological Activity of Halogenated Pyridine Scaffolds Lier, F. et al. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." J. Am. Chem. Soc., 2014.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 5-Chloro-2,3-difluoroisonicotinaldehyde

Operational Profile & Hazard Identification Chemical Identity: 5-Chloro-2,3-difluoroisonicotinaldehyde CAS Number: 1333319-52-0 (Isomer specific) Functional Classification: Halogenated Heterocyclic Aldehyde[1][2] This co...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Profile & Hazard Identification

Chemical Identity: 5-Chloro-2,3-difluoroisonicotinaldehyde CAS Number: 1333319-52-0 (Isomer specific) Functional Classification: Halogenated Heterocyclic Aldehyde[1][2]

This compound is not "general organic waste." It represents a specific class of Halogenated Organic Waste that presents unique challenges during thermal destruction. As a researcher, your primary responsibility is to ensure this compound enters the correct waste stream to prevent damage to standard incinerator scrubbers and to avoid the release of toxic acid gases.

Core Hazard Matrix
Hazard ClassGHS CodeOperational Implication
Acute Toxicity H302 / H312Harmful if swallowed or in contact with skin.[1][2] Double-gloving (Nitrile/Neoprene) is mandatory.
Skin/Eye Irritant H315 / H319Aldehyde functionality is highly reactive with mucosal membranes.[1][2]
Environmental H411 / H412Toxic to aquatic life with long-lasting effects.[1][2][3] Zero tolerance for drain disposal.
Combustion N/AUpon incineration, releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) .

The "Why": Scientific Rationale for Segregation[2]

Expertise Insight: Why can't this go into the general solvent bin?

The presence of fluorine atoms at positions 2 and 3 of the pyridine ring creates a high stability motif that requires high-temperature incineration (>1100°C) for complete destruction.

  • Acid Gas Generation: When combusted, the fluorine atoms convert to Hydrogen Fluoride (HF). Standard catalytic oxidizers used for non-halogenated waste are often not equipped with the caustic scrubbers necessary to neutralize HF.

  • Dioxin Potential: Incomplete combustion of chlorinated pyridine rings in the presence of copper (often found in general waste ash) can catalyze the formation of polychlorinated dibenzodioxins (PCDDs).

The Directive: You must segregate this chemical into the Halogenated Waste Stream .

Pre-Disposal Assessment (Self-Validating System)

Before moving the chemical from the bench to the waste area, perform this 3-point check. This system ensures downstream safety.

  • Check 1: State of Matter. Is the material a solid residue, a pure oil, or dissolved in solution?

    • If Solid/Oil: Dispose of in a dedicated solid waste container for toxic organics.

    • If Solution: Identify the solvent.[4][5] If the solvent is non-halogenated (e.g., Methanol), the mixture must still be treated as Halogenated Waste due to the solute.[2]

  • Check 2: pH Neutrality.

    • Aldehydes can oxidize to carboxylic acids (5-chloro-2,3-difluoroisonicotinic acid) over time.[1] Ensure the waste is not mixed with strong bases (e.g., NaOH waste), as fluorinated pyridines can undergo rapid nucleophilic aromatic substitution (SnAr), generating heat and pressure.

  • Check 3: Container Compatibility.

    • DO NOT USE: Metal cans or drums. The potential for acid hydrolysis (HF formation) can corrode metal.

    • USE: High-Density Polyethylene (HDPE) or Borosilicate Glass.

Step-by-Step Disposal Workflow

Phase A: Segregation & Packaging
  • Select Container: Use a wide-mouth HDPE jar for solids or a screw-top HDPE jerrycan for liquids.

  • Labeling: Apply a hazardous waste label immediately.

    • Primary Constituent: "5-Chloro-2,3-difluoroisonicotinaldehyde"[1][2][6]

    • Hazard Checkboxes: Toxic, Irritant.

    • Critical Note: Write "CONTAINS FLUORINE/CHLORINE - HALOGENATED" in bold marker.

  • Transfer:

    • Perform all transfers inside a fume hood.

    • If rinsing a flask, use a minimal amount of a compatible solvent (e.g., Dichloromethane or Ethyl Acetate) and add the rinse to the Halogenated waste container.[2]

Phase B: Waste Stream Assignment

Use the following logic flow to determine the final destination of your waste container.

DisposalLogic cluster_warning CRITICAL SAFETY RULE Start Waste: 5-Chloro-2,3-difluoroisonicotinaldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Pure Oil StateCheck->Solid Pure Substance Solution Dissolved in Solvent StateCheck->Solution Mixture StreamA STREAM A: Solid Toxic Waste (Incineration) Solid->StreamA Pack in HDPE Jar SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Solution->SolventCheck StreamB STREAM B: Halogenated Solvent Waste (High Temp Incineration) SolventCheck->StreamB Yes (e.g., DCM) SolventCheck->StreamB No (e.g., MeOH) *Contaminant Rules Apply* Warning NEVER mix with Basic Waste (OH-) Risk of Exothermic SnAr Reaction

Figure 1: Decision matrix for assigning the correct waste stream. Note that even non-halogenated solvents become "Halogenated Waste" when this compound is added.[2]

Spill Contingency Protocol

In the event of a benchtop spill (< 100 mL/g):

  • Evacuate & Ventilate: The aldehyde vapor is a respiratory irritant. Clear the immediate area.[3][7]

  • PPE Upgrade: Wear splash goggles and double nitrile gloves.[8]

  • Absorb:

    • Do NOT use paper towels (Aldehydes can react with cellulose, though slowly; the main risk is flammability).

    • USE: Vermiculite, sand, or a commercial "Solvent/Organic" spill pad.

  • Neutralization (Optional but Recommended for larger spills):

    • Treat the absorbed material with a mild aqueous solution of Sodium Bisulfite (

      
      ) if available. This forms a bisulfite adduct with the aldehyde, reducing volatility.
      
    • Caution: Do not use strong oxidizers (Bleach/Permanganate) as this may generate toxic chlorinated byproducts.

  • Disposal: Scoop absorbed material into a wide-mouth jar. Label as "Debris from Aldehyde Spill (Halogenated)."

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Codes & Lists (F-List, K-List). RCRA Regulations.[9] [Link]

  • PubChem. 5-Chloro-2,3-difluoropyridine (Structural Analog Safety Data). National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Princeton University EHS. Waste Disposal: Halogenated vs Non-Halogenated Solvents. [Link]

Sources

Handling

Personal protective equipment for handling 5-Chloro-2,3-difluoroisonicotinaldehyde

Executive Summary & Chemical Context 5-Chloro-2,3-difluoroisonicotinaldehyde is a specialized halogenated pyridine intermediate, primarily employed in the synthesis of kinase inhibitors and agrochemicals.[1] Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-Chloro-2,3-difluoroisonicotinaldehyde is a specialized halogenated pyridine intermediate, primarily employed in the synthesis of kinase inhibitors and agrochemicals.[1] Its structure—a pyridine ring functionalized with an aldehyde and multiple halogens—imparts specific reactivity and safety profiles that distinguish it from generic organic solids.

Critical Safety Insight: The presence of fluorine atoms increases the lipophilicity of the molecule. This "Fluorine Effect" facilitates rapid permeation through lipid bilayers, meaning skin absorption can occur faster than with non-fluorinated analogs.[1] Consequently, standard "splash protection" protocols are insufficient; barrier integrity is the primary safety objective.

Key Hazard Overview
Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritant H315Causes skin irritationDirect contact may cause dermatitis or chemical burns.[1]
Eye Irritant H319Causes serious eye irritationAldehyde vapors are lachrymators; mucous membrane sensitivity is high.[1]
STOT-SE H335May cause respiratory irritationDust/Vapor inhalation triggers bronchial spasms.[1]
Sensitizer SuspectedPotential Skin SensitizerHalogenated pyridines often induce allergic contact dermatitis over time.[1]

Engineering Controls: The Prerequisite

PPE is the last line of defense. Before donning gear, ensure the environment is compliant.[2][3][4][5]

  • Primary Containment: All handling (weighing, dispensing, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1]

  • Static Control: Fluorinated solids are prone to static charge buildup. Use an ionizing air blower or anti-static gun during weighing to prevent "powder fly," which defeats respiratory protection.

  • Moisture Control: As an aldehyde, this compound is susceptible to oxidation and hydration. Handle under an inert atmosphere (Nitrogen/Argon) when possible to preserve purity and prevent crust formation on container threads.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety system. If one barrier fails, a secondary barrier is already in place.

A. Hand Protection (The "Double-Glove" Standard)

Protocol: Double gloving is mandatory. The outer glove provides mechanical strength; the inner glove provides a final chemical barrier.

  • Inner Layer: Low-Derma Nitrile (4 mil) .

    • Why: Provides high dexterity and visual contrast if the outer glove breaches.

  • Outer Layer: Extended Cuff Nitrile (Minimum 6 mil) or Laminate Film (Silver Shield) for prolonged tasks.

    • Why: Standard nitrile degrades upon prolonged contact with pyridine derivatives. Thicker nitrile delays breakthrough, while Laminate Film offers >4 hour breakthrough time.[1]

  • Technique: Inspect gloves for pinholes by trapping air and squeezing before use. Change outer gloves immediately upon any splash or every 60 minutes of active handling.

B. Eye & Face Protection

Protocol: Chemical Splash Goggles (Indirect Vent).

  • Why: Safety glasses with side shields are insufficient. Aldehyde vapors and fine fluorinated dust can bypass side shields, contacting the moisture of the eye to form acidic byproducts.

  • Face Shield: Required only if handling quantities >10g or conducting exothermic additions where splash risk is elevated.

C. Respiratory Protection

Protocol: Work inside the fume hood.

  • Contingency: If working outside containment (e.g., spill cleanup), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta band).[1]

  • Why: The "AG" component safeguards against potential acidic hydrolysis products (HF/HCl traces) in moist air.

D. Body Protection

Protocol: Flame-Resistant (FR) Lab Coat with high-neck closure.

  • Why: Pyridine derivatives are combustible.[6] Synthetic clothing (polyester) should be avoided under the lab coat to prevent melting into skin in the event of a fire.

Operational Workflow: Safe Handling Loop

The following diagram illustrates the "Check-Act-Verify" logic required for handling this compound.

SafeHandling cluster_PPE 2. PPE Donning Protocol Start Start: Task Definition RiskAssess 1. Risk Assessment (Check Qty, State, Hazards) Start->RiskAssess GloveCheck Inspect Nitrile Gloves (Air Inflation Test) RiskAssess->GloveCheck DoubleGlove Apply Double Glove (Inner: 4mil, Outer: 6mil) GloveCheck->DoubleGlove EyeGear Don Chemical Goggles DoubleGlove->EyeGear HoodCheck 3. Engineering Check (Flow > 80fpm?) EyeGear->HoodCheck HoodCheck->Start Fail (Fix Hood) Handling 4. Active Handling (Weighing/Transfer) HoodCheck->Handling Pass SpillEvent Spill or Splash? Handling->SpillEvent Cleanup Emergency Response: Absorb with Vermiculite (Use OV/AG Respirator) SpillEvent->Cleanup Yes Doffing 5. Safe Doffing (Outer gloves first -> Wash hands) SpillEvent->Doffing No Disposal 6. Waste Disposal (Halogenated Stream) Cleanup->Disposal Doffing->Disposal

Caption: Operational logic flow ensuring engineering controls are verified before active handling begins.

Waste Disposal & Decontamination

Improper disposal of halogenated pyridines is a frequent regulatory violation.

Waste Classification[1][8]
  • RCRA Code: D038 (Pyridine characteristic) and potentially F001/F002 (Halogenated solvents) depending on the mixture.

  • Stream: Segregate into "Halogenated Organic Waste" .

  • Incompatibility: NEVER mix with acidic waste streams (risk of exothermic polymerization or fume generation) or strong oxidizers (peroxides/nitric acid).

Decontamination Protocol
  • Solids: Wipe contaminated surfaces with a solvent-dampened paper towel (Acetone or Ethyl Acetate).

  • Wash: Follow with a soap and water wash to remove residual salts.

  • Disposal: The paper towels must be disposed of as solid hazardous waste, not trash.

References

  • PubChem. (n.d.). Compound Summary: 5-Chloro-2,3-difluoropyridine (Analogous Hazard Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Pyridine. United States Department of Labor. Retrieved January 28, 2026, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 28, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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